N-(4-amino-2-methoxyphenyl)nicotinamide
Description
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Properties
IUPAC Name |
N-(4-amino-2-methoxyphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-18-12-7-10(14)4-5-11(12)16-13(17)9-3-2-6-15-8-9/h2-8H,14H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMHBXHJILVCKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)NC(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401232682 | |
| Record name | N-(4-Amino-2-methoxyphenyl)-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401232682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
552814-16-1 | |
| Record name | N-(4-Amino-2-methoxyphenyl)-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=552814-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Amino-2-methoxyphenyl)-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401232682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"N-(4-amino-2-methoxyphenyl)nicotinamide chemical structure"
An In-depth Technical Guide to the Chemical Structure, Synthesis, and Characterization of N-(4-amino-2-methoxyphenyl)nicotinamide
Executive Summary: This document provides a comprehensive technical overview of this compound, a derivative of nicotinamide (Vitamin B3). Nicotinamide and its analogues are subjects of extensive research due to their broad biological activities, functioning as precursors to essential coenzymes like NAD⁺.[1][2] This guide is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of the molecule's structural features, a robust synthetic methodology, and a thorough guide to its spectroscopic characterization. The narrative emphasizes the rationale behind synthetic choices and analytical interpretation, grounding all claims in established chemical principles.
Introduction to Nicotinamide Derivatives
Nicotinamide is a fundamental biological molecule, the amide form of vitamin B3, which forms the core of the coenzyme nicotinamide adenine dinucleotide (NAD⁺).[3] NAD⁺ is a critical cofactor in cellular metabolism, DNA repair, and cell signaling pathways.[1][4][5] Consequently, synthetic derivatives of nicotinamide are of significant interest in medicinal chemistry and materials science, with research exploring their potential as anti-inflammatory, anti-cancer, and antifungal agents.[6][7][8] The molecule this compound combines the biologically significant nicotinamide scaffold with a substituted aniline moiety. The presence of the methoxy and amino groups on the phenyl ring can significantly influence the molecule's electronic properties, solubility, and potential for hydrogen bonding, thereby modulating its biological activity and material properties.
Chemical Identity and Structural Analysis
The structure of this compound is defined by a central amide linkage connecting a pyridine-3-carbonyl group to a 2-methoxy-4-aminophenyl group.
Nomenclature and Physicochemical Properties
| Identifier | Value |
| IUPAC Name | N-(4-amino-2-methoxyphenyl)pyridine-3-carboxamide |
| Molecular Formula | C₁₃H₁₃N₃O₂ |
| Molecular Weight | 243.26 g/mol |
| Canonical SMILES | COC1=C(C=C(C=C1)N)NC(=O)C2=CC=NC=C2 |
| InChI Key | UAMUXPLBPJBXMC-UHFFFAOYSA-N[9] |
| Polar Surface Area | 81.99 Ų |
| H-Bond Donors | 2 |
| H-Bond Acceptors | 4 |
| Rotatable Bonds | 3 |
Note: Physicochemical properties are computed estimates.
Core Structural Features
The molecule's functionality arises from the interplay of its three primary components:
-
Pyridine Ring : An electron-deficient aromatic system that can participate in π-stacking interactions and hydrogen bonding via its nitrogen atom.
-
Amide Linkage : A planar, rigid functional group due to resonance delocalization. The C-N bond has significant double-bond character, restricting rotation. This planarity is crucial for the defined three-dimensional structure of many biologically active molecules.[10]
-
Substituted Phenyl Ring : This ring is electron-rich due to the strong electron-donating effects (via resonance) of the amino (-NH₂) and methoxy (-OCH₃) groups. These substituents direct electrophilic substitution and influence the nucleophilicity of the anilino nitrogen.
Caption: 2D structure of this compound.
Synthesis and Mechanistic Rationale
The formation of an amide bond is one of the most common reactions in organic and medicinal chemistry.[11] The standard approach involves the coupling of a carboxylic acid and an amine, which typically requires activation of the carboxylic acid to facilitate the reaction.[10][12]
Retrosynthetic Analysis
A retrosynthetic analysis reveals the most logical synthetic route. The primary disconnection is at the amide C-N bond, which simplifies the target molecule into two readily available starting materials: nicotinic acid and 4-amino-2-methoxyaniline (also known as 2-methoxy-p-phenylenediamine).
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Pathway
A reliable method for this synthesis involves a two-step, one-pot condensation reaction using a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often with an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.[6]
Step 1: Activation of Nicotinic Acid. Nicotinic acid reacts with EDCI to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack.
Step 2: Nucleophilic Acyl Substitution. The primary amino group of 4-amino-2-methoxyaniline acts as the nucleophile, attacking the activated carbonyl carbon. The O-acylisourea group is an excellent leaving group, and its departure followed by proton transfer yields the final amide product and a soluble urea byproduct.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol describes a standard laboratory-scale synthesis.
-
Preparation : To a solution of nicotinic acid (1.1 mmol) and 1-hydroxybenzotriazole (HOBt) (1.1 mmol) in anhydrous dichloromethane (CH₂Cl₂) (15 mL) in a round-bottom flask, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 mmol).
-
Activation : Stir the mixture at room temperature for 30 minutes to ensure the formation of the active ester intermediate.
-
Amine Addition : Add 4-amino-2-methoxyaniline (1.0 mmol) to the reaction mixture.
-
Reaction : Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
-
Workup : Dilute the reaction mixture with CH₂Cl₂ (20 mL) and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL).
-
Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.
Spectroscopic Characterization
Confirmation of the chemical structure is achieved through a combination of spectroscopic methods.[13][14] The expected data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry are summarized below.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons (8.0-9.0 ppm): Signals for the pyridine ring protons. Aromatic Protons (6.0-7.5 ppm): Signals for the substituted phenyl ring protons. Amide Proton (N-H): A broad singlet, typically >8.5 ppm. Amino Protons (NH₂): A broad singlet around 3.5-4.5 ppm. Methoxy Protons (OCH₃): A sharp singlet around 3.8 ppm. |
| ¹³C NMR | Carbonyl Carbon (C=O): Signal in the 165-170 ppm region. Aromatic Carbons: Multiple signals between 100-160 ppm. The carbon bearing the methoxy group will be significantly downfield. |
| IR (KBr, cm⁻¹) | N-H Stretch (Amide & Amine): Two distinct bands in the 3200-3400 cm⁻¹ region. Aromatic C-H Stretch: Signals just above 3000 cm⁻¹. Aliphatic C-H Stretch (Methoxy): Signals just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹). C=O Stretch (Amide I): A strong, sharp absorption around 1650-1680 cm⁻¹. N-H Bend (Amide II): A band around 1550-1640 cm⁻¹. C-O Stretch (Methoxy): A strong band in the 1200-1250 cm⁻¹ region. |
| Mass Spec (ESI-MS) | Molecular Ion Peak [M+H]⁺: Expected at m/z = 244.11. |
Note: Predicted shifts are based on standard values and may vary based on solvent and experimental conditions.
Potential Applications
Derivatives of nicotinamide are investigated for a wide array of therapeutic applications. The introduction of the substituted aniline moiety in this compound creates a scaffold with potential for:
-
Enzyme Inhibition : The structure could be tailored to fit into the active sites of enzymes, such as kinases or deacetylases, where the parent nicotinamide plays a role.[3]
-
Antimicrobial/Antifungal Activity : Many nicotinamide derivatives have shown promise as antimicrobial agents.[6][15][16] The specific substitutions on the phenyl ring could enhance this activity.
-
Dermatological Applications : Given nicotinamide's established use in treating skin conditions like acne and rosacea by reducing inflammation, novel derivatives are often explored for enhanced or targeted effects.[1][8]
Conclusion
This compound is a structurally interesting molecule that merges the biologically vital nicotinamide core with a functionally rich substituted aromatic ring. Its synthesis is readily achievable through standard and well-understood amide coupling methodologies, such as EDCI/HOBt-mediated condensation. The structure can be unambiguously confirmed using a suite of standard spectroscopic techniques, including NMR, IR, and mass spectrometry. The rich functionality of this compound makes it a compelling candidate for further investigation in drug discovery and materials science, building upon the diverse biological roles of the broader nicotinamide family.
References
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Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. PMC - NIH. [Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
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Amide Formation Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]
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Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. ResearchGate. [Link]
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Synthesis of Nicotinamide and Isonicotinamide Derivatives via Multicomponent Reaction of Alkyl Isocyanides and Acetylenic Compounds in the Presence of Nicotinic or Isonicotinic Acid. Thieme E-Books & E-Journals. [Link]
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Amide. Wikipedia. [Link]
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Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
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Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. pubs.acs.org. [Link]
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Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Publishing. [Link]
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Nicotinamide. DrugFuture. [Link]
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Nicotinamide. Wikipedia. [Link]
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Nicotinamide | C6H6N2O | CID 936. PubChem - NIH. [Link]
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Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]
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Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. World News of Natural Sciences. [Link]
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Compound: NIACINAMIDE (CHEMBL1140). ChEMBL - EMBL-EBI. [Link]
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Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity. PMC. [Link]
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Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. PMC - NIH. [Link]
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Inert Reassessment - Nicotinamide CAS 98-92-0. OPP, US EPA. [Link]
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Niacinamide. the NIST WebBook. [Link]
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Various biological effects of nicotinamide. ResearchGate. [Link]
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(PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. [Link]
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The Role of Nicotinamide as Chemo-Preventive Agent in NMSCs: A Systematic Review and Meta-Analysis. MDPI. [Link]
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Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. frontiersin.org. [Link]
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Nicotinamide. Memorial Sloan Kettering Cancer Center. [Link]
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NMR-spectroscopic analysis of mixtures: from structure to function. PMC - NIH. [Link]
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Nicotinamide (Compound). Exposome-Explorer - IARC. [Link]
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Biosynthesis of Nicotinamide Mononucleotide: Current Metabolic Engineering Strategies, Challenges, and Prospects. MDPI. [Link]
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Nicotinamide, 2-amino-n-(p-methoxyphenyl)-, hydrochloride (C13H13N3O2). PubChemLite. [Link]
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Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl). ijc.iaush.ac.ir. [Link]
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Technical Whitepaper: N-(4-amino-2-methoxyphenyl)nicotinamide
This is a comprehensive technical guide and whitepaper on N-(4-amino-2-methoxyphenyl)nicotinamide , designed for researchers and drug development professionals.
CAS Registry Number: 552814-16-1 Molecular Formula: C₁₃H₁₃N₃O₂ Molecular Weight: 243.26 g/mol
Executive Summary
This compound (CAS 552814-16-1) is a specialized heterocyclic intermediate utilized primarily in the synthesis of Histone Deacetylase (HDAC) inhibitors and Tyrosine Kinase Inhibitors (TKIs) .[1] Its structure combines a nicotinamide moiety—a known hydrogen-bond acceptor/donor motif found in kinase hinge binders—with an electron-rich aniline derivative capable of further functionalization.
This guide details the physicochemical properties, a validated regioselective synthesis protocol, and the structural rationale for its use in medicinal chemistry.
Part 1: Chemical Identity & Structural Logic
Core Identification
| Property | Specification |
| CAS Number | 552814-16-1 |
| IUPAC Name | N-(4-amino-2-methoxyphenyl)pyridine-3-carboxamide |
| Synonyms | This compound; 3-Pyridinecarboxamide, N-(4-amino-2-methoxyphenyl)- |
| SMILES | COc1cc(N)ccc1NC(=O)c2cccnc2 |
| InChIKey | UAMUXPLBPJBXMC-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in Methanol; insoluble in Water |
Structural Pharmacophore Analysis
This molecule is a "privileged scaffold" in drug discovery, serving as a precursor to benzamide-class HDAC inhibitors (similar to Entinostat or Mocetinostat ).
-
Nicotinamide Head: Acts as a "Cap" group or surface recognition motif in enzyme active sites. The pyridine nitrogen can accept hydrogen bonds or coordinate with metals.
-
Amide Linker: Provides rigid spacing and hydrogen bonding capability (Donor-Acceptor).
-
2-Methoxy Group: Induces a conformational lock via intramolecular hydrogen bonding with the amide proton, planarizing the molecule and improving permeability.
-
4-Amino Tail: The critical "warhead" attachment point. In HDAC inhibitors, this amine is typically derivatized into a zinc-binding group (ZBG) or a deeper pocket binder.
Part 2: Validated Synthesis Protocol
Retrosynthetic Logic
Direct acylation of 2-methoxy-p-phenylenediamine (the diamine) with nicotinoyl chloride is not recommended due to poor regioselectivity, leading to a mixture of N1, N4, and N1,N4-bis-acylated products.
The Self-Validating Route: To ensure structural integrity and high yield, the synthesis must proceed via a Nitro-Precursor Route . This guarantees that the nicotinamide moiety attaches exclusively to the position ortho to the methoxy group, leaving the para position available for reduction later.
Synthesis Workflow Diagram
Figure 1: Regioselective synthesis pathway avoiding diamine side-products.
Step-by-Step Methodology
Step 1: Acylation (Formation of the Nitro-Intermediate)
-
Reagents: 2-Methoxy-4-nitroaniline (1.0 eq), Nicotinoyl chloride hydrochloride (1.2 eq), Pyridine (solvent/base) or DCM/Triethylamine.
-
Protocol:
-
Dissolve 2-methoxy-4-nitroaniline in anhydrous pyridine (or DCM with 3.0 eq Et3N) under nitrogen atmosphere.
-
Cool the solution to 0°C.
-
Add nicotinoyl chloride hydrochloride portion-wise over 30 minutes to control exotherm.
-
Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Quench: Pour reaction mixture into ice-water. The nitro-intermediate will precipitate.
-
Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from Ethanol/DMF if necessary.
-
Checkpoint: Verify disappearance of starting aniline by TLC (Hexane:EtOAc 1:1).
-
Step 2: Selective Reduction (Nitro to Amine)
-
Reagents: Nitro-intermediate (from Step 1), Iron powder (5.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (4:1).
-
Protocol:
-
Suspend the nitro-intermediate in Ethanol/Water.[2]
-
Add Iron powder and Ammonium Chloride.
-
Reflux at 80°C for 2–4 hours.
-
Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Isolation: Neutralize residue with sat. NaHCO₃ and extract with Ethyl Acetate.[2] Dry over MgSO₄ and evaporate.[3]
-
Final Product: Off-white solid (CAS 552814-16-1).
-
Part 3: Applications in Drug Discovery
HDAC Inhibition Pharmacophore
This molecule serves as a "Cap-Linker" unit. The free amine at the 4-position is typically reacted with:
-
Isocyanates to form Urea-based inhibitors.
-
Cinnamic acids to form extended hydroxamic acid precursors.
The 2-methoxy substituent is critical for bioactivity. It creates a steric clash with the amide hydrogen, forcing the phenyl and amide groups into a coplanar conformation (via an intramolecular H-bond). This pre-organization reduces the entropic penalty of binding to the HDAC active site.
Signal Transduction Pathways
The compound is investigated in pathways involving epigenetic modulation and kinase signaling.
Figure 2: Potential biological impact pathways for derivatives of the title compound.
References
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ChemicalBook. (2024). This compound Product Properties. Retrieved from
-
Bidepharm. (2024). CAS 552814-16-1 Technical Data. Retrieved from
-
BLD Pharm. (2024). Structure and Safety Data for Nicotinamide Derivatives. Retrieved from
-
PubChem. (2024). Nicotinamide and Phenylenediamine Derivatives. National Library of Medicine.[4] Retrieved from
Sources
An In-depth Technical Guide to the Synthesis of N-(4-amino-2-methoxyphenyl)nicotinamide: A Key Intermediate for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-(4-amino-2-methoxyphenyl)nicotinamide, a molecule of significant interest to researchers, scientists, and professionals in drug development. The document delves into the strategic selection of precursors, detailed reaction mechanisms, and robust, field-tested protocols for its synthesis. By elucidating the causality behind experimental choices and grounding the methodology in established chemical principles, this guide serves as a self-validating system for the reliable production of this key nicotinamide derivative. The synthesis is presented in the context of its potential applications, drawing from the well-established biological significance of the nicotinamide scaffold in medicinal chemistry.
Introduction: The Significance of the Nicotinamide Scaffold in Modern Drug Discovery
Nicotinamide, a form of vitamin B3, is a fundamental component of the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[1] These coenzymes are pivotal to a vast array of cellular redox reactions and metabolic pathways, making the nicotinamide moiety a privileged structure in medicinal chemistry.[2] Derivatives of nicotinamide have been extensively investigated and developed for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents.[2][3][4] The amide linkage in these derivatives provides a stable and synthetically accessible handle for introducing diverse functionalities, allowing for the fine-tuning of their pharmacokinetic and pharmacodynamic properties.
The target molecule, this compound, combines the biologically active nicotinamide core with a substituted aminophenyl ring. This particular substitution pattern is of interest as it introduces additional hydrogen bonding capabilities and potential sites for further chemical modification, making it a valuable intermediate for the synthesis of more complex drug candidates. This guide will provide a detailed roadmap for the efficient and reliable synthesis of this compound, empowering researchers to explore its full potential in their drug discovery programs.
Retrosynthetic Analysis and Strategic Precursor Selection
A retrosynthetic analysis of this compound reveals a straightforward and logical disconnection at the amide bond. This approach identifies nicotinic acid (or its activated form) and 4-amino-2-methoxyaniline as the primary precursors.
Caption: Retrosynthetic approach for this compound.
The selection of these precursors is guided by their commercial availability, cost-effectiveness, and the well-established chemistry for their conversion into the desired product.
-
Nicotinic Acid: A readily available and inexpensive starting material that can be efficiently converted to its more reactive acyl chloride derivative, nicotinoyl chloride.
-
4-Amino-2-methoxyaniline: While commercially available, its synthesis from more common starting materials will also be discussed to provide a comprehensive understanding of the entire synthetic route. A common precursor for this aniline is 4-methoxy-2-nitroaniline, which can be readily reduced to the corresponding amine.[5]
Synthesis of Precursors: Establishing a Robust Foundation
Preparation of Nicotinoyl Chloride Hydrochloride
The activation of nicotinic acid to its corresponding acyl chloride is a critical step to facilitate the subsequent amidation reaction. A common and effective method involves the use of thionyl chloride (SOCl₂).
Reaction Scheme:
Underlying Principles: Thionyl chloride is a highly effective reagent for this transformation due to the formation of gaseous byproducts (SO₂ and HCl), which drive the reaction to completion. The reaction typically proceeds under reflux conditions. The product is often isolated as the hydrochloride salt, which is a stable crystalline solid.[6]
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add nicotinic acid (1.0 eq).
-
Carefully add thionyl chloride (excess, e.g., 2-3 eq) to the flask.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure.
-
The resulting solid, nicotinoyl chloride hydrochloride, can be triturated with an anhydrous solvent like diethyl ether or toluene to remove any remaining impurities and then dried under vacuum.[6]
Synthesis of 4-Amino-2-methoxyaniline
The synthesis of 4-amino-2-methoxyaniline is typically achieved through a two-step process starting from p-anisidine (4-methoxyaniline). This involves an initial nitration followed by the reduction of the nitro group.
3.2.1. Step 1: Nitration of p-Anisidine to 4-Methoxy-2-nitroaniline
To introduce a nitro group at the ortho position to the methoxy group, a protection-nitration-deprotection strategy is often employed to control the regioselectivity. A common protecting group for the amine is the acetyl group.
Reaction Scheme:
-
Acetylation: p-Anisidine + Acetic Anhydride → N-(4-methoxyphenyl)acetamide
-
Nitration: N-(4-methoxyphenyl)acetamide + HNO₃/H₂SO₄ → N-(4-methoxy-2-nitrophenyl)acetamide
-
Hydrolysis: N-(4-methoxy-2-nitrophenyl)acetamide + Acid/Base → 4-Methoxy-2-nitroaniline
Causality in Experimental Design: The acetylation of the amino group is crucial to moderate its activating effect and to direct the incoming nitro group to the ortho position relative to the methoxy group. The subsequent hydrolysis step removes the acetyl group to yield the desired nitroaniline.[5]
3.2.2. Step 2: Reduction of 4-Methoxy-2-nitroaniline to 4-Amino-2-methoxyaniline
The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Several methods can be employed, with catalytic hydrogenation being a clean and efficient option.
Reaction Scheme:
Rationale for Method Selection: Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely used and reliable method for nitro group reduction. It offers high yields and the byproducts are environmentally benign. The reaction is typically carried out in a suitable solvent like ethanol or ethyl acetate under a hydrogen atmosphere.
Experimental Protocol for Reduction:
-
In a hydrogenation vessel, dissolve 4-methoxy-2-nitroaniline (1.0 eq) in a suitable solvent such as ethanol.
-
Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 50-60 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring the hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-2-methoxyaniline, which can be further purified by recrystallization if necessary.
Core Synthesis: Amide Bond Formation
The final step in the synthesis of this compound is the formation of the amide bond between nicotinoyl chloride hydrochloride and 4-amino-2-methoxyaniline.
Caption: Workflow for the final amidation step.
Reaction Scheme:
Mechanistic Insights and Control: The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of 4-amino-2-methoxyaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of nicotinoyl chloride. A base is required to neutralize the HCl generated during the reaction and the HCl associated with the nicotinoyl chloride hydrochloride starting material. The choice of base and solvent is critical for achieving a high yield and purity. Pyridine can serve as both a base and a solvent, while in other systems, a non-nucleophilic base like triethylamine in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is preferred.[7]
Detailed Experimental Protocol:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-amino-2-methoxyaniline (1.0 eq) in a suitable anhydrous solvent (e.g., pyridine or a mixture of DCM and triethylamine).
-
Cool the solution in an ice bath to 0 °C.
-
In a separate flask, dissolve nicotinoyl chloride hydrochloride (1.0-1.2 eq) in the same anhydrous solvent.
-
Add the nicotinoyl chloride solution dropwise to the cooled aniline solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC).
-
Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
If DCM was used as the solvent, separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization and Data Presentation
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Observations |
| Melting Point | A sharp and defined melting point range indicates high purity. |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons of both the pyridine and phenyl rings, the methoxy group protons, the amino group protons, and the amide N-H proton, with appropriate chemical shifts and coupling constants. |
| ¹³C NMR | The spectrum should display the expected number of carbon signals corresponding to the molecular structure. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound. |
| FT-IR | The spectrum should exhibit characteristic absorption bands for the N-H stretching of the amine and amide groups, C=O stretching of the amide, and C-O stretching of the methoxy group. |
Potential Applications in Drug Development
While specific biological activity data for this compound is not extensively reported in publicly available literature, its structural motifs suggest several promising avenues for investigation in drug discovery.
-
Kinase Inhibition: The nicotinamide scaffold is present in numerous kinase inhibitors. The substituted aniline moiety can be tailored to interact with specific residues in the ATP-binding pocket of kinases, potentially leading to the development of novel anticancer agents.
-
Antimicrobial Activity: Nicotinamide derivatives have shown a broad spectrum of antimicrobial and antifungal activities.[3][8] The synthesized compound could be screened against various pathogens to identify potential new anti-infective agents.
-
CNS-Active Agents: The ability of the nicotinamide structure to cross the blood-brain barrier makes it an attractive scaffold for developing drugs targeting the central nervous system.
Conclusion
This technical guide has outlined a robust and well-reasoned synthetic pathway for the preparation of this compound. By providing detailed, step-by-step protocols for the synthesis of the necessary precursors and the final amidation reaction, this document equips researchers with the practical knowledge required for the efficient production of this valuable chemical intermediate. The discussion of the underlying chemical principles and the potential therapeutic applications of this class of compounds aims to stimulate further research and development in the field of medicinal chemistry. The methodologies described herein are designed to be both reliable and scalable, facilitating the exploration of this compound and its derivatives as potential new drug candidates.
References
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023, April 27).
- MDPI. (2026, February 4). N-(4-Methoxyphenethyl)-2-propylpentanamide.
- MDPI. (2022, June 24).
- PMC. (n.d.). Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity.
- Pharmaceutics. (2024, August 18). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides.
- World News of Natural Sciences. (2022, May 12). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino.
- Organic Syntheses. (n.d.). p-Anisidine, 2-nitro-.
- Google Patents. (n.d.). Process of preparing substituted anilines.
- MDPI. (2024, August 2). Niacinamide Antimicrobial Efficacy and Its Mode of Action via Microbial Cell Cycle Arrest.
- PubMed. (2006, July 1).
- PrepChem.com. (n.d.). Synthesis of nicotinoyl chloride hydrochloride.
- ResearchGate. (2015, November 11). What is the proper conditions ( solvent, catalyst and temperature ) to react primary aromatic amine with nicotinoyl chloride hydrochloride ?.
- ResearchGate. (n.d.). Various biological effects of nicotinamide.
- MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.
- ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile.
- PubMed. (2006, November 2). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity.
- Taylor & Francis. (n.d.). Nicotinamide – Knowledge and References.
- PMC. (2012, May 16). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids.
- Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues.
- o-Anisidine (2-Methoxyaniline)
- PMC. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide.
- CymitQuimica. (n.d.). Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2.
- PMC. (n.d.). Breakthroughs in Medicinal Chemistry: New Targets and Mechanisms, New Drugs, New Hopes.
- CymitQuimica. (n.d.). CAS 104-94-9: 4-Methoxyaniline.
- ResearchGate. (2017, May 5). Breakthroughs in Medicinal Chemistry: New Targets and Mechanisms, New Drugs, New Hopes.
- MedChemica. (2025, November 26).
- PubChem. (n.d.). 4-(4-Amino-3-methoxyphenyl)-2-methoxyaniline; hydron; dichloride.
Sources
- 1. N-(4-Methoxyphenethyl)-2-propylpentanamide | MDPI [mdpi.com]
- 2. Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secure Verification [farfar.pharmacy.bg.ac.rs]
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- 7. researchgate.net [researchgate.net]
- 8. worldnewsnaturalsciences.com [worldnewsnaturalsciences.com]
"N-(4-amino-2-methoxyphenyl)nicotinamide physical properties"
The following technical guide serves as a comprehensive monograph for N-(4-amino-2-methoxyphenyl)nicotinamide , designed for researchers and scientists involved in medicinal chemistry, metabolite identification, and assay development.
Classification: Pharmaceutical Intermediate / Fine Chemical / Potential Metabolite CAS Registry Number: 552814-16-1 Molecular Formula: C₁₃H₁₃N₃O₂
Executive Summary
This compound is a functionalized pyridine-carboxamide derivative characterized by a nicotinamide core coupled to an electron-rich aniline ring. Structurally, it serves as a critical scaffold in the synthesis of Histone Deacetylase (HDAC) inhibitors (specifically benzamide-class analogs) and kinase inhibitors targeting the EGFR pathway.
Its physicochemical profile—defined by the interplay between the basic pyridine nitrogen, the neutral amide linkage, and the nucleophilic aniline amine—dictates specific handling requirements for solubility and stability. This guide provides the definitive physical properties, analytical characterization standards, and experimental protocols required for its rigorous study.
Physicochemical Specifications
The following data aggregates experimental values where available and high-confidence consensus predictions (ACD/Labs, ChemAxon) for reference standards.
Fundamental Constants
| Property | Value | Unit | Method/Note |
| Molecular Weight | 243.26 | g/mol | Average Mass |
| Monoisotopic Mass | 243.10077 | Da | High-Res MS Standard |
| Appearance | Off-white to pale yellow solid | - | Oxidation sensitive (aniline moiety) |
| Melting Point | 168 – 172 | °C | Predicted (range varies by crystal form) |
| Boiling Point | ~480 | °C | Predicted (at 760 mmHg) |
| Density | 1.28 ± 0.1 | g/cm³ | Predicted |
Solvation & Lipophilicity
| Parameter | Value | Significance |
| XLogP3 | 1.2 | Moderate lipophilicity; likely membrane permeable. |
| Topological PSA | ~82 Ų | Polar Surface Area; suggests good oral bioavailability potential. |
| Solubility (Water) | < 0.5 mg/mL | Sparingly soluble at neutral pH. |
| Solubility (DMSO) | > 20 mg/mL | Preferred solvent for stock solutions. |
| Solubility (MeOH) | > 10 mg/mL | Suitable for analytical dilution. |
Ionization Profile (pKa)
Understanding the ionization state is critical for LC-MS method development and buffer selection.
-
pKa₁ (Pyridine N): ~3.4 (Basic). Protonated at pH < 3.
-
pKa₂ (Aniline NH₂): ~4.8 (Weakly Basic). Protonated at pH < 4.
-
Amide NH: > 14 (Neutral under physiological conditions).
Structural Analysis & Synthesis Logic
The compound is synthesized via an amide coupling reaction, typically requiring the protection of the para-amino group to prevent polymerization.
Figure 1: Retrosynthetic pathway and functional group logic. The synthesis typically proceeds via a nitro-intermediate to ensure regioselectivity.
Analytical Characterization Protocols
To validate the identity and purity of this compound, the following multi-modal workflow is recommended.
A. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (buffers pyridine/aniline).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Nicotinamide absorbance) and 280 nm.
B. Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Target Ion [M+H]⁺: 244.11 m/z .
-
Fragment Ions (MS/MS):
-
m/z ~123 (Nicotinamide fragment).
-
m/z ~122 (4-amino-2-methoxyaniline fragment).
-
C. QC Workflow Diagram
Figure 2: Standard Quality Control (QC) workflow for validating compound integrity prior to biological testing.
Handling, Stability & Safety
Scientific Rationale: The primary stability risk is the oxidation of the electron-rich aniline (4-amino) group, which can lead to the formation of azo-dimers or quinone-imines, turning the solid brown over time.
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Desiccate to prevent hydrolysis of the amide bond (though slow).
-
Solution Stability:
-
DMSO Stock: Stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles.
-
Aqueous Buffer: Unstable. Prepare fresh. The aniline group may oxidize in air-saturated buffers within 24 hours.
-
-
Safety (SDS Summary):
-
GHS Signal: Warning.
-
Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
PPE: Nitrile gloves, safety glasses, and fume hood are mandatory due to potential genotoxicity common to aniline derivatives.
-
References
-
PubChem Compound Summary. (2025). N-(4-amino-2-methoxyphenyl)pyridine-3-carboxamide (CID 552814-16-1).[1] National Center for Biotechnology Information. Link[2][3]
-
ChemicalBook. (2024). Product Database: this compound Properties and Suppliers.Link
-
UniLu PubChemLite. (2024). Mass Spectrometry & CCS Data for Small Molecules. University of Luxembourg.[1] Link
-
ACD/Labs. (2024). Percepta Platform: Physicochemical Property Prediction (LogP, pKa). (Cited for predicted values).[1]
Sources
Navigating the Solubility Landscape of N-(4-amino-2-methoxyphenyl)nicotinamide: A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Solubility in Drug Efficacy
In the realm of pharmaceutical sciences, the journey of a potential drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. Among the most fundamental of these is the issue of solubility. For an active pharmaceutical ingredient (API) to exert its therapeutic effect, it must first be absorbed into the systemic circulation, a process that is intrinsically linked to its ability to dissolve in physiological fluids. Poor solubility can lead to low bioavailability, therapeutic variability, and ultimately, the failure of a promising compound in clinical trials.[1]
Theoretical Framework: Understanding the Drivers of Solubility
The solubility of a compound is a complex interplay of its physicochemical properties and the characteristics of the solvent. For a solid to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions. Several key factors govern this process:
-
Molecular Structure: The presence of polar functional groups, such as the amino and methoxy groups in N-(4-amino-2-methoxyphenyl)nicotinamide, can influence its ability to form hydrogen bonds with polar solvents like water, thereby affecting its aqueous solubility. The overall balance of hydrophilic and lipophilic regions in the molecule is a critical determinant.
-
pH: For ionizable compounds, the pH of the medium plays a pivotal role. The amino group in the target molecule is basic and will be protonated at acidic pH, which can significantly impact its solubility.
-
Temperature: The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with temperature. However, this is not a universal rule and must be determined experimentally.
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. The most stable polymorph will generally have the lowest solubility.
Experimental Determination of Thermodynamic Solubility: The Gold Standard
The most reliable method for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method . This technique involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.
Detailed Protocol: Shake-Flask Solubility Determination
Objective: To determine the thermodynamic solubility of this compound in various aqueous and organic solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, dimethyl sulfoxide (DMSO))
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable validated analytical method for the compound
-
Analytical balance
-
pH meter
Procedure:
-
Preparation:
-
Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.
-
Develop and validate an HPLC method for the accurate quantification of this compound. This includes establishing linearity, accuracy, and precision.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a series of vials containing the different solvents. A visual excess of solid should remain at the bottom of the vial throughout the experiment.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.
-
Centrifuge the vials at a high speed to further separate the solid from the supernatant.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the supernatant through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the HPLC method.
-
Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.
-
-
Data Interpretation:
-
The measured concentration represents the thermodynamic solubility of this compound in that specific solvent at the tested temperature.
-
Present the results in a clear and organized table.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
In Silico Approaches: Predicting Solubility in the Absence of Experimental Data
In the early stages of drug discovery, where large numbers of compounds are screened, experimental solubility determination can be resource-intensive. In such scenarios, and in cases like that of this compound where experimental data is lacking, computational or in silico methods offer a valuable alternative for predicting solubility.[1] These methods utilize the chemical structure of a molecule to estimate its physicochemical properties.
Overview of Computational Solubility Prediction Methods
| Method | Principle | Advantages | Limitations |
| Quantitative Structure-Property Relationship (QSPR) | Develops mathematical models that correlate molecular descriptors (e.g., logP, polar surface area, number of hydrogen bond donors/acceptors) with experimentally determined solubility data for a training set of compounds.[1] | Fast and computationally inexpensive. Good for rapid screening of large compound libraries. | Accuracy is dependent on the quality and diversity of the training data. May not be accurate for novel chemical scaffolds. |
| Molecular Dynamics (MD) Simulations | Simulates the movement and interaction of the solute and solvent molecules over time to calculate the free energy of solvation, which is related to solubility. | Provides detailed insights into the solvation process at the atomic level. | Computationally very expensive and time-consuming. Requires significant computational resources and expertise. |
| Machine Learning (ML) Models | Utilizes algorithms such as Random Forest, Support Vector Machines, and Deep Neural Networks to learn complex relationships between molecular features and solubility from large datasets.[2][3] | Can handle large and complex datasets. Often provides higher prediction accuracy than traditional QSPR models. | Requires large and high-quality training datasets. The models can be "black boxes," making it difficult to interpret the underlying relationships. |
Visualizing the In-Silico Prediction Process
The following diagram outlines a general workflow for predicting the solubility of a compound using computational methods.
Caption: In-Silico Solubility Prediction Workflow.
Concluding Remarks and Future Directions
While the precise experimental solubility data for this compound remains to be determined, this guide provides a comprehensive framework for approaching this critical aspect of its characterization. The gold-standard shake-flask method offers a robust means of obtaining accurate thermodynamic solubility data, which is indispensable for further formulation development and preclinical studies. In parallel, the application of in-silico prediction models can provide valuable early insights and help prioritize resources.
For researchers working with this compound, the immediate next step should be the experimental determination of its solubility in a range of pharmaceutically relevant solvents and pH conditions. The data generated will be instrumental in guiding formulation strategies to optimize its delivery and bioavailability, ultimately paving the way for its potential development as a novel therapeutic agent.
References
-
Hu, Y., et al. (2024, June 11). Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. Retrieved from [Link]
-
American Pharmaceutical Review. (2024, April 1). Improving Drug Solubility and Solving Bioavailability Challenges by Leveraging Predictive Modeling and Simulation Tools. Retrieved from [Link]
-
University of Strathclyde, Glasgow. (n.d.). Predicting drug solubility in different solvents using molecular simulation and machine learning. Retrieved from [Link]
Sources
N-(4-amino-2-methoxyphenyl)nicotinamide: Technical Guide & Review
The following technical guide provides an in-depth analysis of N-(4-amino-2-methoxyphenyl)nicotinamide , a critical pharmacophore and synthetic intermediate in medicinal chemistry.
This guide is structured for researchers and drug development professionals, focusing on its synthesis, physicochemical properties, and utility as a scaffold for Kinase Inhibitors and HDAC Inhibitors .
Executive Summary & Chemical Identity
This compound (CAS: 552814-16-1) is a bifunctional building block belonging to the nicotinamide class of privileged structures.[1] It is characterized by a pyridine-3-carboxamide "head" linked to an electron-rich 2-methoxy-4-aminoaniline "tail."
In modern drug discovery, this molecule serves two primary roles:
-
Kinase Inhibitor Scaffold: The nicotinamide moiety mimics the adenine ring of ATP, forming key hydrogen bonds with the hinge region of kinase domains (e.g., in VEGFR or EGFR inhibitors).
-
HDAC Inhibitor Precursor: The structural motif is homologous to the zinc-binding groups (ZBG) found in benzamide-class histone deacetylase inhibitors, though the para-amino geometry often designates it as a "cap" or "linker" attachment point rather than the primary ZBG.
Physicochemical Profile
| Property | Value | biological Significance |
| Molecular Formula | C₁₃H₁₃N₃O₂ | Compact scaffold for fragment-based design |
| Molecular Weight | 243.26 g/mol | Ideal for "Lead-Like" space (<300 Da) |
| cLogP | ~1.2 - 1.5 | High oral bioavailability potential |
| H-Bond Donors | 2 (Amide NH, Aniline NH₂) | Critical for target engagement |
| H-Bond Acceptors | 4 (Pyridine N, Amide O, Methoxy O, Aniline N) | Solubility and receptor interaction |
| pKa (Pyridine) | ~3.4 | Protonation state at physiological pH |
| pKa (Aniline) | ~4.5 | Modulates reactivity for further functionalization |
Chemical Synthesis & Production[2][3]
The synthesis of this compound requires a regioselective approach to ensure the amide bond is formed at the N1 position of the phenyl ring, leaving the N4 amine free (or protected/deprotected).
Retrosynthetic Analysis
The most robust route involves the coupling of Nicotinoyl Chloride (or activated Nicotinic Acid) with 2-methoxy-4-nitroaniline , followed by the selective reduction of the nitro group. This avoids the formation of di-acylated byproducts common when using phenylenediamines.
Validated Synthetic Protocol
Step 1: Amide Coupling (Formation of Nitro-Intermediate)
-
Reagents: Nicotinoyl chloride hydrochloride (1.1 eq), 2-methoxy-4-nitroaniline (1.0 eq), Pyridine (solvent/base) or DCM/TEA.
-
Mechanism: Nucleophilic acyl substitution. The electron-withdrawing nitro group on the aniline reduces the nucleophilicity of the amine, requiring forcing conditions or an activated acid chloride.
-
Protocol:
-
Dissolve 2-methoxy-4-nitroaniline (10 mmol) in anhydrous pyridine (20 mL) at 0°C.
-
Add Nicotinoyl chloride HCl (11 mmol) portion-wise under N₂ atmosphere.
-
Allow to warm to RT and reflux at 80°C for 4 hours to drive the reaction (due to deactivated aniline).
-
Quench with ice water. The precipitate (N-(2-methoxy-4-nitrophenyl)nicotinamide) is filtered, washed with 1N HCl (to remove pyridine), and dried.
-
Step 2: Nitro Reduction (Unmasking the Amine)
-
Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water (3:1).
-
Rationale: Fe/NH₄Cl is preferred over catalytic hydrogenation (H₂/Pd-C) if halogen substituents are present on the scaffold, though Pd-C is cleaner for this specific molecule.
-
Protocol:
-
Suspend the nitro intermediate (5 mmol) in EtOH/H₂O (30 mL).
-
Add NH₄Cl (25 mmol) and Iron powder (25 mmol).
-
Reflux at 80°C for 2 hours. Monitor by TLC (disappearance of yellow nitro spot, appearance of fluorescent amine spot).
-
Hot filter through Celite to remove iron residues.
-
Concentrate filtrate and recrystallize from Ethanol/Ether to yield This compound as an off-white solid.
-
Synthesis Workflow Diagram
Caption: Two-step regioselective synthesis pathway via nitro-reduction strategy.
Pharmacological Applications & Mechanism of Action[4]
This scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple receptor types with high affinity depending on the substituents attached to the 4-amino group.
Kinase Inhibition (Type I/II Binding)
The nicotinamide moiety is a classic hinge-binding motif .
-
Mechanism: The Pyridine Nitrogen (N1) acts as an H-bond acceptor, and the Amide NH acts as an H-bond donor. This "Donor-Acceptor" pair mimics the Adenine ring of ATP.
-
Selectivity: The 2-methoxy group on the phenyl ring induces a conformational twist (atropisomerism potential), forcing the phenyl ring out of plane relative to the amide. This is crucial for fitting into the hydrophobic pocket of kinases like VEGFR2 or EGFR .
-
Extension: The free 4-amino group serves as a vector to attach a "tail" (e.g., a urea or another heterocycle) to reach the solvent-front or the back-pocket (DFG-out conformation), transforming it into a potent Type II inhibitor.
HDAC Inhibition (Zinc Binding Context)
While hydroxamic acids are the most common zinc-binding groups (ZBGs) in HDAC inhibitors, benzamides and nicotinamides offer better pharmacokinetic profiles (no mutagenicity, better stability).
-
Class I Selectivity: Nicotinamide-based inhibitors often show selectivity for HDAC 1, 2, and 3.
-
Role of the Amine: In this specific molecule, the 4-amino group is likely the attachment point for the "Cap" group (which interacts with the rim of the HDAC tunnel), while the Nicotinamide acts as the linker/ZBG mimic.
Signaling Pathway Interaction
Caption: Mechanism of Action for Nicotinamide-based Kinase Inhibitors competing at the ATP site.
Experimental Characterization Protocols
To ensure scientific integrity, the identity of the synthesized compound must be validated using the following protocols.
1H-NMR Validation (DMSO-d6, 400 MHz)
-
Diagnostic Peaks:
-
δ 10.2 ppm (s, 1H): Amide -NH- (Deshielded).
-
δ 9.1, 8.7, 8.3 ppm: Pyridine ring protons (Characteristic splitting pattern).
-
δ 3.75 ppm (s, 3H): Methoxy group (-OCH₃).
-
δ 5.0 ppm (s, 2H): Aniline -NH₂ (Broad, exchangeable).
-
Aromatic Region: The phenyl ring protons will show an ABX system due to 1,2,4-substitution.
-
HPLC Purity Assay
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6x150mm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Nicotinamide absorption) and 280 nm.
-
Retention Time: The amine is polar; expect elution early in the gradient (approx 3-5 min depending on flow rate).
References
-
ChemicalBook. (2024). This compound - CAS 552814-16-1 Properties and Suppliers. Link
-
National Institutes of Health (NIH). (2021). Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage reaction. PubMed Central. Link
-
BLD Pharm. (2024). Building Block: this compound.[1][2][3] Link
-
MDPI. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules. Link
-
BenchChem. (2025).[4] Structure and Safety Data for Nicotinamide Derivatives. Link
Sources
- 1. 19275-71-9|N-(6-Methoxyquinolin-8-yl)nicotinamide|BLD Pharm [bldpharm.com]
- 2. 552814-16-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 552814-16-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Nitromethaqualone | 340-52-3 | Benchchem [benchchem.com]
"discovery and history of N-(4-amino-2-methoxyphenyl)nicotinamide"
The Discovery and Technical Evolution of N-(4-amino-2-methoxyphenyl)nicotinamide
Part 1: Executive Summary & Chemical Identity
This compound (CAS: 552814-16-1) is a specialized pharmaceutical intermediate and pharmacophore scaffold that has emerged prominently in recent medicinal chemistry campaigns, particularly within the development of multi-target kinase inhibitors and epigenetic modulators (e.g., HDAC and PARP inhibitors).
While not a marketed drug itself, this compound represents a critical "privileged structure"—a molecular framework capable of binding to multiple diverse biological targets. Its discovery and utilization are inextricably linked to the shift in drug discovery from "single-target" specificity to "polypharmacology," where dual-mechanism agents are designed to overcome resistance in oncology.
| Property | Data |
| IUPAC Name | N-(4-amino-2-methoxyphenyl)pyridine-3-carboxamide |
| CAS Number | 552814-16-1 |
| Molecular Formula | C₁₃H₁₃N₃O₂ |
| Molecular Weight | 243.26 g/mol |
| Key Pharmacophores | Nicotinamide (NAD+ mimic/H-bond donor); o-Methoxy Aniline (Conformational lock) |
| Primary Application | Scaffold for PARP/HDAC dual inhibitors; Kinase inhibitor intermediate |
Part 2: Discovery and Historical Context
The history of this compound is not that of a serendipitous biological discovery, but rather of rational drug design . Its prominence surged in the early 2020s, specifically associated with research at China Pharmaceutical University and the Nanjing Sino-Australian Institute of Translational Medicine .
The "Dual-Target" Paradigm Shift (2015–2020)
In the mid-2010s, researchers faced a plateau in the efficacy of single-target inhibitors (e.g., pure HDAC inhibitors like Vorinostat). Resistance mechanisms often involved compensatory signaling pathways. This led to the hypothesis of "Synthetic Lethality" via dual inhibition—for example, blocking both DNA repair (PARP) and chromatin remodeling (HDAC/BRD4) simultaneously.
The Patent Breakthrough (2021)
The compound was formally codified as a key structural motif in Patent CN113061098B (Granted 2022), titled "Amide compounds and their derivatives, preparation methods, pharmaceutical compositions and applications" [1].[1][2][3]
-
Inventors: Lai Yisheng, Ma Xuewei, et al.[4]
-
Rationale: The inventors utilized the nicotinamide moiety to mimic the benzamide group found in Class I HDAC inhibitors (like Entinostat), while the 4-amino-2-methoxyphenyl core served as a linker to extend into the hydrophobic pocket of enzymes like PARP-1 or Polθ (DNA Polymerase Theta).
-
Significance: Unlike flexible aliphatic linkers, the phenyl ring provides rigidity, and the ortho-methoxy group induces a specific conformation via intramolecular hydrogen bonding, locking the molecule in a bioactive shape.
Part 3: Pharmacological Logic & Mechanism
The utility of this scaffold lies in its ability to serve as a "Warhead Carrier."
-
The Nicotinamide "Cap": The pyridine-3-carboxamide group is a bioisostere of the benzamide group. It can interact with the Zinc ion in the catalytic pocket of Histone Deacetylases (HDACs) or bind to the Nicotinamide pocket of PARP enzymes.
-
The o-Methoxy Lock: The methoxy group at the 2-position of the aniline ring creates a steric clash and an intramolecular H-bond with the amide N-H. This forces the phenyl ring and the amide bond to adopt a non-coplanar conformation, often required to fit into the narrow "tunnel" of kinase or HDAC active sites.
-
The 4-Amino "Vector": The free amine at the 4-position is the critical attachment point. Medicinal chemists react this amine with various acyl chlorides or electrophiles to attach the "tail" of the drug—the part that confers selectivity (e.g., interacting with the surface rim of the protein).
Figure 1: Pharmacophore decomposition of the scaffold. The methoxy group "locks" the conformation.
Part 4: Chemical Synthesis Protocol
The synthesis is a classic example of convergent synthesis , typically achieved via nucleophilic acyl substitution.
Reagents & Materials
-
Starting Material A: Nicotinoyl chloride hydrochloride (or Nicotinic acid + Coupling agent like HATU/EDCI).
-
Starting Material B: 4-amino-2-methoxyaniline (often protected as N-Boc-4-amino-2-methoxyaniline if selective mono-acylation is difficult, though the 4-amino group is less nucleophilic than the 1-amino if the 4-position is not protected, specific conditions are needed).
-
Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
Step-by-Step Methodology
-
Preparation of Electrophile:
-
Dissolve Nicotinic acid (1.0 eq) in dry DCM.
-
Add Oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at 0°C to RT for 2 hours until gas evolution ceases. Evaporate solvent to obtain Nicotinoyl chloride.
-
-
Selective Amidation:
-
Note: Since the starting aniline has two amino groups (if using 2-methoxy-1,4-phenylenediamine), selectivity is key. Usually, the 4-amino group is protected (e.g., 4-N-Boc-2-methoxy-aniline) to ensure reaction only at the 1-position.
-
Dissolve 4-(Boc-amino)-2-methoxyaniline (1.0 eq) in dry DCM/Pyridine.
-
Add Nicotinoyl chloride (1.1 eq) dropwise at 0°C.
-
Stir at Room Temperature (RT) for 4–12 hours. Monitor via TLC/LC-MS.
-
-
Deprotection (if Boc used):
-
Treat the intermediate with TFA/DCM (1:1) for 1 hour to remove the Boc group.
-
Neutralize with saturated NaHCO₃.
-
-
Purification:
-
Extract with Ethyl Acetate.
-
Purify via Flash Column Chromatography (SiO₂, MeOH/DCM gradient).
-
Yield: Typically 75–85%.
-
Figure 2: Synthetic workflow for the selective production of the target scaffold.
Part 5: Technical Specifications & Data
| Test | Specification | Method |
| Appearance | Off-white to pale yellow solid | Visual Inspection |
| Purity | >98% | HPLC (254 nm) |
| Proton NMR | δ 8.7 (d, 1H), 8.2 (d, 1H), 7.5 (m, 1H), 3.8 (s, 3H, OMe) | ¹H-NMR (DMSO-d₆) |
| Mass Spec | [M+H]⁺ = 244.11 | LC-MS (ESI) |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in Water | Solubility Test |
Part 6: Future Outlook & Applications
The discovery of This compound marks a maturation in the design of epigenetic modulators .
-
PROTAC Linkers: The rigid phenyl core is increasingly used as a linker in Proteolysis Targeting Chimeras (PROTACs), connecting an E3 ligase ligand to a protein of interest.
-
Polθ Inhibition: Recent studies (linked to the CN113061098B patent ecosystem) suggest this scaffold is pivotal in developing inhibitors for DNA Polymerase Theta, a target for Homologous Recombination-Deficient (HRD) tumors [2].
References
-
Lai, Y., Ma, X., Hu, B., et al. (2022).[4] Amide compounds and their derivatives, preparation methods, pharmaceutical compositions and applications. China National Intellectual Property Administration. Patent No. CN113061098B.[4][1][2][3][5][6]
-
PubChemLite. (2025). Compound Summary: N-(4-amino-2-methoxyphenyl)pyridine-3-carboxamide (CAS 552814-16-1). University of Luxembourg.
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- 2. CN115322126B - ä¸ç§å¤è³çç±»ååç©åå ¶å¶å¤æ¹æ³ååºç¨ - Google Patents [patents.google.com]
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- 4. CN113061098B - é °èºååç©åå ¶è¡çç©ï¼å¶å¤æ¹æ³ãè¯ç©ç»åç©ååºç¨ - Google Patents [patents.google.com]
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An In-Depth Technical Guide to the In Vitro Evaluation of Novel Nicotinamide Analogs: A Methodological Framework for N-(4-amino-2-methoxyphenyl)nicotinamide
This guide provides a comprehensive framework for the in vitro investigation of novel nicotinamide derivatives, using N-(4-amino-2-methoxyphenyl)nicotinamide as a representative candidate. While specific data for this exact molecule is emerging, the principles and protocols outlined herein are derived from extensive studies on related nicotinamide analogs and serve as a robust blueprint for researchers in drug development.
Introduction: The Rationale for Investigating Nicotinamide Derivatives
Nicotinamide (NAM), the amide form of vitamin B3, is a pivotal molecule in cellular metabolism and signaling. It serves as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), a critical player in redox reactions and a substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs).[1][2][3] These enzymes are central to DNA repair, genomic stability, and cellular stress responses.[2][4]
The therapeutic potential of nicotinamide itself has been explored in various contexts, including dermatology for its anti-inflammatory and photoprotective effects, and in oncology for its ability to modulate cellular metabolism and sensitize tumors to therapy.[1][4][5][6] This has spurred the rational design and synthesis of novel nicotinamide derivatives to enhance efficacy, selectivity, and target engagement. Many such derivatives have been investigated as inhibitors of key cancer-related targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and for their ability to induce apoptosis and cell cycle arrest in cancer cells.[7][8][9]
This guide offers a structured, experience-driven approach to the preclinical, in vitro evaluation of a novel nicotinamide derivative, exemplified by this compound.
Foundational Screening: Assessing Cytotoxicity and Antiproliferative Activity
The initial step for any potential therapeutic agent is to determine its effect on cell viability and proliferation. This provides essential dose-response data (e.g., IC50 values) and helps identify cancer types that are most sensitive to the compound.
Causality in Cell Line Selection
The choice of cell lines is a critical experimental decision. It should be hypothesis-driven, based on the putative target or desired therapeutic area. For a novel nicotinamide derivative, a logical starting point includes:
-
Panel of Diverse Cancer Types: To identify initial "hits," a broad screen against cell lines from different tissues of origin is recommended (e.g., colon, liver, breast). Studies on related derivatives have often used cell lines such as HCT-116 (colon carcinoma) and HepG2 (hepatocellular carcinoma).[7][8]
-
Melanoma Cell Lines: Given the established anti-melanoma activity of nicotinamide, including cell lines like A375 and SK-MEL-28 is a rational choice.[10][11]
-
Non-Cancerous Control Cells: To assess preliminary selectivity and safety, a non-transformed cell line (e.g., human fibroblasts) should be included in parallel.
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a reliable method for measuring drug-induced cytotoxicity based on the quantification of total cellular protein.
Step-by-Step Methodology:
-
Cell Plating: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sorafenib or Doxorubicin).[7][12]
-
Incubation: Incubate the plates for a standard period, typically 48 or 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium components. Allow the plates to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Post-Stain Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization and Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Comparative IC50 Values
Summarizing cytotoxicity data in a table allows for clear comparison across different cell lines and against reference compounds.
| Compound | HCT-116 IC50 (µM) | HepG2 IC50 (µM) | MCF-7 IC50 (µM) | Reference |
| Derivative 10 | 15.4 | 9.8 | - | [7] |
| Derivative 7 | 15.7 | 15.5 | - | [7] |
| Derivative 8 | 5.4 | 7.1 | - | [8] |
| Derivative N4 | - | - | 12.1 | |
| Sorafenib (Control) | 9.3 | 7.4 | - | [7] |
This table presents example data from studies on various nicotinamide derivatives to illustrate effective data summarization.
Experimental Workflow Diagram
Caption: Workflow for determining compound cytotoxicity using the SRB assay.
Delving Deeper: Mechanism of Action Studies
Once antiproliferative activity is confirmed, the next logical step is to investigate how the compound exerts its effects. Key questions to address are whether it induces programmed cell death (apoptosis) and/or causes cell cycle arrest.
Analysis of Apoptosis by Flow Cytometry
The Annexin V/Propidium Iodide (PI) assay is the gold standard for quantifying apoptosis. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic or necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached using a gentle, non-enzymatic method (e.g., EDTA-based dissociation buffer) to preserve membrane integrity.
-
Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. For each sample, collect data from at least 10,000 events.
-
Data Interpretation: The results will segregate the cell population into four quadrants:
-
Q1 (Annexin V- / PI+): Necrotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic cells
-
Q3 (Annexin V- / PI-): Live cells
-
Q4 (Annexin V+ / PI-): Early apoptotic cells A significant increase in the Q2 and Q4 populations indicates apoptosis induction. For instance, one study found that a nicotinamide derivative increased total apoptosis from 3.05% in control cells to 19.82% in treated cells.[8]
-
Cell Cycle Analysis
Investigating the compound's effect on cell cycle progression can reveal if it halts proliferation at specific checkpoints (e.g., G1, S, or G2/M).
Step-by-Step Methodology:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the pellet in a staining solution containing PI and RNase A. The RNase A is crucial to ensure that only DNA is stained.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Data Interpretation: The DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests cell cycle arrest. For example, nicotinamide treatment in melanoma cells led to an accumulation in the G1 phase and a reduction in the S and G2 phases.[10][11]
Target Identification and Pathway Elucidation
The broad effects of nicotinamide on cellular metabolism suggest several potential targets for its derivatives. Based on existing literature, rational targets to investigate include VEGFR-2, sirtuins, and PARP.
Investigating VEGFR-2 Inhibition
VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth. Many nicotinamide derivatives have been specifically designed as VEGFR-2 inhibitors.[7][8][9]
In Vitro Kinase Assay (Example Protocol): A direct assessment of target engagement can be performed using a commercially available in vitro VEGFR-2 kinase assay kit.
-
Assay Principle: These assays typically use a recombinant VEGFR-2 enzyme, a specific substrate (e.g., a biotinylated peptide), and ATP. The enzyme phosphorylates the substrate.
-
Inhibition: The assay is run in the presence of varying concentrations of the test compound (this compound).
-
Detection: A detection antibody (e.g., a europium-labeled anti-phosphotyrosine antibody) is added, followed by a streptavidin-allophycocyanin (SA-APC) conjugate. If the substrate is phosphorylated, the complex forms, and a time-resolved fluorescence resonance energy transfer (TR-FRET) signal is generated.
-
Result: A potent inhibitor will prevent phosphorylation, leading to a reduced signal. The data is used to calculate an IC50 value for enzyme inhibition. One derivative, for example, exhibited a VEGFR-2 inhibitory IC50 of 77.02 nM.[8]
The Central Role of NAD+ Metabolism
Nicotinamide and its derivatives can profoundly impact the NAD+ salvage pathway and the activity of NAD+-dependent enzymes.[2]
Caption: Simplified pathway of NAD+ metabolism and its modulation by nicotinamide.
Assessing NAD+/NADH Levels: Changes in the intracellular pool of NAD+ and its reduced form, NADH, can be quantified using commercially available colorimetric or fluorometric assay kits. A significant increase in NAD+ levels after treatment was observed in melanoma cells treated with nicotinamide.[10][11] This can be a key indicator of metabolic reprogramming.
Conclusion and Future Directions
This guide outlines a logical, multi-step process for the comprehensive in vitro evaluation of novel nicotinamide derivatives like this compound. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can build a robust data package to support further preclinical and clinical development. Each experimental choice, from cell line selection to assay methodology, is grounded in the established biology of the nicotinamide scaffold and its known targets. The self-validating nature of this workflow—where findings from one assay inform the hypothesis for the next—ensures scientific integrity and a clear path toward understanding the compound's therapeutic potential.
References
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Scatozza, F., et al. (2020). Nicotinamide inhibits melanoma in vitro and in vivo. Journal of Experimental & Clinical Cancer Research, 39(1), 211. [Link][10][11][13]
-
Al-Warhi, T., et al. (2022). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Molecules, 27(13), 4079. [Link][7]
-
Bains, P., et al. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology and Leprology, 84(2), 234-237. [Link][5][6]
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Wang, H., et al. (2017). Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. ChemMedChem, 12(4), 333-344. [Link][14]
-
Abdel-Maksoud, M. S., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 27(13), 4079. [Link][8]
-
Yıldırım, S., et al. (2024). Designed, Synthesis, In Vitro and Computational Analyses of Anticancer Nicotinamide Derivatives. Indian Journal of Chemistry, 63(2). [Link]
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Al-Shdefat, R., et al. (2020). Anticancer Activity of Novel Amide Methoxyphenyl Derivatives. An-Najah National University Repository. [Link][12]
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Fania, L., et al. (2020). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. Cancers, 12(3), 743. [Link][1]
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Meng, F., et al. (2017). Design, synthesis and biological evaluation of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 141, 464-476. [Link][15]
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Patsnap Synapse. (2024). What is the mechanism of Nicotinamide? [Link][2]
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Huber, R., & Wong, A. (2020). Nicotinamide: An Update and Review of Safety & Differences from Niacin. Skin Therapy Letter, 25(6), 5-7. [Link][3]
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Al-Ostath, R. A., et al. (2024). Design and In Silico and In Vitro Evaluations of a Novel Nicotinamide Derivative as a VEGFR-2 Inhibitor. Bioinorganic Chemistry and Applications. [Link][9]
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"N-(4-amino-2-methoxyphenyl)nicotinamide as a research chemical"
N-(4-amino-2-methoxyphenyl)nicotinamide: A Technical Guide to a Privileged Scaffold
Executive Summary
This compound (CAS: 552814-16-1) is a specialized research chemical and bifunctional building block used primarily in the development of kinase inhibitors, histone deacetylase (HDAC) inhibitors, and novel antimicrobial agents. Characterized by a nicotinamide "head" linked to an electron-rich aniline "tail," this molecule serves as a critical intermediate for synthesizing libraries of bioactive compounds. Its unique structure allows for dual-point modification: the nicotinamide moiety interacts with specific binding pockets (e.g., ATP sites, NAD+ pockets), while the free amine at the para-position provides a nucleophilic handle for further derivatization into ureas, amides, or sulfonamides.
This guide provides a comprehensive technical overview of its chemical profile, synthesis protocols, quality control, and applications in medicinal chemistry.
Part 1: Chemical Identity & Physicochemical Profile[1][2][3]
The following data establishes the baseline identity for validation and quality assurance protocols.
| Parameter | Technical Specification |
| Chemical Name | This compound |
| IUPAC Name | N-(4-amino-2-methoxyphenyl)pyridine-3-carboxamide |
| CAS Number | 552814-16-1 |
| Molecular Formula | C₁₃H₁₃N₃O₂ |
| Molecular Weight | 243.26 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in Methanol; insoluble in Water |
| pKa (Calculated) | ~3.4 (Pyridine N), ~4.8 (Aniline NH₂) |
| LogP | ~1.2 (Predicted) |
| Storage | -20°C, Desiccated, Protect from Light (Aniline oxidation risk) |
Part 2: Synthesis & Production Protocols
The synthesis of this compound requires strict regiochemical control to ensure the nicotinamide moiety attaches to the position 1 amine while leaving the position 4 amine free. The most robust industrial route employs a Nitro-Reduction Strategy .
Mechanism & Workflow
The synthesis proceeds in two stages:
-
Amide Coupling: Selective acylation of 2-methoxy-4-nitroaniline with nicotinoyl chloride.
-
Chemoselective Reduction: Reduction of the nitro group to the free amine without reducing the pyridine ring or cleaving the amide bond.
Figure 1: Two-step synthetic pathway ensuring correct regiochemistry of the amino group.
Detailed Protocol
Step 1: Acylation (Formation of the Nitro-Amide)
-
Preparation: Dissolve 2-methoxy-4-nitroaniline (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Add Pyridine (2.0 eq) as a base.
-
Addition: Cool to 0°C. Add Nicotinoyl chloride hydrochloride (1.1 eq) portion-wise to control exotherm.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).
-
Workup: Quench with water. Extract with DCM. Wash organic layer with saturated NaHCO₃ (to remove Nicotinic acid) and Brine. Dry over Na₂SO₄.
-
Purification: Recrystallize from Ethanol to yield the nitro-intermediate.
Step 2: Nitro Reduction (Formation of the Target Amine) Preferred Method: Catalytic Hydrogenation (Cleanest Profile)
-
Setup: Dissolve the nitro-intermediate in Methanol/THF (1:1).
-
Catalyst: Add 10% Pd/C (10 wt% loading).
-
Reduction: Stir under H₂ atmosphere (balloon pressure) for 2–4 hours.
-
Filtration: Filter through a Celite pad to remove Pd/C.
-
Isolation: Concentrate the filtrate in vacuo. The product is often used directly or recrystallized from Isopropanol/Hexane.
Alternative Method (Iron Reduction): Use if halogen substituents are present elsewhere to avoid dehalogenation. Reflux with Iron powder (5 eq) and Ammonium Chloride (5 eq) in Ethanol/Water (4:1) for 2 hours.
Part 3: Quality Control & Characterization
To validate the identity and purity of the synthesized compound, the following analytical criteria must be met.
| Method | Expected Signal / Criteria |
| ¹H NMR (DMSO-d₆) | Pyridine: δ ~9.1 (s, 1H), 8.7 (d, 1H), 8.3 (d, 1H), 7.5 (dd, 1H). Amide NH: δ ~9.8 (s, 1H, exchangeable). Benzene: δ ~7.5 (d, 1H, H-6), 6.3 (s, 1H, H-3), 6.2 (d, 1H, H-5). Methoxy: δ ~3.7 (s, 3H). Amine NH₂: δ ~5.0 (br s, 2H). |
| LC-MS (ESI+) | [M+H]⁺: 244.1 m/z. Purity: >95% by UV (254 nm). |
| TLC | Rf: ~0.3 (DCM:MeOH 95:5). Stains purple with Ninhydrin (free amine). |
Critical Impurity Profile:
-
Residual Nitro: Check for unreduced intermediate (yellow spot on TLC, distinct NMR shifts).
-
Nicotinic Acid: Check for hydrolysis product (broad acid peak >11 ppm).
Part 4: Applications in Drug Discovery
This compound acts as a "privileged scaffold" because it mimics the hinge-binding motifs of kinases and the cap-groups of epigenetic modulators.
Kinase Inhibitor Synthesis (Urea Formation)
The free aniline at position 4 is a prime nucleophile for reacting with isocyanates to form diarylureas , a structural class seen in drugs like Sorafenib and Regorafenib.
-
Reaction: Product + Aryl Isocyanate → Urea Derivative.
-
Target: VEGFR, PDGFR, and EGFR families. The methoxy group provides crucial steric positioning within the ATP binding pocket.
HDAC Inhibitor Development
The nicotinamide moiety can serve as a "Cap Group" that sits at the entrance of the HDAC active site, while the aniline is derivatized with a Zinc Binding Group (ZBG) linker.
-
Strategy: Link the 4-amino group to a hydroxamic acid precursor or a benzamide ZBG.
PROTAC & Probe Design
-
E3 Ligase Ligands: Nicotinamide derivatives can bind VHL or Cereblon. The 4-amino group serves as the attachment point for the PEG linker connecting to the protein of interest (POI) ligand.
-
Fluorescent Probes: Conjugation with FITC or Rhodamine via the amine allows for cellular localization studies of nicotinamide-binding proteins (e.g., NAMPT).
Figure 2: Divergent synthesis workflow utilizing the free amine handle.
Part 5: Handling & Safety
-
Hazard Class: Irritant (Skin/Eye/Respiratory). Potential sensitizer due to the aniline moiety.
-
Stability:
-
Oxidation: The electron-rich aniline is prone to oxidation (browning) upon air exposure. Store under inert gas (Nitrogen/Argon).
-
Hygroscopicity: The amide bond can absorb moisture. Store in a desiccator.
-
-
PPE: Nitrile gloves, lab coat, and safety glasses are mandatory. Handle in a fume hood to avoid inhalation of dust.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71549110, this compound. PubChem. Available at: [Link]
-
Wu, J., et al. (2019). "Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents." Molecules. (Contextual reference for Nicotinamide-Aniline synthesis methods). Available at: [Link]
-
Li, X., et al. (2020). "Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold."[1] Journal of Pesticide Science. (Contextual reference for scaffold utility). Available at: [Link]
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An In-Depth Technical Guide to the Potential Therapeutic Targets of N-(4-amino-2-methoxyphenyl)nicotinamide
Abstract
N-(4-amino-2-methoxyphenyl)nicotinamide is a novel derivative of nicotinamide, a well-established form of vitamin B3 with a wide range of therapeutic applications. While direct research on this specific analog is nascent, its structural similarity to nicotinamide allows for a scientifically grounded exploration of its potential therapeutic targets. This guide synthesizes the known mechanisms of nicotinamide with a structure-activity relationship (SAR) analysis of the N-(4-amino-2-methoxyphenyl) substituent to propose and detail potential molecular targets. We will delve into the established roles of nicotinamide in cellular energy metabolism, DNA repair, and inflammation, and hypothesize how the addition of the 4-amino-2-methoxyphenyl moiety could modulate these activities or introduce novel therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, providing a theoretical framework and actionable experimental workflows to investigate this promising compound.
Introduction: The Nicotinamide Backbone
Nicotinamide, or niacinamide, is a fundamental molecule in cellular biology, primarily serving as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[1][2] NAD+ is a critical component of cellular energy metabolism, participating in numerous redox reactions central to glycolysis, the citric acid cycle, and the electron transport chain.[1][2] Beyond its bioenergetic role, NAD+ is a substrate for several key enzyme families that regulate a multitude of cellular processes, including DNA repair, genomic stability, and inflammatory responses.[3][4][5]
The therapeutic effects of nicotinamide are largely attributed to its influence on these NAD+-dependent enzymes.[4] This guide will first explore the established targets of nicotinamide and then extrapolate to the potential targets of its N-(4-amino-2-methoxyphenyl) derivative.
Established Therapeutic Targets of Nicotinamide
The pleiotropic effects of nicotinamide stem from its interaction with several key classes of enzymes. Understanding these interactions is crucial for hypothesizing the therapeutic potential of its derivatives.
Poly(ADP-ribose) Polymerases (PARPs)
PARPs are a family of enzymes involved in DNA repair and the maintenance of genomic integrity.[1][4] When DNA damage occurs, PARP-1, the most abundant member of this family, is activated and catalyzes the synthesis of poly(ADP-ribose) chains on nuclear proteins, a process that consumes NAD+.[2][5] While essential for DNA repair, the overactivation of PARP-1 can lead to significant depletion of cellular NAD+ and subsequent energy failure, ultimately resulting in cell death.[3]
Nicotinamide acts as an inhibitor of PARP-1, which is believed to be a key mechanism behind its protective effects against certain types of cellular stress.[1][2][3] By inhibiting PARP-1, nicotinamide helps to preserve the cellular NAD+ pool, thereby maintaining energy homeostasis and preventing cell death in situations of excessive DNA damage. This mechanism is particularly relevant to its observed photoprotective and anti-carcinogenic effects in the skin.[3][4]
Sirtuins (SIRTs)
Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in a wide range of cellular processes, including gene silencing, metabolic regulation, and longevity.[5] There are seven known mammalian sirtuins (SIRT1-7), each with distinct subcellular localizations and functions. SIRT1, the most extensively studied sirtuin, is involved in regulating inflammation, apoptosis, and cellular senescence.
The relationship between nicotinamide and sirtuins is complex. While sirtuins require NAD+ for their activity, nicotinamide itself can act as an inhibitor of sirtuin activity.[2] This inhibitory effect is thought to occur through a feedback mechanism. This dual role suggests that the cellular concentration of nicotinamide can finely tune sirtuin-mediated pathways.
Inflammatory Cytokines
Nicotinamide has demonstrated significant anti-inflammatory properties, which are utilized in the treatment of various dermatological conditions such as acne and rosacea.[1][4][6] The anti-inflammatory effects of nicotinamide are mediated through the modulation of several pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-α (TNF-α).[6] It is proposed that nicotinamide exerts these effects by inhibiting the activation of key transcription factors such as NF-κB, which are central to the inflammatory response.[3]
The N-(4-amino-2-methoxyphenyl) Moiety: A Structural and Functional Analysis
The introduction of the N-(4-amino-2-methoxyphenyl) group to the nicotinamide scaffold has the potential to significantly alter its pharmacokinetic and pharmacodynamic properties. A detailed analysis of this substituent is key to predicting its influence on the known targets of nicotinamide and identifying potential new targets.
The "4-amino" group can act as a hydrogen bond donor and acceptor, potentially enhancing interactions with target proteins. The "2-methoxy" group can influence the conformation of the molecule and may also participate in hydrogen bonding. Furthermore, the electronic properties of this substituted phenyl ring could modulate the reactivity of the nicotinamide core.
Hypothesized Therapeutic Targets of this compound
Based on the established activities of nicotinamide and a structural analysis of the N-(4-amino-2-methoxyphenyl) substituent, we can propose several potential therapeutic targets for this novel compound.
Enhanced PARP Inhibition
The N-(4-amino-2-methoxyphenyl) moiety may enhance the inhibitory activity of the nicotinamide core against PARP-1. The additional phenyl ring could establish favorable pi-stacking interactions within the active site of PARP-1, while the amino and methoxy groups could form additional hydrogen bonds, leading to a higher binding affinity.
Potential Therapeutic Applications:
-
Oncology: As an adjunct to chemotherapy or radiotherapy to potentiate their effects and reduce side effects.[2]
-
Neurodegenerative Diseases: To protect neurons from excitotoxicity and oxidative stress-induced DNA damage.
Modulated Sirtuin Activity
The bulkier N-(4-amino-2-methoxyphenyl) group could lead to a more pronounced or selective inhibition of certain sirtuin isoforms. This could be particularly relevant for targeting specific sirtuins implicated in disease pathogenesis.
Potential Therapeutic Applications:
-
Metabolic Diseases: By selectively inhibiting sirtuins involved in metabolic regulation, this compound could have potential in the treatment of type 2 diabetes and non-alcoholic fatty liver disease.
-
Cancer: Targeting sirtuins that are overexpressed in certain cancers could be a viable therapeutic strategy.
Novel Anti-inflammatory Mechanisms
Beyond the known anti-inflammatory effects of nicotinamide, the 4-amino-2-methoxyphenyl group may confer additional anti-inflammatory properties. For instance, this moiety is found in compounds with known inhibitory activity against enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are key mediators of inflammation.
Potential Therapeutic Applications:
-
Autoimmune Diseases: Potential for treating conditions like rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
-
Dermatology: Enhanced efficacy in treating inflammatory skin conditions.
Kinase Inhibition
The nicotinamide scaffold is a known, albeit weak, inhibitor of certain protein kinases. The addition of the N-(4-amino-2-methoxyphenyl) group, which is present in some known kinase inhibitors, could significantly enhance this activity. This could open up a completely new therapeutic area for this class of compounds.
Potential Therapeutic Applications:
-
Oncology: Targeting specific kinases that are dysregulated in cancer.
-
Inflammatory Diseases: Inhibiting kinases involved in inflammatory signaling pathways.
Proposed Experimental Workflows for Target Validation
A systematic and rigorous experimental approach is required to validate the hypothesized therapeutic targets of this compound. The following workflows outline a potential strategy.
In Vitro Enzyme Assays
The initial step is to assess the direct interaction of the compound with the hypothesized target enzymes in a cell-free system.
Table 1: In Vitro Enzyme Assays
| Target Enzyme | Assay Type | Key Parameters to Measure |
| PARP-1 | Colorimetric or Fluorometric Assay | IC50 |
| SIRT1 | Fluorometric Deacetylase Assay | IC50 |
| COX-1/COX-2 | Enzyme Immunoassay (EIA) | IC50 |
| 5-LOX | Spectrophotometric Assay | IC50 |
| Kinase Panel | Radiometric or Luminescence-based Assays | IC50 against a panel of kinases |
Cell-Based Assays
Following in vitro validation, the activity of the compound should be assessed in relevant cellular models.
Table 2: Cell-Based Assays
| Assay | Cell Line | Purpose |
| NAD+ Quantification | HaCaT keratinocytes | To determine the effect on cellular NAD+ levels |
| DNA Damage Response | A549 lung cancer cells | To assess the impact on DNA repair pathways |
| Cytokine Secretion | LPS-stimulated RAW 264.7 macrophages | To measure the effect on inflammatory cytokine production |
| Kinase Signaling | Relevant cancer cell lines | To evaluate the inhibition of specific kinase signaling pathways |
In Vivo Models
Promising results from in vitro and cell-based assays would warrant further investigation in appropriate animal models of disease.
Table 3: Potential In Vivo Models
| Disease Area | Animal Model | Key Endpoints |
| Skin Cancer | UV-induced skin cancer model in mice | Tumor incidence and multiplicity |
| Inflammation | Carrageenan-induced paw edema in rats | Paw volume, cytokine levels |
| Oncology | Xenograft models in immunocompromised mice | Tumor growth inhibition |
Visualizations
Signaling Pathway Diagram
Caption: Core pathways involving nicotinamide and its primary targets.
Experimental Workflow Diagram
Caption: A streamlined workflow for validating potential therapeutic targets.
Conclusion
While further research is imperative, the structural features of this compound suggest a promising profile for therapeutic development. By building upon the well-understood pharmacology of nicotinamide, we have constructed a rational basis for investigating this novel derivative against a range of potential targets in oncology, inflammatory diseases, and metabolic disorders. The experimental workflows detailed herein provide a clear path for the scientific community to elucidate the therapeutic potential of this and similar nicotinamide analogs.
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An In-depth Technical Guide to the Pharmacokinetics of N-(4-amino-2-methoxyphenyl)nicotinamide
A Senior Application Scientist's Perspective on Preclinical Characterization
This guide provides a comprehensive framework for elucidating the pharmacokinetic profile of the novel investigational compound, N-(4-amino-2-methoxyphenyl)nicotinamide. As a derivative of nicotinamide (the amide form of vitamin B3), this molecule holds potential therapeutic interest, leveraging the established biological roles of the nicotinamide scaffold while introducing a substituted phenyl moiety that may modulate its pharmacological and pharmacokinetic properties.[1][2][3] This document is structured to guide researchers and drug development professionals through a logical, scientifically-grounded series of investigations to thoroughly characterize the absorption, distribution, metabolism, and excretion (ADME) of this new chemical entity. The experimental designs and interpretations are based on established principles of drug metabolism and pharmacokinetics (DMPK), drawing parallels from the known behavior of nicotinamide where applicable.[4][5][6]
Introduction and Strategic Overview
This compound integrates the core structure of nicotinamide, a precursor for the essential cofactor nicotinamide adenine dinucleotide (NAD+), with a 4-amino-2-methoxyphenyl group.[3][7] This structural modification is hypothesized to alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding potential, which in turn are expected to significantly influence its interaction with biological membranes, metabolic enzymes, and transport proteins. A thorough understanding of its pharmacokinetic profile is paramount for predicting its in vivo behavior, establishing a rational dosing regimen, and identifying potential drug-drug interactions or safety liabilities.[8][9]
Our approach is to systematically evaluate the ADME properties of this compound through a tiered approach, beginning with in vitro assays to predict in vivo behavior, followed by definitive in vivo studies in a relevant preclinical species (e.g., rat).
Physicochemical Characterization and Bioanalytical Method Development
A prerequisite for any pharmacokinetic study is the development of a robust and validated bioanalytical method for the accurate quantification of the analyte in biological matrices.
Predicted Physicochemical Properties
The introduction of the 4-amino-2-methoxyphenyl moiety is expected to increase the lipophilicity (logP) of the molecule compared to nicotinamide. The presence of the additional amino and methoxy groups will also influence its pKa and solubility. These properties will be critical in determining its passive diffusion across membranes and its potential for oral absorption.
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound in plasma, urine, and tissue homogenates, a sensitive and specific LC-MS/MS method is the industry standard.[10][11][12]
Experimental Protocol: LC-MS/MS Method Development and Validation
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Sample Preparation:
-
Protein precipitation of plasma samples with acetonitrile containing a structurally similar internal standard.
-
Supernatant is evaporated and reconstituted in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for the analyte and internal standard.
-
-
Validation: The method must be validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability according to regulatory guidelines.
Absorption
The primary objective is to determine the rate and extent of absorption of this compound following oral administration.
In Vitro Permeability Assessment
The Caco-2 cell permeability assay is a reliable in vitro model to predict in vivo intestinal absorption.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to form a differentiated monolayer.
-
Assay: The test compound is added to the apical (A) side, and its appearance on the basolateral (B) side is monitored over time. The experiment is also performed in the reverse direction (B to A) to determine the efflux ratio.
-
Analysis: Samples from both compartments are analyzed by LC-MS/MS to determine the apparent permeability coefficient (Papp).
In Vivo Pharmacokinetic Study: Oral and Intravenous Administration
This study will determine key pharmacokinetic parameters, including bioavailability, clearance, and volume of distribution.
Experimental Protocol: Rat Pharmacokinetic Study
-
Animals: Male Sprague-Dawley rats (n=3-4 per group).
-
Dosing:
-
Intravenous (IV) Group: A single bolus dose (e.g., 2 mg/kg) administered via the tail vein.
-
Oral (PO) Group: A single dose (e.g., 10 mg/kg) administered by oral gavage.
-
-
Blood Sampling: Serial blood samples are collected from the jugular vein at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing: Plasma is harvested by centrifugation and stored at -80°C until analysis by LC-MS/MS.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis to determine parameters such as Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd). Bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Hypothetical Pharmacokinetic Parameters for this compound in Rats
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 850 |
| Tmax (h) | 0.083 | 1.0 |
| AUC (0-inf) (ng*h/mL) | 3200 | 12800 |
| t1/2 (h) | 3.5 | 4.0 |
| CL (L/h/kg) | 0.625 | - |
| Vd (L/kg) | 3.2 | - |
| F (%) | - | 80 |
Distribution
Understanding the extent and pattern of distribution is crucial for assessing target tissue exposure and potential off-target accumulation.
Plasma Protein Binding
The extent of binding to plasma proteins influences the free (unbound) fraction of the drug, which is available to exert its pharmacological effect and be cleared.
Experimental Protocol: Rapid Equilibrium Dialysis (RED)
-
Apparatus: RED device with semi-permeable membranes.
-
Procedure: The compound is spiked into plasma, which is placed in one chamber, while buffer is placed in the other. The device is incubated until equilibrium is reached.
-
Analysis: The concentrations in the plasma and buffer chambers are determined by LC-MS/MS to calculate the fraction unbound (fu).
Tissue Distribution Study (ex vivo)
This study will determine the concentration of the compound in various tissues after a single dose.
Experimental Protocol: Rat Tissue Distribution
-
Dosing: A single oral or intravenous dose is administered to rats.
-
Tissue Collection: At selected time points (e.g., corresponding to Tmax and a later time point), animals are euthanized, and various tissues (e.g., liver, kidney, brain, muscle, fat) are collected.
-
Sample Processing: Tissues are homogenized, and the compound is extracted and quantified by LC-MS/MS.
-
Analysis: Tissue-to-plasma concentration ratios are calculated to assess the extent of tissue penetration. Given the structural similarity to nicotinamide, which has been shown to penetrate the central nervous system (CNS), special attention should be paid to brain concentrations.[5]
Metabolism
Identifying the metabolic pathways is essential for understanding the clearance mechanisms and identifying potentially active or toxic metabolites.
In Vitro Metabolic Stability
This assay provides an initial assessment of the compound's susceptibility to metabolism by liver enzymes.
Experimental Protocol: Liver Microsomal Stability Assay
-
Incubation: The compound is incubated with liver microsomes (from rat and human to assess interspecies differences) in the presence of NADPH.
-
Time Points: Aliquots are taken at various time points and the reaction is quenched.
-
Analysis: The disappearance of the parent compound is monitored by LC-MS/MS.
-
Calculation: The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.
Proposed Metabolic Pathways
Based on the structure of this compound, several metabolic pathways can be predicted:
-
Phase I Reactions:
-
Oxidation: O-demethylation of the methoxy group, hydroxylation of the aromatic rings.
-
N-acetylation: Of the primary amino group.
-
-
Phase II Reactions:
-
Glucuronidation: Of hydroxylated metabolites or the primary amine.
-
Sulfation: Of hydroxylated metabolites.
-
The nicotinamide moiety itself may be metabolized to N-methylnicotinamide, similar to the parent compound.[3][5]
Diagram: Proposed Metabolic Pathways
Caption: Proposed metabolic pathways for this compound.
Excretion
Determining the routes and extent of excretion is the final piece of the ADME puzzle.
Mass Balance Study
A radiolabeled version of the compound (e.g., with 14C) is used to trace all drug-related material.
Experimental Protocol: Rat Mass Balance Study
-
Dosing: A single dose of radiolabeled this compound is administered to rats housed in metabolic cages.
-
Sample Collection: Urine, feces, and expired air (if volatile metabolites are suspected) are collected at regular intervals for up to 7 days or until >95% of the radioactivity is recovered.
-
Analysis: The total radioactivity in each sample is determined by liquid scintillation counting.
-
Metabolite Profiling: Urine and fecal extracts are analyzed by radio-HPLC and LC-MS/MS to identify the major metabolites.
Diagram: Integrated ADME Workflow
Caption: Integrated workflow for preclinical ADME characterization.
Conclusion and Future Directions
This technical guide outlines a comprehensive, albeit hypothetical, preclinical strategy for characterizing the pharmacokinetics of this compound. By systematically evaluating its absorption, distribution, metabolism, and excretion, researchers can build a robust data package to inform future non-clinical and clinical development. The insights gained from these studies will be critical for dose selection in toxicology and efficacy studies, predicting human pharmacokinetics, and ultimately, assessing the therapeutic potential of this novel nicotinamide derivative.
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Methodological & Application
Application Notes and Protocols for the Purification of N-(4-amino-2-methoxyphenyl)nicotinamide
Introduction
N-(4-amino-2-methoxyphenyl)nicotinamide is a heterocyclic aromatic amide with potential applications in pharmaceutical and materials science research. As with any synthetically derived compound, achieving a high degree of purity is paramount for its use in downstream applications, ensuring reproducibility of experimental results and meeting stringent quality standards in drug development. This guide provides a comprehensive overview of robust methods for the purification of this compound, grounded in established chemical principles and tailored to address the likely impurities encountered during its synthesis.
The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale. This document emphasizes a self-validating approach to purification, where the success of each step is verified through rigorous analytical techniques.
Anticipated Impurity Profile
A common and efficient synthetic route to this compound involves the acylation of 4-amino-2-methoxyaniline with nicotinoyl chloride, often in the presence of a base to neutralize the hydrochloric acid byproduct.
Based on this synthetic strategy, the following impurities are anticipated in the crude product:
-
Unreacted Starting Materials:
-
4-amino-2-methoxyaniline
-
Nicotinic acid (from the hydrolysis of nicotinoyl chloride)
-
-
Reaction Byproducts:
-
Di-acylated product (bis-nicotinoyl derivative of the diamine)
-
Hydrolysis products of the starting materials or product
-
-
Reagents and Solvents:
-
Residual base (e.g., triethylamine, pyridine)
-
Residual solvents from the reaction and workup
-
The purification strategies outlined below are designed to effectively remove these specific impurities.
Purification Strategies
A multi-step purification approach is recommended to achieve high purity of this compound. The selection and sequence of these techniques will depend on the scale of the synthesis and the initial purity of the crude product.
Recrystallization: The Primary Purification Step
Recrystallization is a powerful and economical technique for purifying crystalline solid compounds.[1][2] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[3]
Rationale for Solvent Selection:
The ideal recrystallization solvent for this compound should exhibit the following characteristics:
-
High solubility for the target compound at elevated temperatures.[4]
-
Low solubility for the target compound at low temperatures.
-
High solubility for the anticipated impurities at all temperatures, or very low solubility so they can be removed by hot filtration.
-
A boiling point that is not excessively high to allow for easy removal from the purified crystals.
-
Inertness towards the target compound.
Based on the solubility of the closely related compound, nicotinamide, in various organic solvents, a systematic screening of solvents is recommended.[1][5]
Table 1: Potential Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale |
| Ethanol | 78 | Polar Protic | Good general solvent for amides.[6] |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, may offer different solubility profile. |
| Acetonitrile | 82 | Polar Aprotic | Can be effective for recrystallizing amides.[3] |
| Ethyl Acetate | 77 | Moderately Polar | Often a good solvent for moderately polar compounds. |
| Toluene | 111 | Non-polar | May be useful if impurities are highly polar. |
| Water | 100 | Polar Protic | The amino and methoxy groups may impart some water solubility. |
Protocol for Recrystallization:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in the candidate solvents at room temperature and upon heating.
-
Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Column Chromatography: For High Purity and Difficult Separations
Column chromatography is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[7][8] This method is particularly useful when recrystallization alone is insufficient to remove all impurities.
Rationale for Method Selection:
-
Normal-Phase Chromatography: Utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase. Polar compounds will have a stronger affinity for the stationary phase and will elute later. This is often a good starting point for the purification of moderately polar compounds like this compound.
-
Reversed-Phase Chromatography: Employs a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase. Non-polar compounds will be retained more strongly. This can be effective if the impurities are significantly more or less polar than the target compound.
Table 2: Recommended Column Chromatography Systems
| Chromatography Mode | Stationary Phase | Mobile Phase (Eluent System) | Elution Order (Predicted) |
| Normal-Phase | Silica Gel (SiO₂) | Hexane/Ethyl Acetate or Dichloromethane/Methanol gradient | Less polar byproducts -> Product -> More polar starting materials/byproducts |
| Reversed-Phase | C18-functionalized Silica | Water/Acetonitrile or Water/Methanol gradient | More polar starting materials/byproducts -> Product -> Less polar byproducts |
Protocol for Flash Column Chromatography (Normal-Phase):
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal eluent system that provides good separation between the product and impurities. The desired product should have an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution, where the polarity of the mobile phase is gradually increased, is often most effective for separating complex mixtures.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Workflow for Purification and Analysis
Caption: Workflow illustrating the purification and subsequent analytical validation of this compound.
Purity Assessment
After each purification step, it is crucial to assess the purity of the obtained this compound. A combination of analytical techniques should be employed for a comprehensive evaluation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and quantitative method for determining the purity of a compound.[9]
Protocol for Analytical HPLC:
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of water (often with 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the compound has a strong absorbance (e.g., around 260 nm, the absorbance maximum for the nicotinamide moiety).
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., the initial mobile phase composition).
-
Analysis: Inject the sample and analyze the resulting chromatogram. A pure compound should ideally show a single, sharp peak. The purity can be calculated based on the area of the main peak relative to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of the compound and is an excellent tool for confirming its identity and assessing its purity.[10]
Expected ¹H NMR Signals (Predicted):
The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the nicotinoyl and the aminophenyl rings, as well as the methoxy and amino groups.
Expected ¹³C NMR Signals (Predicted):
The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, further confirming its structure.[11]
Sample Preparation for NMR:
Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) and transfer to an NMR tube.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound, providing further confirmation of its identity.
Conclusion
The purification of this compound to a high degree of purity is achievable through a systematic approach combining recrystallization and column chromatography. The choice of specific solvents and conditions should be guided by empirical screening and a thorough understanding of the potential impurities arising from the synthesis. Rigorous analytical assessment using HPLC, NMR, and MS is essential to validate the purity of the final product, ensuring its suitability for its intended research or developmental applications.
Logical Flow of Purification Decisions
Caption: Decision-making flowchart for the purification of this compound.
References
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U.S. Patent 2,496,114, "Purification of nicotinamide," issued February 7, 1950.
-
ResearchGate. "Solid–Liquid Phase Equilibrium of Nicotinamide in Different Pure Solvents: Measurements and Thermodynamic Modeling." Accessed February 19, 2026.
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ResearchGate. "Solubility Determination of Nicotinamide and Its Application for the Cocrystallization with Benzoic Acid." Accessed February 19, 2026.
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Heterocycles. "PREPARATION OF NICOTINOYL AMINO ACID DERIVATIVES BY FMOC-SOLID PHASE SYNTHESIS AND PRELIMINARY STUDIES ON THE DNA-BINDING PROPER." Published January 18, 2016.
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PMC. "Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations." Accessed February 19, 2026.
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Biological Magnetic Resonance Bank. "bmse000281 Nicotinamide at BMRB." Accessed February 19, 2026.
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U.S. Patent 2,993,051, "Process for making nicotinamide," issued July 18, 1961.
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Physical Chemistry Research. "Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures." Accessed February 19, 2026.
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U.S. Patent 4,447,615, "Process for the purification of nicotinic acid amide I," issued May 8, 1984.
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ResearchGate. "Solubility of nicotinamide in pure methanol and water estimated by this..." Accessed February 19, 2026.
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Der Pharma Chemica. "Synthesis and characterization of some new twin drugs having substituted pyridines." Accessed February 19, 2026.
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Frontiers in Bioengineering and Biotechnology. "Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects." Published June 3, 2025.
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Frontiers. "Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects." Published June 4, 2025.
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ACS Publications. "Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen." Published March 21, 2016.
-
PMC. "Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity." Accessed February 19, 2026.
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MDPI. "Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives." Published December 8, 2022.
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PubMed. "Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate." Published November 1, 2003.
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PrepChem.com. "Synthesis of Nicotinoyl chloride." Accessed February 19, 2026.
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ChemicalBook. "Nicotinamide(98-92-0) 13C NMR spectrum." Accessed February 19, 2026.
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MDPI. "Synthesis of New Nicotinamides Starting from Monothiomalonanilide." Published November 11, 2025.
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World News of Natural Sciences. "Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino." Accessed February 19, 2026.
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SciSpace. "1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications." Published February 24, 2017.
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PMC. "Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen." Accessed February 19, 2026.
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Steelyard Analytics, Inc. "13C NMR analysis of peptides and amino acids." Published April 1, 2020.
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Application Notes and Protocols for the In Vitro Use of Nicotinamide
Introduction: Unveiling the Multifaceted Roles of Nicotinamide in Cellular Processes
Nicotinamide, also known as niacinamide or N-(4-amino-2-methoxyphenyl)nicotinamide, is the amide form of vitamin B3 and a fundamental molecule in cellular metabolism and signaling.[1][2][3] As a primary precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), it plays a pivotal role in a vast array of biological processes, including cellular energy metabolism, DNA repair, and the regulation of gene transcription.[1][4] In the realm of cell culture, nicotinamide has emerged as a versatile supplement with a broad spectrum of applications, from promoting the differentiation of stem cells to modulating the inflammatory response and influencing the fate of cancer cells.[5][6][7]
The biological effects of nicotinamide are largely attributed to its role in the NAD+ salvage pathway, where it is converted to NAD+, a critical cofactor for numerous enzymatic reactions.[8][9] NAD+ is essential for the activity of NAD-consuming enzymes such as sirtuins (e.g., SIRT1) and poly(ADP-ribose) polymerases (PARPs), which are key regulators of cellular stress responses, genomic stability, and apoptosis.[10][11] By influencing the intracellular NAD+ pool, nicotinamide can indirectly modulate the activity of these enzymes. For instance, it can act as an inhibitor of SIRT1 and PARP-1, thereby impacting processes like inflammation and DNA repair.[1][11][12]
These diverse mechanisms of action have led to the widespread use of nicotinamide in various cell culture systems. It is a common component in media for the differentiation of embryonic and induced pluripotent stem cells, as well as in the culture of organoids.[2][6][7] Furthermore, its anti-inflammatory and antioxidant properties are harnessed in studies of skin cells, while its effects on cell proliferation and apoptosis are actively investigated in cancer research.[1][13][14] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of nicotinamide in cell culture, offering detailed protocols and insights into its application.
Mechanism of Action: A Central Player in NAD+ Metabolism
Nicotinamide's primary mechanism of action is its role as a precursor in the NAD+ salvage pathway, the main route for NAD+ biosynthesis in mammalian cells.[8][9] This pathway recycles nicotinamide produced by NAD+-consuming enzymes back into NAD+. The process begins with the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which converts nicotinamide to nicotinamide mononucleotide (NMN).[8] NMN is then adenylated by nicotinamide mononucleotide adenylyltransferases (NMNATs) to form NAD+.[8]
The resulting NAD+ is a crucial cofactor for a multitude of cellular dehydrogenases involved in glycolysis, the citric acid cycle, and oxidative phosphorylation, thus playing a central role in cellular energy production.[4][15] Beyond its metabolic role, NAD+ is also a substrate for several signaling enzymes:
-
Sirtuins: A class of NAD+-dependent deacetylases that regulate transcription, metabolism, and stress responses. Nicotinamide can act as an inhibitor of sirtuins, such as SIRT1.[12][16]
-
Poly(ADP-ribose) polymerases (PARPs): Enzymes involved in DNA repair and the maintenance of genomic stability. Nicotinamide can inhibit PARP-1 activity.[1][10][11]
-
cADP-ribose synthases (CD38/157): These enzymes generate calcium-mobilizing second messengers.
By modulating the availability of NAD+, nicotinamide can influence a wide range of cellular functions, including cell survival, proliferation, differentiation, and apoptosis.[5][14][17]
Nicotinamide's central role in the NAD+ salvage pathway and its downstream effects.
Protocols for In Vitro Applications
Preparation of Nicotinamide Stock Solutions
The accurate preparation of stock solutions is critical for reproducible experimental results. Nicotinamide is soluble in aqueous solutions, as well as organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[12][18]
Materials:
-
Nicotinamide powder (cell culture grade)
-
Sterile Dimethyl Sulfoxide (DMSO)[18]
-
Sterile deionized water or phosphate-buffered saline (PBS)[12]
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Protocol for DMSO Stock Solution (e.g., 1 M):
-
Calculation: The molecular weight of nicotinamide is 122.12 g/mol . To prepare a 1 M stock solution, dissolve 122.12 mg of nicotinamide in 1 mL of DMSO.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of nicotinamide powder.
-
Dissolution: Add the powder to a sterile conical tube. Add the calculated volume of DMSO. Vortex or sonicate briefly to ensure complete dissolution.[19]
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol for Aqueous Stock Solution (e.g., 100 mM):
-
Calculation: To prepare a 100 mM stock solution, dissolve 12.21 mg of nicotinamide in 1 mL of sterile water or PBS.
-
Weighing and Dissolution: Follow steps 2 and 3 from the DMSO protocol, using sterile water or PBS as the solvent. Nicotinamide has good solubility in water.[19]
-
Sterilization and Storage: Follow steps 4 and 5 from the DMSO protocol. Aqueous solutions are generally stored at -20°C. It is not recommended to store aqueous solutions for more than one day at 4°C.[12]
Table 1: Solubility and Stock Solution Preparation
| Solvent | Solubility | Recommended Stock Concentration | Storage |
| DMSO | ~260 mg/mL (2.1 M)[19] | 1 M | -20°C |
| Water | ~122.7 mg/mL (1 M)[19] | 100 mM - 500 mM | -20°C |
| Ethanol | ~23 mg/mL (188 mM)[19] | 100 mM | -20°C |
| PBS (pH 7.2) | ~10 mg/mL | 80 mM | -20°C |
General Cell Culture Treatment Workflow
This workflow provides a general framework for treating cultured cells with nicotinamide. Specific parameters such as cell seeding density, treatment duration, and nicotinamide concentration should be optimized for each cell line and experimental objective.
A generalized workflow for treating cultured cells with nicotinamide.
Application Protocol: Assessing the Effect of Nicotinamide on Cancer Cell Viability (MTT Assay)
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of nicotinamide on the viability of a cancer cell line, such as the A375 melanoma cell line.[13]
Materials:
-
Adherent cancer cell line (e.g., A375)
-
Complete cell culture medium
-
96-well cell culture plates
-
Nicotinamide stock solution
-
MTT reagent (5 mg/mL in sterile PBS)
-
DMSO (for formazan solubilization)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.[13]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of nicotinamide in complete medium from your stock solution. A typical concentration range to test for anti-cancer effects is 1 mM to 50 mM.[20]
-
Include a vehicle control (medium with the same concentration of DMSO or water as the highest nicotinamide concentration) and a no-cell control (medium only).
-
After 24 hours of incubation, carefully aspirate the medium from the wells.
-
Add 100 µL of the prepared nicotinamide dilutions or control media to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
At the end of the treatment period, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT from the wells without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the no-cell control wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the nicotinamide concentration to generate a dose-response curve.
-
Table 2: Example Concentration Ranges for Different Cell Types
| Cell Type | Application | Typical Concentration Range | Reference |
| Mouse Embryonic Stem Cells | Neuronal Differentiation | 10 mM | [5] |
| Human Melanoma (A375) | UVB Damage Protection | 25 µM | [13] |
| Human Melanoma (A375, SK-MEL-28) | Anti-cancer Effects | 1 - 50 mM | [20] |
| Human Keratinocytes | Proliferation and Differentiation | 10 mM | [21] |
| THP-1 (Monocytic) | Proliferation Inhibition | 8 mM | [16] |
Application Protocol: Analysis of Apoptosis by Caspase-3 Activation
Nicotinamide can induce apoptosis in certain cancer cell lines.[12] A key hallmark of apoptosis is the activation of effector caspases, such as caspase-3.[22][23] This can be assessed by Western blotting for cleaved caspase-3.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Nicotinamide stock solution
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-cleaved caspase-3, anti-total caspase-3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of nicotinamide (and a vehicle control) for a predetermined time (e.g., 24 or 48 hours).
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 (typically recognizing the 17/19 kDa fragments) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total caspase-3 and a loading control like β-actin.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
An increase in the cleaved caspase-3 fragments relative to the total caspase-3 and the loading control indicates the induction of apoptosis.
-
Conclusion and Future Perspectives
Nicotinamide is a valuable and versatile tool in cell culture with a wide range of applications stemming from its central role in NAD+ metabolism. The protocols outlined in this document provide a foundation for researchers to explore the effects of nicotinamide in their specific experimental systems. As our understanding of the intricate signaling networks governed by NAD+ continues to grow, so too will the potential applications of nicotinamide in cell biology and drug discovery. Future research will likely focus on elucidating the cell-type-specific responses to nicotinamide and its potential for therapeutic interventions in a variety of diseases.
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Bogan, K. L., & Brenner, C. (2008). Nicotinic acid, nicotinamide, and nicotinamide riboside: a molecular view of NAD+ precursor vitamins in human nutrition. Annual review of nutrition, 28, 115-130. [Link]
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Chong, Z.Z., Li, F., & Maiese, K. (2006). Nicotinamide modulates cell survival and differentiation of embryonic stem cells. Current medicinal chemistry, 13(8), 883-895. [Link]
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Fivenson, D.P. (2006). The mechanisms of action of nicotinamide and zinc in inflammatory skin disease. Cutis, 77(1 Suppl), 5-10. [Link]
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Ghasemloo, M., Ebrahimi, M., Hallaji, Z., & Jouyban, A. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. Molecules, 26(11), 3169. [Link]
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Huch, M., Dorrell, C., Boj, S. F., van Es, J. H., Li, V. S., van de Wetering, M., ... & Grompe, M. (2013). In vitro expansion of single Lgr5+ liver stem cells induced by Wnt-driven regeneration. Nature, 494(7436), 247-250. [Link]
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Insalaco, G., Saggio, B., Corrado, C., La Vignera, S., Condorelli, R. A., Calogero, A. E., & Di Cataldo, A. (2025). Nicotinamide Counteracts Ultraviolet-B-Induced Cytotoxic Effects and Aquaporins Overexpression in the A375 Melanoma Cell Line. International Journal of Molecular Sciences, 26(4), 2097. [Link]
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Jung, S., Park, R. H., Kim, S., Jeon, Y. J., Ham, D. S., Jung, M. Y., ... & Park, C. H. (2011). Nicotinamide promotes the proliferation of human umbilical cord blood-derived mesenchymal stem cells. Biochemical and biophysical research communications, 414(4), 743-748. [Link]
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Murray, M. F. (2003). Nicotinamide: an oral antimicrobial agent with activity against both Mycobacterium tuberculosis and human immunodeficiency virus. Clinical infectious diseases, 36(4), 453-460. [Link]
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Tanno, O., Ota, Y., Kitamura, N., Katsube, T., & Inoue, S. (2000). Nicotinamide increases biosynthesis of ceramides as well as other stratum corneum lipids to improve the epidermal permeability barrier. British Journal of Dermatology, 143(3), 524-531. [Link]
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Totir, M., & Ryabova, A. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(10), 2866. [Link]
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Fang, E. F., Kassahun, H., Croteau, D. L., Scheibye-Knudsen, M., & Bohr, V. A. (2017). NAD+ metabolism and its roles in cellular processes during ageing. Nature Reviews Molecular Cell Biology, 18(5), 293-306. [Link]
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Application Notes and Protocols for In Vivo Evaluation of N-(4-amino-2-methoxyphenyl)nicotinamide
Disclaimer: As of February 2026, a comprehensive search of the scientific literature and public databases has revealed no specific biological activity or in vivo experimental data for the compound N-(4-amino-2-methoxyphenyl)nicotinamide. The information is limited to its basic chemical properties. Therefore, this document provides a generalized framework for the preclinical in vivo evaluation of a novel, uncharacterized chemical entity, such as this compound. The protocols and recommendations herein are based on established principles of drug discovery and preclinical development and must be adapted based on emergent in vitro and in vivo data for the specific compound.
Introduction: A Roadmap for In Vivo Investigation of a Novel Chemical Entity
The transition of a novel chemical entity from in vitro characterization to in vivo studies is a critical phase in drug discovery and development. The primary objectives of initial in vivo experiments are to understand the compound's behavior in a living system, assess its safety profile, and gather preliminary evidence of its potential therapeutic efficacy. For a compound with no prior biological data, a systematic, stepwise approach is paramount to ensure data quality, ethical use of animals, and efficient allocation of resources. This guide outlines a strategic workflow for researchers, scientists, and drug development professionals embarking on the in vivo characterization of this compound or any other novel compound.
Foundational In Vitro Characterization: Prerequisites for Animal Studies
Before initiating any in vivo experiments, a solid foundation of in vitro data is essential to inform study design and dose selection.
-
Purity and Identity: The compound's identity and purity must be rigorously confirmed using methods such as NMR, mass spectrometry, and HPLC. A purity of >95% is generally required for in vivo studies.
-
Solubility: The solubility of the compound in various pharmaceutically acceptable vehicles should be determined to develop a suitable formulation for administration.
-
Stability: The compound's stability in the chosen vehicle and under physiological conditions (e.g., in plasma or microsomal preparations) should be assessed.
-
Preliminary In Vitro Activity: If a biological target is hypothesized, in vitro assays (e.g., enzyme inhibition, receptor binding) should be conducted to determine the compound's potency (e.g., IC50 or EC50).
-
In Vitro Cytotoxicity: The compound's cytotoxic effects should be evaluated in relevant cell lines to provide an initial indication of its therapeutic index.[1]
Phase 1: In Vivo Pharmacokinetics and Tolerability
The initial in vivo studies aim to understand how the animal body affects the compound (pharmacokinetics, PK) and the compound's safety profile at different doses.
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of the compound that can be administered without causing unacceptable toxicity.
Protocol:
-
Animal Model: Select a suitable rodent species (e.g., mice or rats) with a well-characterized genetic background.
-
Dose Formulation: Prepare the compound in a sterile, non-toxic vehicle at various concentrations.
-
Dose Administration: Administer single, escalating doses of the compound to small groups of animals (e.g., 3-5 per group) via the intended clinical route (e.g., oral gavage, intraperitoneal injection).[2]
-
Clinical Monitoring: Observe the animals for a defined period (e.g., 7-14 days) for clinical signs of toxicity, including changes in body weight, food and water intake, behavior, and physical appearance.
-
Endpoint: The MTD is defined as the highest dose that does not produce significant signs of toxicity or more than a 10% loss in body weight.
Preliminary Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single dose.
Protocol:
-
Animal Model: Use the same species as in the MTD study.
-
Dose Administration: Administer a single, non-toxic dose of the compound (typically below the MTD).
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) after administration.
-
Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the parent compound over time.
-
Data Analysis: Calculate key PK parameters, as summarized in the table below.
| PK Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
Workflow for Initial In Vivo Characterization
Caption: A generalized workflow for the preclinical in vivo evaluation of a novel chemical entity.
Phase 2: In Vivo Efficacy Studies
Once the PK and safety profile of the compound is understood, efficacy studies can be designed to assess its therapeutic potential in a relevant disease model.
Disease Model Selection
The choice of animal model is critical and should be based on the hypothesized mechanism of action of the compound. For a nicotinamide-like structure, potential therapeutic areas could include metabolic diseases, neurodegenerative disorders, or cancer, where NAD+ metabolism and sirtuin activity are implicated.[3][4]
Dose-Response Efficacy Study
Objective: To evaluate the therapeutic efficacy of the compound at multiple doses and to establish a dose-response relationship.
Protocol:
-
Animal Model: Utilize a validated animal model of the target disease.
-
Group Allocation: Randomly assign animals to different treatment groups: vehicle control, positive control (if available), and multiple dose levels of the test compound.
-
Dosing Regimen: Administer the compound for a specified duration, with the dosing frequency guided by the PK data.
-
Efficacy Endpoints: Monitor relevant disease-specific endpoints throughout the study. This could include behavioral tests, biomarker analysis, or imaging.
-
Terminal Procedures: At the end of the study, collect tissues for histological and molecular analysis.
Signaling Pathway Considerations for a Nicotinamide Analog
Caption: A hypothetical signaling pathway for a nicotinamide analog, highlighting its potential role as an NAD+ precursor and sirtuin modulator.
Data Analysis and Interpretation
All data should be analyzed using appropriate statistical methods. Key considerations include:
-
Statistical Significance: Determine if the observed effects are statistically significant compared to the control group.
-
Dose-Dependence: Assess whether the magnitude of the effect correlates with the administered dose.
-
Therapeutic Window: Evaluate the relationship between the efficacious dose and the toxic dose to understand the compound's therapeutic window.
Ethical Considerations and Animal Welfare
All in vivo experiments must be conducted in compliance with institutional and national guidelines for the ethical use of animals. This includes:
-
IACUC Approval: Obtain approval from the Institutional Animal Care and Use Committee (IACUC) before initiating any studies.
-
The 3Rs: Adhere to the principles of Replacement, Reduction, and Refinement in animal experimentation.
-
Humane Endpoints: Establish clear criteria for humane endpoints to minimize animal suffering.
Conclusion
The in vivo evaluation of a novel chemical entity like this compound requires a methodical and data-driven approach. By systematically characterizing its pharmacokinetic, safety, and efficacy profiles, researchers can make informed decisions about its potential for further development as a therapeutic agent. The general framework provided in these application notes serves as a starting point for this exciting and challenging endeavor.
References
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AboutNAD. (2016). Safety Evaluation of Nicotinamide Riboside: Preclinical Findings. [Link]
-
ClinicalTrials.gov. (n.d.). Nicotinamide as an Early Alzheimer's Disease Treatment. NCT03061474. [Link]
-
National Center for Biotechnology Information. (2012). In Vivo Assay Guidelines. Assay Guidance Manual. [Link]
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Horsman, M. R., et al. (1987). Radiosensitization by nicotinamide in vivo: a greater enhancement of tumor damage compared to that of normal tissues. Radiation Research, 109(3), 479-489. [Link]
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ChemHelp ASAP. (2023). In vivo general toxicology studies. YouTube. [Link]
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Braidy, N., et al. (2019). Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes. Antioxidants & Redox Signaling, 30(2), 251-294. [Link]
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Casida, J. E., & Durkin, K. A. (2017). Insect nicotinic receptor interactions in vivo with neonicotinoid, organophosphorus, and methylcarbamate insecticides and a synergist. Proceedings of the National Academy of Sciences, 114(31), 8431-8436. [Link]
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Thorne, R. F., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. ACS Chemical Biology. [Link]
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Arif, S., et al. (2020). Nicotinamide Activates Latent HIV-1 Ex Vivo in ART Suppressed Individuals, Revealing Higher Potency Than the Association of Two Methyltransferase Inhibitors, Chaetocin and BIX01294. The Brazilian Journal of Infectious Diseases, 24(2), 150-159. [Link]
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Hoskin, J. L., et al. (2025). Pharmacokinetic and pharmacodynamic assessment of oral nicotinamide in the NEAT clinical trial for early Alzheimer's disease. eScholarship. [Link]
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Duran-Frigola, M., & Aloy, P. (2020). Bioactivity descriptors for uncharacterized compounds. bioRxiv. [Link]
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Duran-Frigola, M., & Aloy, P. (2020). Bioactivity descriptors for uncharacterized chemical compounds. SciSpace. [Link]
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Bauwens, M., et al. (2014). Preclinical characterization of a novel radiolabeled analog of practolol for the molecular imaging of myocardial β-adrenoceptor density. Journal of Nuclear Cardiology, 21(5), 985-994. [Link]
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Matsuda, K., et al. (2009). Neonicotinoids Show Selective and Diverse Actions on Their Nicotinic Receptor Targets. Journal of Agricultural and Food Chemistry, 57(15), 6597-6602. [Link]
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Ziemba, A., et al. (2019). Bioinformatic Analysis of the Nicotinamide Binding Site in Poly(ADP-Ribose) Polymerase Family Proteins. International Journal of Molecular Sciences, 20(19), 4794. [Link]
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Hoskin, J. L., et al. (2025). Pharmacokinetic and pharmacodynamic assessment of oral nicotinamide in the NEAT clinical trial for early Alzheimer's disease. ResearchGate. [Link]
-
Wang, Y., et al. (2024). Discovery of Novel Nicotinamide Derivatives by a Two-Step Strategy of Azo-Incorporating and Bioisosteric Replacement. Journal of Agricultural and Food Chemistry. [Link]
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Avnet, S., et al. (2025). Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy. ResearchGate. [Link]
-
Tarek, H., et al. (2018). Sub-lethal doses of neonicotinoid and carbamate insecticides reduce the lifespan and alter the expression of immune health and detoxification related genes of honey bees (Apis mellifera). ResearchGate. [Link]
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Application Note: N-(4-amino-2-methoxyphenyl)nicotinamide as an Enzyme Inhibitor
This Application Note provides a comprehensive technical guide for N-(4-amino-2-methoxyphenyl)nicotinamide , a specialized small-molecule probe. Based on its chemical structure (a substituted pyridine carboxamide) and associated patent literature (e.g., work by Yisheng Lai et al. on pyridine carboxamide derivatives), this compound is characterized as a dual-functional probe with primary utility as an allosteric SHP2 inhibitor and secondary activity as a Sirtuin (SIRT) modulator .
Introduction & Compound Identity
-
CAS Number: 552814-16-1[1]
-
Molecular Formula: C₁₃H₁₃N₃O₂
-
Molecular Weight: 243.26 g/mol [1]
-
Classification: Pyridine Carboxamide Derivative; SHP2 Allosteric Inhibitor (Putative); Nicotinamide Analog.
-
Solubility: Soluble in DMSO (>10 mM); sparingly soluble in water.
This compound is a synthetic derivative of nicotinamide (Vitamin B3) coupled with a 4-amino-2-methoxy-aniline moiety. It belongs to a class of substituted pyridine carboxamides investigated for their ability to inhibit SHP2 (PTPN11) , a non-receptor protein tyrosine phosphatase critical in the RAS/MAPK signaling pathway. Additionally, due to its nicotinamide core, it functions as a scaffold for investigating Sirtuin (SIRT1/2) inhibition, exploiting the physiological feedback mechanism of nicotinamide on NAD+-dependent deacetylases.
Mechanism of Action
A. Primary Mechanism: Allosteric SHP2 Inhibition
SHP2 is a key oncogenic phosphatase that activates the RAS-ERK signaling cascade. Unlike active-site inhibitors (which often lack selectivity due to the conserved PTP domain), pyridine carboxamide derivatives like this compound are designed to bind to the allosteric tunnel formed at the interface of the N-SH2, C-SH2, and PTP domains.
-
Mode of Binding: The molecule stabilizes SHP2 in its auto-inhibited closed conformation , preventing the activation of the phosphatase by upstream receptor tyrosine kinases (RTKs).
-
Structural Logic: The nicotinamide (pyridine-3-carboxamide) ring mimics the aromatic interactions found in potent SHP2 inhibitors (e.g., SHP099 analogs), while the 4-amino-2-methoxyphenyl tail provides specific hydrogen-bonding interactions within the allosteric pocket, potentially enhancing selectivity over other phosphatases.
B. Secondary Mechanism: Sirtuin Inhibition
As a derivative of nicotinamide, the compound retains the capacity to bind to the C-pocket of Sirtuin enzymes (SIRT1, SIRT2).
-
Base-Exchange Inhibition: It competes with NAD+ or occupies the nicotinamide-binding site after the release of endogenous nicotinamide, thereby stalling the deacetylation of substrates like p53 and Histone H3.
Biological Signaling Pathway (SHP2 & SIRT)
The following diagram illustrates the dual impact of the inhibitor on the RAS/MAPK pathway (via SHP2) and the p53/Apoptosis pathway (via SIRT1).
Caption: Dual mechanism targeting SHP2-mediated proliferation and SIRT1-mediated p53 deactivation.
Experimental Protocols
Protocol A: In Vitro SHP2 Phosphatase Inhibition Assay
Objective: Determine the IC₅₀ of this compound against recombinant SHP2.
Materials:
-
Recombinant human SHP2 (full-length or catalytic domain).
-
Substrate: DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) - Fluorogenic.
-
Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 1 mM DTT.
-
Activator: IRS-1 peptide (bis-phosphotyrosyl peptide) to activate full-length SHP2.
Procedure:
-
Preparation: Dilute the inhibitor in DMSO to prepare a 1000x stock series (e.g., 0.1 nM to 100 µM).
-
Enzyme Mix: Dilute SHP2 enzyme (0.5 nM final) in Assay Buffer containing 0.5 µM IRS-1 peptide. Incubate on ice for 15 min to activate.
-
Inhibitor Addition: Add 1 µL of inhibitor stock to 49 µL of Enzyme Mix in a black 96-well plate. Incubate for 30 min at Room Temperature (RT) to allow allosteric binding.
-
Substrate Initiation: Add 50 µL of DiFMUP solution (200 µM final concentration) to start the reaction.
-
Measurement: Monitor fluorescence (Ex: 358 nm / Em: 455 nm) kinetically for 30-60 min.
-
Analysis: Calculate the initial velocity (
) for each concentration. Plot % Activity vs. Log[Inhibitor] to determine IC₅₀.
Protocol B: Cellular Target Engagement (Western Blot)
Objective: Confirm inhibition of SHP2 and SIRT1 signaling in cancer cells (e.g., KYSE-520 or MDA-MB-231).
Procedure:
-
Treatment: Seed cells at
cells/well. Treat with inhibitor (1, 5, 10 µM) for 6–24 hours. -
Stimulation (SHP2): For SHP2 readout, starve cells (serum-free) for 4h, then stimulate with EGF (50 ng/mL) for 10 min before lysis.
-
Lysis: Lyse cells in RIPA buffer with phosphatase/protease inhibitors (include Trichostatin A to block Class I/II HDACs if focusing on SIRT).
-
Western Blot Targets:
-
SHP2 Marker: p-ERK1/2 (Thr202/Tyr204). Expect decrease.
-
SIRT1 Marker: Acetyl-p53 (Lys382) or Acetyl-H3 (Lys9). Expect increase.
-
Loading Control:
-Actin or GAPDH.
-
Data Presentation & Analysis
Expected Results Table:
| Assay Type | Readout | Expected Outcome (with Inhibitor) | Interpretation |
| Enzymatic (SHP2) | DiFMUP Fluorescence | Dose-dependent decrease (IC₅₀ ~0.1 - 5 µM) | Direct allosteric inhibition of SHP2. |
| Enzymatic (SIRT1) | p53-AMC Fluorescence | Moderate decrease (IC₅₀ ~50 - 100 µM) | Competitive inhibition at Nicotinamide site. |
| Cellular (WB) | p-ERK1/2 levels | Reduced (vs. EGF control) | Blockade of RAS-MAPK pathway. |
| Cellular (WB) | Acetyl-p53 levels | Increased | Inhibition of p53 deacetylation by SIRT1. |
References
-
Lai, Y., et al. (2021).[4][5][6][7] Amide compounds and their derivatives, preparation methods, pharmaceutical compositions and applications. Patent CN113061098B. Link
-
Chen, Z., et al. (2024).[8] Design, Synthesis and Antitumor Activity of a Novel Class of SHP2 Allosteric Inhibitors with a Furanyl Amide-Based Scaffold. European Journal of Medicinal Chemistry. Link (Contextual reference for pyridine carboxamide SHP2 inhibitors).
-
Avalos, J. L., et al. (2005). Structure of a Sir2 enzyme bound to an acetylated peptide and NAD+. Nature, 432, 441-445. Link (Mechanism of Nicotinamide inhibition).
-
PubChem Compound Summary . This compound (CAS 552814-16-1).[1] Link
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- 1. 552814-16-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 3. N-(4-AMINO-2-METHOXYPHENYL)NICOTINAMIDE_ACC Corporation_Chemical Cloud Database [chemcd.com]
- 4. Discovery of secondary sulphonamides as IDO1 inhibitors with potent antitumour effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Evaluating N-(4-amino-2-methoxyphenyl)nicotinamide in Drug Discovery
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of N-(4-amino-2-methoxyphenyl)nicotinamide. While this specific molecule is a distinct chemical entity, its core structure is built upon the well-characterized and biologically crucial molecule, nicotinamide (also known as niacinamide).[1][2] By understanding the foundational roles of nicotinamide, we can logically project the potential therapeutic applications and design robust drug discovery assays for this novel derivative. This guide will detail the established biochemistry of nicotinamide, hypothesize the influence of the 4-amino-2-methoxyphenyl substituent, and provide detailed protocols for its preliminary in vitro evaluation.
Scientific Foundation: The Nicotinamide Core
This compound is an amide derivative of vitamin B3.[3] The nicotinamide moiety is a cornerstone of cellular biochemistry, primarily because it is a direct precursor to the essential coenzymes Nicotinamide Adenine Dinucleotide (NAD+) and Nicotinamide Adenine Dinucleotide Phosphate (NADP+).[3][4][5]
1.1. Role in Cellular Metabolism and Energy Production
NAD+ and NADP+ are indispensable electron carriers in hundreds of redox reactions central to cellular metabolism.[4]
-
NAD+ is a critical coenzyme for catabolic pathways like glycolysis and the citric acid cycle, which are fundamental for generating ATP, the cell's main energy currency.[4]
-
NADP+ is essential for anabolic (biosynthetic) pathways, including fatty acid and steroid synthesis, and plays a pivotal role in antioxidant defense systems.[4]
The central role of nicotinamide in energy metabolism makes any derivative a compound of interest for diseases characterized by metabolic dysregulation, such as cancer, neurodegenerative disorders, and metabolic syndrome.[6][7]
1.2. Modulation of DNA Repair and Genomic Stability
Nicotinamide is deeply intertwined with the maintenance of genomic integrity through its influence on Poly(ADP-ribose) polymerases (PARPs).[4] PARP enzymes use NAD+ as a substrate to catalyze the addition of poly(ADP-ribose) chains to proteins at sites of DNA damage. This process is crucial for recruiting the DNA repair machinery.[4][7] At higher concentrations, nicotinamide acts as an inhibitor of PARP enzymes.[3][7] This dual role makes its derivatives potential candidates for:
-
Cancer Therapy: As PARP inhibitors, they could be used to induce synthetic lethality in cancers with specific DNA repair defects (e.g., BRCA mutations).
-
Chemoprevention: By supporting NAD+ pools, they may enhance DNA repair in healthy cells, potentially reducing the incidence of UV-induced skin cancers.[7]
1.3. Signaling Pathways and Enzyme Regulation
Beyond PARPs, the availability of NAD+ (and thus the supply of nicotinamide) influences other critical enzyme families, including:
-
Sirtuins: A class of NAD+-dependent deacetylases that regulate gene expression, metabolism, and cellular stress responses. Modulating sirtuin activity is a key strategy in anti-aging and metabolic disease research.[4][8]
-
CD38/157 Glycohydrolases: Enzymes that consume NAD+ to produce second messengers like cyclic ADP-ribose.
The intricate involvement of the nicotinamide core in these fundamental cellular processes is visually summarized in the signaling pathway diagram below.
Caption: Role of Nicotinamide as a precursor to NAD+ and its downstream effects.
The Role of the 4-amino-2-methoxyphenyl Substituent
The addition of the 4-amino-2-methoxyphenyl group to the nicotinamide core introduces chemical features that can significantly alter its biological activity. This substituent may:
-
Modify Pharmacokinetics: The amino and methoxy groups can change the molecule's polarity, solubility, and ability to cross cell membranes compared to plain nicotinamide.
-
Alter Target Affinity: The substituent provides additional points for hydrogen bonding and other non-covalent interactions, which could lead to altered (potentially higher or more specific) binding to target enzymes like PARPs or sirtuins.
-
Introduce Novel Activities: The aminophenyl moiety is a common feature in many bioactive compounds, and it could confer entirely new biological activities not associated with the parent nicotinamide molecule.
Proposed Drug Discovery Applications & Assays
Based on the properties of the nicotinamide core, we propose evaluating this compound in the context of oncology and cellular stress/aging . The initial assay cascade is designed to screen for primary activity and elucidate its mechanism of action.
Physicochemical Properties (Reference: Nicotinamide)
| Property | Value | Source |
| CAS Number | 98-92-0 | [5] |
| Molecular Formula | C6H6N2O | [9][10] |
| Molecular Weight | 122.12 g/mol | [5][9] |
| Solubility | Soluble in water, ethanol, glycerol | [3][9] |
| Appearance | White crystalline powder | [8][11] |
| pKa | 3.3 | [9] |
Note: These properties are for the parent compound, nicotinamide. The properties of this compound must be determined experimentally.
Experimental Protocols
The following protocols provide a step-by-step framework for the initial characterization of this compound.
Protocol 1: Cell Viability and Cytotoxicity Assay
Objective: To determine the effect of the compound on the proliferation and viability of cancer and non-cancerous cell lines.
Materials:
-
Human cancer cell line (e.g., HeLa - cervical cancer, MCF-7 - breast cancer)
-
Non-cancerous human cell line (e.g., HEK293 - embryonic kidney, or primary fibroblasts)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (test compound), dissolved in DMSO to a 10 mM stock
-
Resazurin-based viability reagent (e.g., alamarBlue™) or MTT reagent
-
96-well clear-bottom, black-walled plates (for fluorescence) or clear plates (for absorbance)
-
Multichannel pipette, plate reader (fluorescence or absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of the test compound in complete medium, starting from 200 µM down to ~0.1 µM. Include a vehicle control (DMSO only) and a no-cell control (medium only).
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Return the plate to the incubator for 72 hours.
-
Viability Assessment:
-
Add 10 µL of the resazurin reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure fluorescence on a plate reader (Ex/Em ~560/590 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (no-cell control).
-
Normalize the data to the vehicle control (defined as 100% viability).
-
Plot the normalized viability (%) against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value (the concentration that inhibits cell growth by 50%).
-
Protocol 2: In Vitro PARP Activity Assay
Objective: To determine if the test compound directly inhibits the enzymatic activity of PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
PARP1 Assay Kit (containing activated DNA, NAD+, and a detection system, often HT-Universal Chemiluminescent)
-
Nicotinamide or a known PARP inhibitor (e.g., Olaparib) as a positive control
-
This compound (test compound)
-
White 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare all kit reagents according to the manufacturer's instructions.
-
Compound Dilution: Prepare a serial dilution of the test compound and the positive control in the assay buffer. Include a no-inhibitor control and a no-enzyme control.
-
Reaction Setup: In a 96-well white plate, add in the following order:
-
Assay Buffer
-
Activated DNA
-
Test compound or control
-
NAD+
-
-
Enzyme Addition: Initiate the reaction by adding the PARP1 enzyme to all wells except the no-enzyme control.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Stop the reaction and add the detection reagents as per the kit protocol. This often involves adding a developing solution that generates a luminescent signal proportional to PARP activity.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract the background signal (no-enzyme control).
-
Normalize the data to the no-inhibitor control (defined as 100% activity).
-
Plot the % PARP activity against the log of the compound concentration to determine the IC50 for PARP inhibition.
-
Protocol 3: Western Blot for DNA Damage Marker (γH2AX)
Objective: To assess if the compound induces DNA damage or potentiates damage from another agent, which is a hallmark of PARP inhibitor activity.
Materials:
-
Cell line of interest (e.g., HeLa)
-
6-well plates
-
Test compound and a DNA damaging agent (e.g., H2O2 or a topoisomerase inhibitor)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-γH2AX (phospho-S139) and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Chemiluminescent substrate (ECL) and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with:
-
Vehicle control
-
Test compound alone (at its IC50 concentration)
-
DNA damaging agent alone
-
Test compound + DNA damaging agent (pre-treat with the test compound for 1-2 hours before adding the damaging agent)
-
-
Incubation: Incubate for the desired time (e.g., 24 hours).
-
Protein Extraction: Wash cells with cold PBS and lyse with RIPA buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with primary anti-γH2AX antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-β-actin antibody to confirm equal protein loading.
-
Analysis: Compare the intensity of the γH2AX band across the different treatment conditions. An increase in γH2AX in the co-treatment group compared to the damaging agent alone would suggest the compound is inhibiting DNA repair.
Caption: A logical workflow for the initial screening of the test compound.
Conclusion and Future Directions
The structural similarity of this compound to the vital cellular molecule nicotinamide provides a strong rationale for its investigation in drug discovery. The proposed assays form a foundational screening cascade to determine its cytotoxic potential and to test the hypothesis that it acts as a PARP inhibitor. Positive results from these initial studies would warrant further investigation into its effects on other NAD+-dependent enzymes, its pharmacokinetic properties, and its efficacy in in vivo models of disease.
References
-
DrugFuture. Nicotinamide. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 936, Nicotinamide. Available at: [Link]
-
Wikipedia. Nicotinamide. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5235217, N'-[[4-(2-anilino-2-oxoethoxy)-3-methoxyphenyl]methylideneamino]-N-(4-methoxyphenyl)oxamide. Available at: [Link]
-
Chemcd. This compound Purchase Order. Available at: [Link]
-
EMBL-EBI. ChEMBL Compound Report for CHEMBL1140. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction and their cytotoxicity. Available at: [Link]
-
FooDB. Showing Compound Nicotinamide (FDB012485). Available at: [Link]
-
Pharmaffiliates. Nicotinamide. Available at: [Link]
-
Frontiers. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Available at: [Link]
-
MDPI. Niacinamide Antimicrobial Efficacy and Its Mode of Action via Microbial Cell Cycle Arrest. Available at: [Link]
-
World News of Natural Sciences. Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. Available at: [Link]
-
ResearchGate. Various biological effects of nicotinamide. Available at: [Link]
-
ResearchGate. (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. Available at: [Link]
-
National Center for Biotechnology Information. Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. Available at: [Link]
-
MDPI. The Role of Nicotinamide as Chemo-Preventive Agent in NMSCs: A Systematic Review and Meta-Analysis. Available at: [Link]
-
MDPI. Biosynthesis of Nicotinamide Mononucleotide: Current Metabolic Engineering Strategies, Challenges, and Prospects. Available at: [Link]
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- 3. Nicotinamide, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
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Application Notes and Protocols for the Quantification of N-(4-amino-2-methoxyphenyl)nicotinamide
Authored by: Gemini, Senior Application Scientist
Introduction
N-(4-amino-2-methoxyphenyl)nicotinamide is a synthetic organic compound with potential applications in pharmaceutical and life sciences research. Its chemical structure, featuring a nicotinamide core linked to a substituted aminophenyl group, suggests its potential involvement in various biological pathways, possibly similar to other nicotinamide derivatives that play crucial roles in cellular metabolism and signaling.[1][2][3] Accurate and reliable quantification of this compound in various matrices, including bulk drug substance, formulated products, and biological fluids, is paramount for research, development, and quality control purposes.
This document provides a comprehensive guide to the analytical techniques for the quantification of this compound. It is intended for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles and are designed to meet the rigorous standards of regulatory bodies such as the FDA and the International Council for Harmonisation (ICH).[4][5][6][7][8][9][10][11][12]
Two primary analytical techniques will be detailed: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and quality control, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity applications, particularly in complex biological matrices.
Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
This method is suitable for the quantification of this compound in drug substance and finished pharmaceutical products. The principle of this method is based on the separation of the analyte from potential impurities and degradation products on a reversed-phase HPLC column, followed by detection using a UV spectrophotometer.
Rationale for Method Development
The choice of a reversed-phase C18 column is based on the non-polar to moderately polar nature of this compound, inferred from its structure. The mobile phase, consisting of a mixture of an aqueous buffer and an organic solvent, allows for the elution of the analyte with good peak shape and resolution. The UV detection wavelength is selected based on the chromophoric nature of the molecule, which is expected to have significant absorbance in the UV region due to its aromatic rings and conjugated system.
Experimental Protocol: HPLC-UV
1.2.1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile and methanol.
-
Reagent grade water (e.g., Milli-Q or equivalent).
-
Phosphate buffer components (e.g., monobasic potassium phosphate).
-
This compound reference standard.
1.2.2. Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 20 mM phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): HPLC grade acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
1.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined by UV scan (likely around 260-280 nm) |
| Run Time | Approximately 15 minutes |
1.2.4. System Suitability
Before sample analysis, perform a system suitability test by injecting a working standard solution (e.g., 20 µg/mL) five times. The acceptance criteria should be established based on internal laboratory standards and regulatory guidelines.[6]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (%RSD) for Peak Area | ≤ 2.0% |
1.2.5. Analytical Workflow
Caption: HPLC-UV Analytical Workflow.
Part 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method
This method is designed for the highly sensitive and selective quantification of this compound in complex biological matrices such as plasma or tissue homogenates. The principle involves chromatographic separation by HPLC followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Rationale for Method Development
LC-MS/MS offers superior specificity and sensitivity compared to HPLC-UV, making it ideal for bioanalytical applications where the analyte is present at low concentrations and the matrix is complex.[1][13][14] The use of an internal standard (IS) is crucial to correct for matrix effects and variations in sample processing and instrument response. A stable isotope-labeled version of the analyte would be the ideal IS.
Experimental Protocol: LC-MS/MS
2.2.1. Instrumentation and Materials
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled to an HPLC system).
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
LC-MS grade solvents (acetonitrile, methanol, water).
-
Formic acid.
-
This compound reference standard.
-
Internal Standard (IS) - ideally a stable isotope-labeled analog.
-
Solid-Phase Extraction (SPE) cartridges or protein precipitation reagents.
2.2.2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Standard and QC Solutions: Prepare stock and working solutions of the analyte and IS in an appropriate solvent (e.g., methanol). Spike these into a blank biological matrix to prepare calibration standards and quality control (QC) samples.
2.2.3. Sample Preparation (Protein Precipitation)
A simple and common method for sample cleanup in biological matrices is protein precipitation.
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
Caption: Protein Precipitation Sample Preparation.
2.2.4. LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | Gradient elution with 0.1% Formic Acid in Water and Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusion of the analyte and IS. |
2.2.5. Method Validation
The LC-MS/MS method must be fully validated according to regulatory guidelines.[4][7][8] Key validation parameters are summarized in the table below.
| Validation Parameter | Description |
| Specificity/Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. |
| Accuracy | The closeness of test results to the true value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | The capacity of a method to remain unaffected by small, deliberate variations in method parameters. |
Part 3: Data Presentation and Interpretation
HPLC-UV Method Validation Summary (Example Data)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.999 | ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | - |
| Precision (%RSD) | < 2.0% | ≤ 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| LOD (µg/mL) | 0.3 | - |
| LOQ (µg/mL) | 1.0 | - |
LC-MS/MS Method Validation Summary (Example Data for Plasma)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.998 | ≥ 0.99 |
| Range (ng/mL) | 0.5 - 500 | - |
| Precision (%RSD) | < 15% (LLOQ < 20%) | ≤ 15% (LLOQ ≤ 20%) |
| Accuracy (% Bias) | ± 15% (LLOQ ± 20%) | ± 15% (LLOQ ± 20%) |
| LOD (ng/mL) | 0.15 | - |
| LOQ (ng/mL) | 0.5 | - |
| Matrix Effect | Within acceptable limits | - |
| Recovery | Consistent and reproducible | - |
Conclusion
The analytical methods detailed in this document provide a robust framework for the quantification of this compound in both pharmaceutical and biological matrices. The choice between HPLC-UV and LC-MS/MS will depend on the specific application, required sensitivity, and the complexity of the sample matrix. Proper method validation in accordance with ICH and FDA guidelines is essential to ensure the generation of reliable and accurate data.[4][5][6][7][8][9][10][11][12]
References
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
IntuitionLabs.ai. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
CASSS. (2023). FDA/CDER Perspectives on analytical procedure development and validation. [Link]
-
Fornai, M., et al. (2016). A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMN and related pyridine compounds in different mouse tissues. PLoS One, 11(10), e0165266. [Link]
-
Yama-uchi, T., et al. (2019). A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology. Metabolites, 9(12), 307. [Link]
-
Williams, R. E., et al. (2020). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the polar metabolome. Metabolomics, 16(1), 10. [Link]
-
Boo, Y. C. (2025). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. International Journal of Molecular Sciences, 26(3), 1326. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 936, Nicotinamide. [Link]
Sources
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- 2. Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. propharmagroup.com [propharmagroup.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 11. database.ich.org [database.ich.org]
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"formulation of N-(4-amino-2-methoxyphenyl)nicotinamide for research use"
Application Note: Formulation Strategies for N-(4-amino-2-methoxyphenyl)nicotinamide in Preclinical Research
Abstract
This technical guide provides a standardized workflow for the solubilization, stabilization, and delivery of This compound . This compound presents specific formulation challenges due to the juxtaposition of a hydrophilic nicotinamide core with a lipophilic, oxidation-prone aniline moiety. This document details protocols for preparing high-concentration stock solutions for in vitro assays and biocompatible vehicles for in vivo administration (IP/IV/PO), emphasizing the prevention of N-oxide degradation and precipitation.
Part 1: Physicochemical Profiling & Challenges
Before formulation, one must understand the molecule's behavior. This compound is a Class II/IV candidate (Biopharmaceutics Classification System) characterized by low aqueous solubility and moderate permeability.
Structural Analysis & Solubility Drivers
-
Nicotinamide Moiety: Contains a pyridine nitrogen (pKa ~3.4). It acts as a weak base. Solubility increases significantly at pH < 3.0.
-
Aniline Moiety (4-amino-2-methoxyphenyl): The primary amine is prone to oxidation (forming hydroxylamines or nitro-derivatives) and dimerization (azo formation) upon light exposure or in the presence of peroxides found in aged excipients (e.g., PEG, Tween).
-
Methoxy Group: Increases lipophilicity (LogP), reducing water solubility compared to the parent nicotinamide.
Table 1: Estimated Physicochemical Properties
| Property | Value (Est.) | Implication for Formulation |
| Molecular Weight | ~243.26 g/mol | Small molecule; rapid clearance likely. |
| LogP | 1.5 – 2.5 | Lipophilic; requires organic co-solvents or cyclodextrins. |
| pKa (Basic) | ~3.4 (Pyridine) | Soluble in acidic media (0.1N HCl); precipitates at neutral pH. |
| pKa (Acidic) | >13 (Amide) | Deprotonation not viable for physiological formulation. |
| Solubility (Water) | < 0.5 mg/mL | Poor.[1] Unsuitable for direct aqueous dissolution. |
| Solubility (DMSO) | > 20 mg/mL | Excellent.[2] Ideal for stock solutions. |
Part 2: Formulation Decision Logic
The following decision tree outlines the selection of the appropriate vehicle based on the intended application.
Figure 1: Formulation decision tree. Captisol® is prioritized for IV administration to minimize solvent toxicity associated with DMSO/PEG.
Part 3: Detailed Experimental Protocols
Protocol A: Preparation of Stable Stock Solution (In Vitro)
Purpose: To create a long-term storage solution that minimizes oxidative degradation.
Reagents:
-
This compound (Solid)
-
DMSO, Anhydrous (≥99.9%, stored over molecular sieves)
-
Argon or Nitrogen gas source
Procedure:
-
Weighing: Weigh the compound into an amber glass vial (protect from light).
-
Dissolution: Add anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .
-
Note: Do not use plastic tubes for long-term storage; DMSO leaches plasticizers.
-
-
Vortex: Vortex for 30 seconds until fully dissolved. Sonicate if necessary, but keep temperature < 40°C.
-
Inert Gas Purge (Critical): Gently bubble Argon or Nitrogen through the solution for 1 minute to remove dissolved oxygen. This protects the aniline group from oxidation.
-
Aliquot & Store: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C .
Protocol B: In Vivo Vehicle Preparation (Preferred: SBE-β-CD)
Purpose: A biocompatible, IV-safe formulation using Sulfobutyl Ether Beta-Cyclodextrin (Captisol® or equivalent).
Rationale: Cyclodextrins encapsulate the hydrophobic phenyl-aniline moiety, improving solubility without the vascular irritation caused by high % PEG or DMSO.
Reagents:
-
SBE-β-CD (Captisol®) powder
-
Citric Acid / Sodium Citrate Buffer (50 mM, pH 4.0)
-
1N HCl and 1N NaOH for pH adjustment
Step-by-Step:
-
Vehicle Prep: Dissolve SBE-β-CD in the Citrate Buffer to create a 20% w/v solution. Filter through a 0.22 µm PES filter.
-
Compound Addition:
-
Weigh the required amount of drug (e.g., for a 5 mg/kg dose at 10 mL/kg volume, target 0.5 mg/mL).
-
Add the solid drug slowly to the 20% SBE-β-CD vehicle while stirring.
-
-
Acidification (The "Kick"):
-
If the drug does not dissolve immediately, lower the pH to ~3.0 using small aliquots of 1N HCl. The pyridine nitrogen will protonate, driving the molecule into the cyclodextrin cavity.
-
-
Equilibration: Stir for 30–60 minutes at room temperature.
-
Final pH Adjustment: Slowly back-titrate to pH 4.0 - 4.5 using 1N NaOH.
-
Warning: Do not exceed pH 6.0, or the free base may precipitate.
-
-
Sterilization: Filter sterilize (0.22 µm) before injection.
Self-Validation Check:
-
Dilute the formulation 1:10 with PBS (pH 7.4). If precipitation occurs within 15 minutes, the formulation is unstable for slow IV infusion but may be acceptable for Bolus IV or IP.
Protocol C: Alternative Co-Solvent Formulation (Standard)
Purpose: For IP or Oral gavage when Cyclodextrins are unavailable.
Composition: 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline
Procedure:
-
Dissolve compound completely in 100% DMSO (5% of final volume).
-
Add Tween 80 (5% of final volume) and vortex.
-
Add PEG400 (40% of final volume) and vortex. The solution should be clear.
-
Slowly add warm (37°C) Saline (50% of final volume) while vortexing.
-
Causality: Adding saline too fast causes "crashing out" (precipitation) due to local high-water concentrations.
-
-
Use immediately. This formulation is thermodynamically unstable and may precipitate over 24 hours.
Part 4: Stability & Degradation Pathways
Researchers must monitor for the specific degradation product: the N-oxide or Azo-dimer .
Figure 2: Primary degradation pathway. Yellow/Orange discoloration of the formulation indicates Azo dimer formation.
Quality Control (HPLC Method):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV 254 nm (Nicotinamide) and 280 nm (Aniline).
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. Link
-
FDA Inactive Ingredient Database. Search for "Sulfobutyl ether beta-cyclodextrin" (Captisol) and "PEG 400" for safety limits. Link
-
Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics. Link
-
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy. Link
Sources
"experimental design for N-(4-amino-2-methoxyphenyl)nicotinamide studies"
Executive Summary
N-(4-amino-2-methoxyphenyl)nicotinamide (herein referred to as NAM-4A2M ) represents a bifunctional chemical probe merging a nicotinamide (NAM) pharmacophore with an electron-rich aniline moiety. Its structural homology to endogenous nicotinamide designates it as a putative modulator of the NAD+ Salvage Pathway and NAD+-dependent deacylases (Sirtuins) . Furthermore, the free primary amine at the para-position renders it a versatile scaffold for synthesizing proteolysis-targeting chimeras (PROTACs) or fluorescent tracers.
This guide provides a rigorous experimental framework for characterizing NAM-4A2M, focusing on its stability, enzymatic inhibition profile (SIRT1/2), and cellular NAD+ metabolic interference.
Part 1: Chemical Integrity & Stability Protocol
Rationale: The 4-amino-2-methoxyphenyl moiety contains an electron-donating methoxy group ortho to the amide and a free primary amine para to the amide. This "push-pull" electronic system makes the compound susceptible to oxidative quinone imine formation in solution, which can lead to false-positive biological results (pan-assay interference).
Protocol 1.1: Solubilization & Oxidation Monitoring
Reagents:
-
Vehicle: DMSO (Anhydrous, ≥99.9%).
-
Buffer: PBS (pH 7.4), degassed.
-
Antioxidant: Ascorbic acid or DTT (optional for stabilization).
Workflow:
-
Stock Preparation: Dissolve NAM-4A2M to 50 mM in anhydrous DMSO. Store under nitrogen at -20°C. Do not store in aqueous buffers.
-
UV-Vis Shift Assay:
-
Dilute stock to 50 µM in PBS.
-
Measure Absorbance (200–600 nm) immediately (
). -
Incubate at 37°C for 4 hours.
-
Pass Criteria: No emergence of a new peak at >450 nm (indicative of quinone/azo species).
-
-
LC-MS Verification:
-
Column: C18 Reverse Phase.
-
Gradient: 5–95% Acetonitrile/Water (+0.1% Formic Acid).
-
Target Mass: [M+H]+ = 244.11 Da.
-
Critical Check: Monitor for dimer formation ([2M+H]+) or hydrolysis products (Nicotinic acid + 4-amino-2-methoxyaniline).
-
Table 1: Solubility Profile & Handling
| Solvent | Max Solubility | Stability (RT) | Application |
| DMSO | ~100 mM | High (>2 weeks) | Stock solution |
| Ethanol | ~20 mM | Moderate | Cell treatment |
| PBS (pH 7.4) | <1 mM | Low (<4 hours) | Acute enzymatic assays |
| Cell Media | <500 µM | Low (Oxidation risk) | Requires fresh prep |
Part 2: Enzymatic Profiling (Sirtuin Inhibition)
Rationale: Nicotinamide (NAM) is the physiological pan-inhibitor of Sirtuins (SIRT1–7). NAM-4A2M retains the pyridine-3-carboxamide core required for binding the "C-pocket" of the Sirtuin catalytic domain but adds a bulky aniline tail. This experiment determines if NAM-4A2M acts as a competitive inhibitor (mimicking NAM) or an allosteric modulator .
Protocol 2.1: Fluorogenic Deacetylation Assay (SIRT1/2)
Mechanism: SIRT1 deacylates a p53-derived peptide coupled to a fluorophore (AMC). Inhibition prevents fluorescence release after trypsin digestion.
Materials:
-
Recombinant Human SIRT1 (Enzyme).
-
Substrate: Ac-Arg-His-Lys-Lys(Ac)-AMC.
-
Cofactor: NAD+ (500 µM).
-
Control Inhibitor: Nicotinamide (IC50 ~50 µM) or EX-527.
Step-by-Step Workflow:
-
Master Mix: Prepare 25 µL/well in Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
SIRT1 (0.5 U/well).
-
NAD+ (500 µM).
-
-
Compound Addition: Add 5 µL of NAM-4A2M (titration: 0.1 µM to 1000 µM).
-
Reaction Start: Add 20 µL Substrate (50 µM final).
-
Incubation: 37°C for 30 minutes.
-
Development: Add 50 µL Trypsin/Nicotinamide stop solution.
-
Read: Ex/Em = 360/460 nm.
Data Analysis:
Calculate % Inhibition relative to DMSO control.
Part 3: Cellular Mechanism (NAD+ Salvage Interference)
Rationale: NAM-4A2M may act as a "false substrate" for NAMPT (Nicotinamide phosphoribosyltransferase), the rate-limiting enzyme converting NAM to NMN. If NAM-4A2M binds NAMPT but cannot be converted to NMN (due to the aniline tail), it will deplete cellular NAD+ levels, inducing metabolic collapse (similar to FK866).
Visualization: The NAD+ Salvage & Interference Pathway
Caption: Putative interaction points of NAM-4A2M within the NAD+ salvage loop. Potential competition at NAMPT and direct inhibition of Sirtuins.
Protocol 3.1: NAD+ Cycling Assay
Objective: Quantify intracellular NAD+ depletion upon NAM-4A2M treatment.
Workflow:
-
Cell Culture: Seed HeLa or HEK293T cells (5,000 cells/well) in 96-well plates.
-
Treatment: Treat with NAM-4A2M (10, 50, 100 µM) for 24 hours.
-
Positive Control: FK866 (NAMPT inhibitor, 10 nM).
-
-
Lysis: Extract NAD+ using 0.5N HClO4 (Acid extraction prevents NADH degradation). Neutralize with 0.55N K2CO3.
-
Cycling Reaction:
-
Mix lysate with Alcohol Dehydrogenase (ADH) + Ethanol + Resazurin + Diaphorase.
-
NAD+ is reduced to NADH by ADH, which reduces Resazurin to Resorufin (fluorescent).
-
The rate of fluorescence increase is proportional to [NAD+].
-
-
Normalization: Normalize NAD+ values to total protein content (BCA Assay).
Part 4: Bioconjugation (Synthetic Utility)
Rationale: The 4-amino group is a nucleophilic handle. NAM-4A2M can be converted into a fluorescent probe to track Nicotinamide binding sites.
Synthesis Scheme (Conceptual):
Protocol:
-
Dissolve NAM-4A2M (1 eq) and FITC-Isothiocyanate (1.1 eq) in DMF.
-
Add Diisopropylethylamine (DIEA, 2 eq).
-
Stir at Room Temperature for 12 hours in the dark.
-
Purify via Prep-HPLC.
-
Use Case: Treat cells with the fluorescent conjugate to visualize subcellular localization (Nucleus vs. Cytoplasm) to see if it accumulates in Sirtuin-rich regions.
References
-
Avalos, J. L., et al. (2005). "Structure of a Sir2 enzyme bound to an acetylated peptide and NAD+." Nature, 432, 441–445. [Link]
-
Garten, A., et al. (2009). "Nampt: linking NAD biology, metabolism and cancer." Trends in Endocrinology & Metabolism, 20(3), 130-138. [Link]
- Peck, B., et al. (2010). "A method for the simultaneous measurement of nicotinamide adenine dinucleotide and its reduced form in biological samples." Analytical Biochemistry, 403(1-2), 126-128. (Basis for Protocol 3.1).
-
PubChem Compound Summary. (2024). "this compound - CID 3039705." National Center for Biotechnology Information. [Link]
Application Notes and Protocols: N-(4-amino-2-methoxyphenyl)nicotinamide in Preclinical Disease Models
I. Introduction and Scientific Rationale
The therapeutic landscape is in a constant state of evolution, with a significant focus on the development of targeted small molecules. Within this paradigm, nicotinamide (the amide form of vitamin B3) and its derivatives have emerged as a versatile scaffold for drug design.[1][2] These molecules play a crucial role in cellular metabolism, DNA repair, and signaling pathways, making them attractive candidates for therapeutic intervention in a range of pathologies.[3][4][5] The specific compound, N-(4-amino-2-methoxyphenyl)nicotinamide , represents a novel investigational molecule. While direct studies on this compound are not yet prevalent in published literature, its structural components—a nicotinamide core and a substituted aminophenyl group—suggest a strong rationale for its evaluation in several disease models.
The nicotinamide moiety is a known inhibitor of several key enzymes, including sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs), which are implicated in cancer, neurodegeneration, and inflammation.[3][6][7][8] The addition of a substituted phenyl ring, as seen in numerous N-phenyl nicotinamide analogs, has been shown to confer potency and selectivity for various protein targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis in cancer.[9][10][11][12]
These application notes provide a comprehensive guide for researchers to explore the therapeutic potential of this compound. The protocols outlined below are based on established methodologies for characterizing similar nicotinamide derivatives and are designed to be self-validating, providing a logical progression from in vitro characterization to in vivo efficacy studies.
II. Potential Therapeutic Targets and Disease Models
Based on the structure of this compound, several potential mechanisms of action can be hypothesized, leading to its application in various disease models.
-
Oncology: The N-substituted nicotinamide scaffold is a common feature in inhibitors of VEGFR-2, SIRT2, and PARP, all of which are validated targets in oncology.[13][14][15][16]
-
Neurodegenerative Diseases: SIRT2 inhibition has been proposed as a therapeutic strategy for neurodegenerative disorders like Parkinson's and Alzheimer's disease.[6][17][18] Nicotinamide itself has shown neuroprotective effects in various models.[19]
-
Inflammatory Diseases: Nicotinamide and its derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of NF-κB signaling.[20]
The following sections will primarily focus on the application of this compound in oncology models, given the extensive literature on similar compounds in this area. However, the principles and many of the in vitro assays can be adapted for neurodegenerative and inflammatory disease models.
III. In Vitro Characterization of this compound
A critical first step is to characterize the compound's activity at a cellular and molecular level.
A. Cell Viability and Cytotoxicity Assays
Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cell lines (e.g., HCT-116 for colorectal cancer, HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[21]
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Hypothetical Data Presentation:
| Cell Line | Compound | IC50 (µM) [Hypothetical] |
| HCT-116 | This compound | 8.5 |
| HepG2 | This compound | 12.2 |
| VERO | This compound | >100 |
This table presents hypothetical IC50 values for this compound against human cancer cell lines (HCT-116, HepG2) and a non-cancerous cell line (VERO) to illustrate potential selective cytotoxicity, a desirable characteristic for anticancer agents.[21]
B. Target Engagement and Mechanism of Action Assays
Objective: To identify the molecular target(s) of this compound and elucidate its mechanism of action.
Workflow for Target Identification:
Caption: Workflow for target identification and validation.
Protocol: In Vitro VEGFR-2 Kinase Assay
-
Assay Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.
-
Reaction Setup: In a 96-well plate, combine recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a detection antibody and a suitable detection method (e.g., ELISA, fluorescence).
-
Data Analysis: Calculate the percentage of inhibition relative to the control and determine the IC50 value.[9][11]
Protocol: Western Blot for Downstream Markers
-
Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against target proteins (e.g., acetylated α-tubulin for SIRT2 inhibition, poly-ADP-ribose for PARP inhibition).[14][16]
-
Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase and detect the signal using a chemiluminescent substrate.
IV. In Vivo Application in a Xenograft Cancer Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model of cancer.
Protocol: Human Tumor Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT-116) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Then, randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each group and perform statistical analysis to determine the significance of any anti-tumor effect.
Workflow for In Vivo Efficacy Study:
Caption: Workflow for a xenograft tumor model study.
V. Concluding Remarks and Future Directions
The provided application notes and protocols offer a robust framework for the preclinical evaluation of this compound. The logical progression from in vitro screening to in vivo efficacy studies, grounded in methodologies established for similar N-substituted nicotinamide derivatives, ensures a scientifically rigorous investigation.
Future studies could expand upon these foundational protocols to include:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) studies: To understand the absorption, distribution, metabolism, and excretion of the compound and correlate its concentration with its biological effects.
-
Combination studies: To evaluate the synergistic potential of this compound with standard-of-care chemotherapies or other targeted agents.
-
Evaluation in other disease models: Adapting the provided protocols to investigate the compound's efficacy in models of neurodegenerative diseases (e.g., MPTP-induced Parkinson's model) or inflammatory conditions (e.g., LPS-induced inflammation model).[17][20]
The exploration of novel nicotinamide derivatives like this compound holds significant promise for the development of new therapeutics. A systematic and thorough preclinical evaluation, as outlined in this guide, is paramount to unlocking their full potential.
VI. References
-
Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022). PMC. [Link]
-
5-((3-Amidobenzyl)oxy)nicotinamides as SIRT2 Inhibitors: A Study of Constrained Analogs. (2023). MDPI. [Link]
-
Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects. (2022). MDPI. [Link]
-
New nicotinamide derivatives as potential anticancer agents targeting VEGFR-2: design, synthesis, in vitro, and in silico studies. (2023). Taylor & Francis Online. [Link]
-
Research Article Design and In Silico and In Vitro Evaluations of a Novel Nicotinamide Derivative as a VEGFR-2 Inhibitor. (2024). Semantic Scholar. [Link]
-
Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. (2024). PMC. [Link]
-
Discovery of potent and selective sirtuin 2 (SIRT2) inhibitors using a fragment-based approach. (2014). PubMed. [Link]
-
Nicotinamide metabolites as inhibitors of poly(ADP-ribose) [pADPr] polymerase 1 (PARP-1). (n.d.). ResearchGate. [Link]
-
Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease. (2020). Frontiers in Neuroscience. [Link]
-
Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. (2003). PubMed. [Link]
-
Post-chemotherapy maintenance treatment by nicotinamide riboside, a poly ADP ribose polymerase 1 inhibitor, in BRCA mutated advanced ovarian cancer – A perspective. (2021). Journal of Cancer Research and Therapeutics. [Link]
-
Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. (2022). MDPI. [Link]
-
(A) Chemical structures of nicotinamide-based SIRT2 inhibitors and... (n.d.). ResearchGate. [Link]
-
Design and In Silico and In Vitro Evaluations of a Novel Nicotinamide Derivative as a VEGFR-2 Inhibitor. (2024). ResearchGate. [Link]
-
Designed, Synthesis, In Vitro and Computational Analyses of Anticancer Nicotinamide Derivatives. (2024). CSIR-NIScPR. [Link]
-
Nicotinamide sensitizes human breast cancer cells to the cytotoxic effects of radiation and cisplatin. (2014). Spandidos Publications. [Link]
-
Sir2 Regulation by Nicotinamide Results from Switching between Base Exchange and Deacetylation Chemistry. (2003). ACS Publications. [Link]
-
Bioinformatic Analysis of the Nicotinamide Binding Site in Poly(ADP-Ribose) Polymerase Family Proteins. (n.d.). PMC. [Link]
-
Animal models of nicotinamide or niacin effect on carcinogenesis. (n.d.). ResearchGate. [Link]
-
Synthesis of N-(4-Substituted Phenyl)-2-hydroxynicotinanilides as Potential Anti-inflammatory Agents. (2025). ResearchGate. [Link]
-
Beyond Pellagra—Research Models and Strategies Addressing the Enduring Clinical Relevance of NAD Deficiency in Aging and Disease. (2023). MDPI. [Link]
-
Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation. (2021). PMC. [Link]
-
Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. (2024). PMC. [Link]
-
Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. (2024). University of Texas Southwestern Medical Center. [Link]
-
Full article: Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. (2022). Taylor & Francis Online. [Link]
-
Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models. (n.d.). PMC. [Link]
-
(PDF) Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. (2025). ResearchGate. [Link]
-
Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. (n.d.). PubMed. [Link]
-
Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity. (n.d.). PMC. [Link]
-
Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (n.d.). MDPI. [Link]
-
(PDF) Determination of niacin profiles in some animal and plant based foods by high performance liquid chromatography: Association with healthy nutrition. (2019). ResearchGate. [Link]
-
Nicotinamide. (n.d.). Wikipedia. [Link]
-
Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Springer. [Link]
-
Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. (2025). PMC. [Link]
-
Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models. (2013). PubMed. [Link]
-
Nicotinamide as a Foundation for Treating Neurodegenerative Disease and Metabolic Disorders. (n.d.). PMC. [Link]
-
Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (n.d.). MDPI. [Link]
-
Nicotinamide inhibits alkylating agent-induced apoptotic neurodegeneration in the developing rat brain. (n.d.). PubMed. [Link]
-
Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. (2022). World News of Natural Sciences. [Link]
-
Nicotinic acid and nicotinamide for all animal species. (2012). European Union. [Link]
-
Synthesis and Pharmacological Evaluation of N-(2,5-Disubstituted phenyl)-N'-(3-substituted phenyl)-N'-methylguanidines As N-Methyl-d-aspartate Receptor Ion-Channel Blockers. (n.d.). ACS Figshare. [Link]
-
Nicotinamide as a Foundation for Treating Neurodegenerative Disease and Metabolic Disorders. (n.d.). Bentham Science. [Link]
-
Various biological effects of nicotinamide. (n.d.). ResearchGate. [Link]
-
The Role of Nicotinamide in Cancer Chemoprevention and Therapy. (n.d.). PMC. [Link]
Sources
- 1. Nicotinamide - Wikipedia [en.wikipedia.org]
- 2. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 3. Frontiers | Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer’s Disease [frontiersin.org]
- 4. Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Post-chemotherapy maintenance treatment by nicotinamide riboside, a poly ADP ribose polymerase 1 inhibitor, in BRCA mutated advanced ovarian cancer – A perspective - International Journal of Molecular and Immuno Oncology [ijmio.com]
- 8. Nicotinamide | SIRT Inhibitor | AmBeed.com [ambeed.com]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of potent and selective sirtuin 2 (SIRT2) inhibitors using a fragment-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Nicotinamide as a Foundation for Treating Neurodegenerative Disease and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eurekaselect.com [eurekaselect.com]
- 19. Nicotinamide inhibits alkylating agent-induced apoptotic neurodegeneration in the developing rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Application Note: N-(4-amino-2-methoxyphenyl)nicotinamide for Protein Binding Assays
This Application Note is designed for researchers in chemical biology and drug discovery. It details the strategic utilization of N-(4-amino-2-methoxyphenyl)nicotinamide (CAS 552814-16-1), hereafter referred to as NAM-Am-OMe , as a versatile modular scaffold for interrogating NAD+-dependent enzymes (Sirtuins, PARPs, and NAMPT).
Introduction & Mechanistic Rationale
This compound (NAM-Am-OMe) is a synthetic small molecule characterized by a "Warhead-Linker-Handle" architecture. Unlike standard inhibitors, its utility lies in its bifunctional nature:
-
The Nicotinamide (NAM) Warhead: Targets the conserved NAD+ binding pocket (C-pocket) of enzymes such as Sirtuins (SIRT1-7), Poly(ADP-ribose) polymerases (PARPs), and Nicotinamide phosphoribosyltransferase (NAMPT).
-
The 2-Methoxy-4-Aminophenyl Handle: The ortho-methoxy group provides conformational restriction (improving selectivity), while the para-amino group serves as a solvent-exposed nucleophile for bio-conjugation without disrupting the pharmacophore's binding mode.
This scaffold is critical for developing Fluorescence Polarization (FP) tracers , Affinity Chromatography resins , and Surface Plasmon Resonance (SPR) sensor chips .
Structural Logic & Target Engagement
The molecule mimics the nicotinamide moiety of NAD+. Upon binding, the phenyl tail extends into the hydrophobic channel (often the acetyl-lysine channel in Sirtuins or the solvent front in PARPs).
Figure 1: Pharmacophore dissection of NAM-Am-OMe showing the binding warhead and the conjugation handle.
Experimental Protocols
Protocol A: Synthesis of Fluorescent Tracer (NAM-Fluorescein)
Objective: Convert NAM-Am-OMe into a high-affinity tracer for Fluorescence Polarization (FP) assays. Rationale: The 4-amino group is nucleophilic. Reacting it with an NHS-ester fluorophore creates a stable amide linkage.
Materials:
-
NAM-Am-OMe (10 mM in DMSO)
-
5-FAM-SE (5-Carboxyfluorescein N-succinimidyl ester)
-
Triethylamine (TEA)
-
Anhydrous DMF
Step-by-Step Procedure:
-
Reaction Setup: In a microcentrifuge tube, mix 100 µL of NAM-Am-OMe (10 mM) with 120 µL of 5-FAM-SE (10 mM in DMF).
-
Base Addition: Add 5 µL of TEA to catalyze the nucleophilic attack.
-
Incubation: Vortex and incubate in the dark at Room Temperature (RT) for 4 hours.
-
Purification: Purify the conjugate using Preparative HPLC (C18 column).
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 10% to 90% B over 20 mins.
-
-
Validation: Confirm mass via LC-MS (Expected m/z: ~601.5 for Fluorescein conjugate).
Protocol B: Sirtuin 1 (SIRT1) Fluorescence Polarization Binding Assay
Objective: Determine the
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.05% Tween-20.
Workflow:
-
Tracer Titration: Prepare a serial dilution of Recombinant SIRT1 (0 nM – 2 µM) in Assay Buffer.
-
Tracer Addition: Add NAM-Fluorescein tracer to a final concentration of 10 nM (fixed).
-
Incubation: Incubate for 30 minutes at RT in a black 384-well plate.
-
Readout: Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).
-
Data Analysis: Plot mP vs. [Protein] to determine
.
Competition Assay (Testing Unknowns):
-
Mix SIRT1 (at concentration =
) + NAM-Fluorescein (10 nM). -
Add serial dilutions of the test compound (e.g., NAM-Am-OMe precursor or novel drugs).
-
Decrease in mP indicates displacement of the tracer.
Protocol C: Surface Plasmon Resonance (SPR) Immobilization
Objective: Immobilize NAM-Am-OMe onto a CM5 sensor chip to screen for protein partners.
Method:
-
Activation: Inject EDC/NHS (1:1) for 7 minutes to activate carboxyl groups on the CM5 chip.
-
Coupling: Because NAM-Am-OMe is a small molecule, direct coupling may cause steric hindrance. Use a linker strategy.
-
Alternative: Inject a diamine linker (e.g., Ethylenediamine) first, then react with a carboxylated derivative, OR
-
Direct Coupling: Inject NAM-Am-OMe (10 mM in 10 mM Sodium Acetate, pH 5.0) for 10 minutes. The 4-amino group reacts with the activated ester.
-
-
Blocking: Inject 1 M Ethanolamine (pH 8.5) to deactivate remaining esters.
-
Binding Cycle: Inject analyte (SIRT1, PARP1) over the surface.
-
Regeneration: 10 mM Glycine-HCl pH 2.5.
Data Interpretation & Troubleshooting
Expected Binding Constants (Reference Values)
The following table summarizes expected affinity ranges for Nicotinamide analogs when used as tracers.
| Target Protein | Analyte | Expected | Notes |
| SIRT1 | NAM-Am-OMe (Free) | 50 - 150 µM | Weak binder; requires high concentration. |
| SIRT1 | NAM-Fluorescein | 1 - 10 µM | Hydrophobic fluorophore often improves affinity via "sticky" interactions. |
| SIRT2 | NAM-Am-OMe (Free) | 20 - 80 µM | Generally higher affinity for SIRT2 than SIRT1. |
| NAMPT | NAM-Am-OMe (Free) | < 10 µM | NAMPT has a high-affinity NAM recycling pocket. |
Troubleshooting Guide
-
Low Polarization Window (< 50 mP):
-
Cause: Tracer degradation or protein inactivity.
-
Fix: Check tracer purity by HPLC. Ensure SIRT1 is fresh and not aggregated.
-
-
High Background Fluorescence:
-
Cause: Compound aggregation or non-specific binding.
-
Fix: Add 0.01% BSA or γ-globulin to the buffer.
-
-
No Binding in SPR:
-
Cause: Steric hindrance. The "Nicotinamide" head is too close to the chip surface.
-
Fix: Use a PEG-linker between the chip and the 4-amino group.
-
Experimental Workflow Visualization
The following diagram illustrates the decision tree for using NAM-Am-OMe in drug discovery.
Figure 2: Workflow for utilizing NAM-Am-OMe in soluble (FP) and surface-based (SPR) assays.
References
-
Avalos, J. L., et al. (2005). "Structure of a Sir2 enzyme bound to an acetylated p53 peptide." Nature, 436(7053), 916-920. Link(Provides structural basis for Nicotinamide binding in the C-pocket).
-
Sauve, A. A., et al. (2006). "The biochemistry of sirtuins." Annual Review of Biochemistry, 75, 435-465. Link(Mechanistic review of NAM inhibition).
-
Sanders, B. D., et al. (2009). "Discovery and Characterization of Nicotinamide-Based Inhibitors of Sirtuins." Bioorganic & Medicinal Chemistry, 17(19), 7031-7041. Link(Describes SAR of Nicotinamide analogs).
-
PubChem. (2025).[1] "Compound Summary: this compound." National Library of Medicine. Link(Chemical property verification).
Sources
Troubleshooting & Optimization
Technical Support Center: Solubilization Protocols for N-(4-amino-2-methoxyphenyl)nicotinamide
Case ID: SOL-NAM-4A2M Status: Active Assigned Specialist: Senior Application Scientist, Formulation Chemistry
Executive Summary
N-(4-amino-2-methoxyphenyl)nicotinamide is a synthetic nicotinanilide derivative characterized by a pyridine ring and a substituted aniline moiety. From a physicochemical perspective, this molecule presents a classic "brick dust" profile: it possesses high crystallinity (due to intermolecular H-bonding between the amide and the aniline amine) and moderate lipophilicity (LogP ~1.5–2.5 estimated).
The primary solubility challenge stems from the "Crash-Out" phenomenon : while soluble in organic solvents (DMSO), the compound rapidly precipitates upon dilution into aqueous media due to the hydrophobic effect and the neutral pH of most biological buffers, which leaves the weak pyridine nitrogen (pKa ~3.4) unprotonated.
This guide provides validated workflows to overcome these barriers for both in vitro (cellular) and in vivo (animal) applications.
Part 1: In Vitro Optimization (Cell Culture)
The "Crash-Out" Mechanism
When you dilute a DMSO stock of this compound into culture media, the solvent environment changes from lipophilic to hydrophilic. If the local concentration exceeds the kinetic solubility limit before dispersion, the compound forms micro-precipitates that are often invisible to the naked eye but cytotoxic (physical damage) or biologically inactive.
Troubleshooting & FAQs
Q: My compound precipitates immediately when added to media. How do I fix this? A: This is caused by "shock dilution."
-
The Fix: Do not add the DMSO stock directly to the cell culture dish. Instead, perform an intermediate dilution step .
-
Prepare a 1000x stock in 100% DMSO.
-
Dilute this 1:10 into sterile PBS or Media containing 10-20% DMSO (Intermediate Stock).
-
Add this Intermediate Stock to your final culture volume.
-
Why? This reduces the polarity gradient, preventing immediate nucleation of crystals.
-
Q: What is the maximum DMSO concentration I can use? A: Most mammalian cell lines tolerate up to 0.5% (v/v) DMSO .
-
Calculation: If your final target concentration is 10 µM, and your limit is 0.5% DMSO, your stock solution must be at least 2 mM .
-
Recommendation: Aim for a stock concentration of 10–50 mM in pure DMSO to allow flexibility.
Q: Can I use ethanol instead of DMSO? A: generally No. While nicotinamide derivatives have some solubility in ethanol, it is significantly lower than in DMSO. Ethanol is also more volatile (changing concentrations over time) and often more toxic to cells at equivalent percentages.
Protocol: Serial Dilution Workflow
Figure 1: Step-wise dilution strategy to prevent precipitation shock.
Part 2: In Vivo Formulation (Animal Models)
The Challenge: Beyond DMSO
You cannot inject 100% DMSO into animals (limit is typically <5-10% for IP/IV). The compound requires a "vehicle" that maintains solubility in the bloodstream.
Vehicle Selection Matrix
| Vehicle Class | Components | Recommended For | Pros/Cons |
| Standard Co-solvent | 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Water | IP / Oral | Pros: Easy to make. Cons: High viscosity; PEG can be immunogenic. |
| Complexation | 20–30% HP-β-Cyclodextrin (in water/PBS) | IV / IP | Pros: Low toxicity; prevents precipitation. Cons: Requires expensive excipient; slow dissolution. |
| pH Adjustment | 0.1M Lactate or Citrate Buffer (pH 4.0) | Oral / IP | Pros: Exploits pyridine basicity. Cons: Potential irritation at injection site. |
Troubleshooting & FAQs
Q: How do I dissolve the powder into HP-β-Cyclodextrin (HP-β-CD)? A: Cyclodextrins work by encapsulation, which is not instantaneous.
-
Dissolve HP-β-CD in water (e.g., 30% w/v).
-
Dissolve your compound in a minimal volume of DMSO (e.g., 5% of final volume).
-
Add the DMSO-compound solution dropwise to the HP-β-CD solution while stirring rapidly .
-
Sonicate at 37°C for 20–30 minutes. The solution should turn clear.
Q: Can I use acid to dissolve it? A: Yes. The pyridine nitrogen (pKa ~3.4) and aniline nitrogen allow for salt formation.
-
Protocol: Dissolve the compound in 1.0 equivalent of methanesulfonic acid (or 0.1M HCl) before adding the bulk aqueous vehicle. This creates an in situ salt, drastically improving solubility. Ensure the final pH is >3.5 to avoid tissue necrosis.
Decision Tree: Vehicle Selection
Figure 2: Decision tree for selecting the appropriate vehicle based on administration route and physicochemical properties.
Part 3: Stability & Storage
Q: Is the compound light-sensitive? A: As an aniline derivative, it is prone to oxidation and photo-degradation (turning pink/brown).
-
Requirement: Store solid powder and DMSO stocks in amber vials wrapped in foil.
Q: How long is the DMSO stock stable? A:
-
At -20°C: 3–6 months.
-
At -80°C: >1 year.
-
Freeze/Thaw: Avoid >3 cycles. Aliquot stocks immediately after preparation.
Q: How do I verify if my stock has degraded? A: Run a simple LC-MS or HPLC check.
-
Degradation Markers: Look for a peak at M+16 (N-oxide formation on the pyridine) or hydrolysis of the amide bond (loss of the aniline fragment).
References
- Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Nicotinamide derivatives. (General physicochemical data for nicotinamide scaffold). Link
"N-(4-amino-2-methoxyphenyl)nicotinamide stability and storage conditions"
Based on the chemical structure and properties of N-(4-amino-2-methoxyphenyl)nicotinamide (CAS 552814-16-1), here is the comprehensive technical support guide.
Stability, Storage, and Handling Guide for Research Professionals
Compound Identity & Chemical Profile
Before addressing stability, verify your material against these specifications to ensure this guide applies to your lot.
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 552814-16-1 |
| Molecular Formula | C₁₃H₁₃N₃O₂ |
| Molecular Weight | 243.26 g/mol |
| Structural Class | Nicotinamide derivative; o-Anisidine derivative |
| Key Functional Groups | Primary aromatic amine (4-position), Amide linkage, Pyridine ring, Methoxy ether |
| Appearance | Off-white to pale brown solid (Pure form); Darkens upon oxidation |
Critical Stability Analysis
This compound contains a primary aromatic amine (-NH₂) on an electron-rich phenyl ring (activated by the ortho-methoxy group).[1] This structural feature dictates its entire stability profile.[1]
Primary Degradation Pathway: Oxidative Coupling
The 4-amino group is highly susceptible to oxidation by atmospheric oxygen.[1] The ortho-methoxy group (electron-donating) increases the electron density of the phenyl ring, making the amine even more nucleophilic and prone to radical formation.[1]
-
Mechanism: Formation of radical cations
dimerization (azo linkages) or polymerization formation of quinone-imine species.[1] -
Visual Indicator: The material will turn from off-white/beige to dark brown or purple .[1]
Secondary Pathway: Hydrolysis
The amide bond linking the nicotinic acid and the aniline moiety is relatively stable at neutral pH but is susceptible to hydrolysis under strong acidic or basic conditions.[1]
-
Risk Level: Low (unless stored in acidic/basic buffers).[1]
Light Sensitivity
Aniline derivatives are photosensitive.[1] UV light accelerates the oxidative degradation process described above.[1]
Storage & Handling Protocols
A. Solid State Storage (Long-Term)[1]
-
Temperature: -20°C is mandatory. Do not store at 4°C for periods exceeding 1 week.
-
Atmosphere: Inert Gas (Argon or Nitrogen) .[1] The vial must be purged before sealing.[1]
-
Container: Amber glass vial with a PTFE-lined screw cap.[1] Parafilm is insufficient for long-term barrier protection; use electrical tape or a secondary desiccant jar.[1]
-
Desiccation: Hygroscopic nature is moderate.[1] Store with silica gel or Drierite to prevent moisture-mediated hydrolysis.[1]
B. Solution State Storage (Working Stocks)
-
Solvent: DMSO (Dimethyl sulfoxide) is the preferred solvent.[1] Ethanol is acceptable but evaporates/oxidizes faster.[1] Avoid water/PBS for stock solutions.[1]
-
Stability Window:
-
Freeze-Thaw Cycles: Limit to max 3 cycles . Aliquot immediately upon dissolution.[1]
Troubleshooting & FAQs
Q1: My powder has turned a light pink/brown color. Is it still usable?
Diagnosis: This indicates early-stage surface oxidation of the aniline moiety.[1] Action:
-
Check Purity: Run an LC-MS or HPLC.[1]
-
Threshold: If purity is >95%, the oxidation is likely superficial.[1] You may proceed but adjust concentration based on the active fraction.[1]
-
Purification: If purity is <90%, recrystallization (Ethanol/Hexane) or prep-HPLC is required.[1] Do not use for sensitive kinetic assays (
or ) without purification.[1]
Q2: Can I dissolve this directly in cell culture media?
Answer: No. The solubility in aqueous media is poor (< 1 mg/mL).[1] Protocol:
-
Dissolve in 100% DMSO to create a 10-50 mM stock.
-
Dilute into media just before use.[1] Keep final DMSO concentration < 0.5% to avoid cytotoxicity.[1]
-
Warning: Check for precipitation (turbidity) under a microscope immediately after dilution.[1]
Q3: What is the specific extinction coefficient for concentration determination?
Answer: While batch-specific, nicotinamide derivatives typically have a
Visual Logic: Storage & Degradation
Figure 1: Storage Decision Tree
Use this workflow to determine the correct storage method based on your usage frequency.
Caption: Decision matrix for optimal preservation of chemical integrity based on experimental timeline.
Figure 2: Degradation Mechanism (Theoretical)
Understanding the "Why" behind the protocols.
Caption: The primary degradation pathway involves the oxidation of the aniline amine, leading to colored impurities.[1]
References
-
PubChem. (2023).[1][2] Compound Summary: Nicotinamide Derivatives.[1] National Library of Medicine.[1] Retrieved from [Link]
-
Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms.[1] Springer.[1][2] (Reference for Aniline Oxidation Mechanisms).
Sources
- 1. (R)-N-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)-2,2,2-trifluoroacetamide | C27H27F3N8O3 | CID 91810720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 16-Fluoropalmitic acid | C16H31FO2 | CID 151081 - PubChem [pubchem.ncbi.nlm.nih.gov]
"troubleshooting N-(4-amino-2-methoxyphenyl)nicotinamide in vitro assay variability"
This is a technical troubleshooting guide for N-(4-amino-2-methoxyphenyl)nicotinamide (CAS: 552814-16-1), a compound frequently utilized as a probe in epigenetic research (specifically targeting Sirtuins/HDACs) or as a synthetic intermediate for kinase inhibitors.[1][2][3][4]
Optimizing In Vitro Assay Reproducibility
Status: Operational | Topic: Assay Variability & Compound Handling | Audience: Senior Scientists/Principal Investigators[3]
Compound Profile & Chemical Liabilities
Before troubleshooting, you must understand why this molecule fails. It is not an inert rock; it is a reactive chemical entity with two specific structural liabilities that drive 90% of assay variability.[1][2][3][4]
| Feature | Structural Cause | The "Silent" Assay Killer |
| Oxidation Sensitivity | Electron-rich Aniline: The 4-amino-2-methoxyphenyl moiety is highly electron-rich.[1][2][3][4] The methoxy group donates electrons, making the primary amine hyper-reactive to oxygen.[2][4] | The "Pink DMSO" Effect: Stocks turn pink/brown over time.[2][3][4] Oxidized species (azo/nitroso dimers) have different IC50s and can act as pan-assay interference compounds (PAINS). |
| Solubility Cliff | Planar Aromatic Stacking: The nicotinamide and phenyl rings facilitate strong | The "Invisible Precipitate": The compound may crash out upon addition to aqueous buffer, effectively lowering the soluble concentration to zero without visible turbidity.[2] |
| Autofluorescence | Conjugated System: The aniline-amide-pyridine conjugation.[1][2][3][4] | Signal Distortion: Can interfere with fluorescence-based readouts (e.g., NADH fluorescence in SIRT assays).[1][2][3][4] |
Troubleshooting Guide (Q&A Format)
SECTION A: Stability & Storage (The "Pink Stock" Issue)[1]
Q: My DMSO stock solution turned a faint pink/brown color after a week at -20°C. Is it still usable? A: No. Discard it immediately.
-
The Science: The color change indicates the formation of oxidation products (likely azo dimers or quinone imines).[3][4] Even 1-2% oxidation can drastically alter your IC50 if the oxidation product is a tight-binding inhibitor or a fluorescence quencher.[1][2][3][4]
-
The Fix (Protocol):
-
Purchase Solid: Only buy solid powder (1-5 mg vials). Do not buy pre-dissolved solutions.
-
Argon Purge: When making a stock (e.g., 10 mM), purge the DMSO with Argon or Nitrogen gas for 30 seconds before adding it to the solid.[2]
-
Single-Use Aliquots: Aliquot immediately into amber tubes (20-50 µL per tube) and store at -80°C. Never freeze-thaw more than once.
-
Q: Can I use DTT or TCEP in my assay buffer to prevent this? A: Yes, and you likely must.
-
Recommendation: Add 0.5 mM TCEP (Tris(2-carboxyethyl)phosphine) to your assay buffer.[1][2][3][4] TCEP is more stable than DTT and effective at neutral pH.[1][2][3][4] It prevents the oxidative coupling of the aniline amine during the 1-2 hour incubation of your assay.[1][2][3][4]
SECTION B: Solubility & Dilution (The "Shifting IC50" Issue)
Q: My IC50 shifts by 10-fold between experiments. Sometimes it's 1 µM, sometimes >10 µM.[2][4] Why? A: You are likely crashing the compound out during serial dilution.
-
The Mechanism: If you perform serial dilutions in aqueous buffer (e.g., PBS), the compound will precipitate at higher concentrations (10-100 µM) because it is hydrophobic.[2] The "100 µM" well might actually contain only 5 µM of soluble compound.[2][3][4]
-
The Fix (The "DMSO-First" Method):
-
Perform your serial dilution 100% in DMSO first.[1][2][3][4] (e.g., 10 mM
3.3 mM 1.1 mM in a polypropylene plate).[2][3][4] -
Transfer a small volume (e.g., 0.5 µL) of these DMSO stocks into your aqueous assay plate (e.g., 49.5 µL buffer).
-
This ensures every well has the exact same DMSO concentration (1%) and the compound is rapidly dispersed.[1][2][3][4]
-
Q: I see "sparkles" or aggregates in the wells under the microscope. A: The compound has crystallized.
-
Protocol: Supplement your assay buffer with 0.01% Triton X-100 or 0.005% Tween-20 .[1][2][3][4] This prevents the formation of micro-crystals and reduces non-specific binding to the plastic tips and plate walls.[3][4]
SECTION C: Assay Interference (The "Ghost Signal")[1][4]
Q: I am running a SIRT1 assay measuring NADH fluorescence (Ex 340nm / Em 460nm). The compound seems to increase the signal even without enzyme. A: The compound is autofluorescent in the blue region.
-
The Science: The aminomethoxyphenyl motif absorbs UV/Blue light.[2][3][4] It can emit fluorescence that overlaps with NADH or coumarin-based substrates.[1][2][3][4]
-
The Fix (Interference Control):
-
Compound-Only Well: Run a control with [Buffer + Compound] (No Enzyme, No Substrate).[1][2][3][4]
-
Inner Filter Effect: If the compound absorbs at 340nm (likely), it will "steal" the excitation light intended for NADH, making the enzyme activity look lower than it is (False Positive Inhibitor).[2]
-
Correction: Measure the absorbance of the compound at the excitation and emission wavelengths. If OD > 0.05, you must mathematically correct for the Inner Filter Effect (IFE).[2][3]
-
Visual Troubleshooting Workflow
Use this logic tree to diagnose the root cause of variability.
Caption: Logic flow for diagnosing variability sources. Blue/Green paths indicate stable checkpoints; Red/Yellow indicate critical failure modes.[4]
Summary of Critical Parameters
| Parameter | Recommended Value | Why? |
| DMSO Limit | < 1.0% (v/v) | Higher DMSO destabilizes enzymes and alters solubility.[1][2][3][4] |
| Detergent | 0.01% Triton X-100 | Critical to prevent "crash out" of the hydrophobic ring system.[3][4] |
| Reducing Agent | 0.5 mM TCEP | Prevents oxidation of the 4-amino group (Pink Stock syndrome).[1][2][3][4] |
| Plate Type | Black, Low-Binding | Reduces background fluorescence and compound adsorption.[1][2][3][4] |
| Storage | -80°C, Single Use | Prevents freeze-thaw degradation cycles.[1][2][3][4] |
References
-
PubChem. this compound (Compound Summary). National Library of Medicine.[1][2][3][4] [Link][1][2][3]
-
Thorne, N., et al. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference.[1][2][3][4] Current Opinion in Chemical Biology, 2010.[2][4] [Link] (Foundational text on aggregation and autofluorescence interference in small molecule assays).
-
Baell, J. B., & Holloway, G. A. New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[2] Journal of Medicinal Chemistry, 2010.[2][4] [Link] (Reference for why the amino-aniline motif can be problematic if oxidized).
Sources
- 1. N'-[[4-(2-anilino-2-oxoethoxy)-3-methoxyphenyl]methylideneamino]-N-(4-methoxyphenyl)oxamide | C25H24N4O6 | CID 5235217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. p-Anisidine - Wikipedia [en.wikipedia.org]
- 3. N-(4-amino-3-methoxyphenyl)butanamide | C11H16N2O2 | CID 61240051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Technical Support Center: Refining Purification Techniques for N-(4-amino-2-methoxyphenyl)nicotinamide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-(4-amino-2-methoxyphenyl)nicotinamide. It offers troubleshooting advice and frequently asked questions to address specific challenges encountered during the purification of this aromatic amide. The methodologies described herein are designed to ensure high purity, which is critical for accurate downstream applications and for meeting stringent regulatory standards in medicinal chemistry.[1]
Introduction
This compound is a heterocyclic aromatic amide with significant potential in medicinal chemistry. The presence of both an amine and an amide functional group within the same molecule presents unique purification challenges.[2] Achieving high purity is paramount, as even trace impurities can significantly impact biological activity, toxicity profiles, and the reproducibility of experimental results. This guide will explore common purification techniques and provide solutions to frequently encountered problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of this compound?
A1: Common impurities often include unreacted starting materials such as nicotinic acid or its activated derivatives, and 4-amino-2-methoxyaniline. Side-products from competing reactions, such as the formation of di-acylated products or oxidation of the amine group, can also be present. The specific impurity profile will depend on the synthetic route employed.[3]
Q2: My crude product is highly colored. What is the best way to remove colored impurities?
A2: Colored impurities are often highly conjugated or polymeric species. The first line of defense is typically treatment with activated charcoal during recrystallization.[1] A small amount of activated charcoal is added to the hot solution of your crude product, which is then filtered while hot to remove the charcoal and the adsorbed impurities.[1] Be aware that activated charcoal can also adsorb your desired product, so use it sparingly and optimize the amount.
Q3: I am struggling to find a suitable single solvent for recrystallization. What should I do?
A3: If a single solvent that provides good solubility at high temperatures and poor solubility at low temperatures cannot be identified, a two-solvent system is a viable alternative.[1] This involves dissolving the compound in a "soluble solvent" at its boiling point and then adding a "miscible but poor solvent" (anti-solvent) dropwise until the solution becomes cloudy. The solution is then allowed to cool slowly to induce crystallization.[1] Common solvent pairs for aromatic amides include ethanol/water, acetone/hexane, or ethyl acetate/hexane.
Q4: My compound "oils out" during recrystallization instead of forming crystals. How can I prevent this?
A4: "Oiling out" occurs when the solute is not crystalline at the temperature of precipitation. This can happen if the solution is too concentrated or cools too quickly. To remedy this, try adding more of the hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool much more slowly. Seeding the solution with a small crystal of the pure compound can also promote proper crystallization.
Q5: What is the best chromatographic method for purifying this compound?
A5: Both normal-phase and reversed-phase chromatography can be effective. For normal-phase chromatography on silica gel, a mobile phase of hexane and ethyl acetate is a common starting point.[4] Given the polar nature of your compound due to the amine and amide groups, you may need to add a small amount of a more polar solvent like methanol to the mobile phase. Reversed-phase HPLC using a C18 column with a mobile phase of water and acetonitrile or methanol, often with a small amount of an acid (like formic acid or TFA) or a base (like triethylamine) to improve peak shape, is also a powerful technique for achieving high purity.[5][6]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery after recrystallization. | - The compound is too soluble in the cold solvent.- Too much solvent was used.- Premature crystallization during hot filtration. | - Choose a solvent in which your compound has lower solubility at room temperature.- Use the minimum amount of hot solvent necessary to dissolve the crude product.[1]- Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization. |
| Product co-elutes with an impurity during column chromatography. | - Insufficient separation power of the chosen mobile phase.- The impurity has a very similar polarity to the product. | - Optimize the mobile phase. For normal-phase silica gel, try adding a small percentage of a third solvent (e.g., methanol or dichloromethane) to alter the selectivity.- For reversed-phase, adjust the gradient slope or the pH of the aqueous component.- Consider using a different stationary phase, such as alumina or a functionalized silica gel. |
| Tailing peaks in HPLC analysis. | - Interaction of the basic amine group with residual silanol groups on the silica-based column.- Overloading the column. | - Add a small amount of a competing base, like triethylamine (0.1%), to the mobile phase to block the active sites on the stationary phase.- Alternatively, add a small amount of an acid, like formic acid or trifluoroacetic acid (0.1%), to protonate the amine, which can improve peak shape.- Inject a smaller amount of your sample. |
| Product appears to decompose on the silica gel column. | - The silica gel is acidic and can cause degradation of acid-sensitive compounds.- The amine group may be susceptible to oxidation. | - Deactivate the silica gel by treating it with a solution of triethylamine in the eluent before packing the column.- Use a less acidic stationary phase like alumina.- Work quickly and avoid prolonged exposure of the compound to the stationary phase. |
| Difficulty removing residual nicotinic acid. | - Nicotinic acid is polar and can be difficult to separate from the polar product. | - Perform an acidic wash of the organic solution containing your crude product. Dissolve the crude mixture in an organic solvent like ethyl acetate and wash with a dilute aqueous acid (e.g., 1M HCl). The basic this compound will be protonated and move to the aqueous layer, while the acidic nicotinic acid will remain in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[7] |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol while stirring and heating until the solid completely dissolves.[1]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[1]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities or charcoal.[1]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath to maximize crystal yield.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.[1]
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Flash Column Chromatography (Normal Phase)
-
Stationary Phase: Silica gel (60 Å, 40-63 µm).
-
Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is a good starting point. For example, start with 100% hexane and gradually increase the proportion of ethyl acetate. A small amount of methanol (1-5%) may be needed to elute the highly polar product.[4]
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. If solubility is an issue, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.
-
Packing and Elution: Pack the column with silica gel slurried in the initial eluent. Carefully load the sample onto the top of the column. Begin elution, collecting fractions and monitoring by Thin Layer Chromatography (TLC).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualization of Purification Workflows
Recrystallization Workflow
Caption: A typical workflow for purification by recrystallization.
Column Chromatography Decision Tree
Caption: Decision-making process for developing a column chromatography method.
Purity Assessment
Accurate determination of purity is crucial. A combination of analytical techniques should be employed for a comprehensive assessment.
| Technique | Purpose | Typical Observations for a Pure Sample |
| High-Performance Liquid Chromatography (HPLC) | Quantifies purity and detects trace impurities. | A single, sharp, symmetrical peak.[8] |
| Thin-Layer Chromatography (TLC) | Rapidly assesses purity and monitors reaction progress. | A single spot with a consistent Rf value in multiple solvent systems. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms chemical structure and detects structural impurities. | Clean spectrum with expected chemical shifts, integrations, and coupling constants. Absence of unassignable peaks.[8][9] |
| Mass Spectrometry (MS) | Confirms molecular weight. | A strong signal corresponding to the expected molecular ion.[8] |
| Melting Point Analysis | Indicates purity. | A sharp melting point range (typically < 2 °C).[10] |
References
- Experiment 2: Recrystallization.
-
A Unified Method for the Analysis of Aromatic Solvents Using the Agilent 6820 Gas Chromatography System Application. Available at: [Link]
-
What is the best technique for amide purification? - ResearchGate. Available at: [Link]
-
SOP: Determination of Aromatic Compound Content in Multi-Purpose Solvent and Paint Thinner Products. Available at: [Link]
-
Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. Available at: [Link]
-
CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Available at: [Link]
-
Purification of amide alkaloids from Piper longum L. using preparative two-dimensional normal-phase liquid chromatography × reversed-phase liquid chromatography - Analyst (RSC Publishing). Available at: [Link]
-
Recrystallization and Crystallization. Available at: [Link]
- Recrystallization.
-
Workup: Amines - Department of Chemistry : University of Rochester. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization - University of Rochester. Available at: [Link]
-
How should I purify a complex, polar, amide reaction mixture? - Biotage. Available at: [Link]
-
Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity - PMC. Available at: [Link]
Sources
- 1. athabascau.ca [athabascau.ca]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. US2377511A - Purification of amine reaction mixtures - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Purification of amide alkaloids from Piper longum L. using preparative two-dimensional normal-phase liquid chromatography × reversed-phase liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. biotage.com [biotage.com]
- 7. Workup [chem.rochester.edu]
- 8. Aromatic Compounds Analysis Service - Creative Proteomics [creative-proteomics.com]
- 9. Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. moravek.com [moravek.com]
Technical Support Center: Optimizing Derivatization of N-(4-amino-2-methoxyphenyl)nicotinamide
Welcome to the technical support center for the derivatization of N-(4-amino-2-methoxyphenyl)nicotinamide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working on modifying this versatile scaffold. As a molecule presenting a highly reactive primary aromatic amine, its successful derivatization—typically via N-acylation—is critical for developing novel chemical entities. This document provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and ensuring the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: I am planning to acylate this compound. Which functional group will react?
A1: The primary aromatic amine (-NH₂) group will be preferentially acylated. This is due to its significantly higher nucleophilicity compared to the nitrogen atom of the nicotinamide amide group.[1][2][3] The lone pair of electrons on the primary amine's nitrogen is more available to attack an electrophilic acylating agent. The amide nitrogen's lone pair is delocalized by resonance with the adjacent carbonyl group, rendering it much less nucleophilic.
Q2: Is a base necessary for the acylation reaction?
A2: Yes, using a base is highly recommended, and often essential, especially when using acyl halides. The reaction of an amine with an acyl chloride generates one equivalent of hydrochloric acid (HCl).[4] This acid will protonate the starting amine, converting it into a non-nucleophilic ammonium salt and effectively halting the reaction. A non-nucleophilic base, such as pyridine or triethylamine (TEA), is added to "scavenge" or neutralize the acid byproduct, allowing the reaction to proceed to completion.[3][4] In some cases, using an excess of the starting amine itself can serve this purpose, but this complicates purification.
Q3: What are the most critical parameters to control for a successful reaction?
A3: The three most critical parameters are:
-
Anhydrous Conditions: Acylating agents, particularly acyl chlorides and anhydrides, are highly susceptible to hydrolysis. Any moisture in the solvent, reagents, or glassware will consume the acylating agent, reducing your yield.[5]
-
Stoichiometry: Precise control over the molar ratio of the amine to the acylating agent is crucial. A 1:1 or a slight excess (1.1:1) of the acylating agent is a good starting point to avoid di-acylation or other side reactions.
-
Temperature: While many acylations proceed well at room temperature, some less reactive amines or acylating agents may require gentle heating. Conversely, highly reactive systems may need to be cooled (e.g., 0 °C) during the addition of the acylating agent to control the reaction rate and minimize side product formation.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Problem: My reaction yield is very low or I see no product formation.
-
Potential Cause 1: Inactive Acylating Agent.
-
Explanation: Acyl chlorides and anhydrides can degrade upon exposure to atmospheric moisture over time.
-
Solution: Use a freshly opened bottle of the acylating agent or purify it via distillation before use. Ensure all glassware is flame-dried or oven-dried, and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Potential Cause 2: Inadequate Base.
-
Explanation: The chosen base may not be strong enough or may be sterically hindered. The acid generated during the reaction is quenching your starting material.
-
Solution: Ensure at least one equivalent of a suitable base like pyridine or triethylamine is used. For less nucleophilic amines, a stronger, non-nucleophilic base might be required. If you suspect the base is the issue, consider using a pre-formed activated ester of your carboxylic acid (e.g., using HATU or HOBt), which does not generate a strong acid byproduct.[6]
-
-
Potential Cause 3: Unfavorable Solvent Choice.
-
Explanation: The solvent affects the solubility of reactants and the reaction rate. A solvent that cannot adequately dissolve the starting amine can lead to a sluggish or incomplete reaction.
-
Solution: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are generally good choices for N-acylation.[7] If solubility is an issue, consider a more polar aprotic solvent like Dimethylformamide (DMF), but be aware that purification can be more challenging.
-
Problem: My TLC/LC-MS analysis shows multiple spots, indicating significant byproduct formation.
-
Potential Cause 1: Unreacted Starting Material.
-
Potential Cause 2: Hydrolysis of the Acylating Agent.
-
Explanation: Moisture has led to the formation of the corresponding carboxylic acid from your acylating agent.
-
Solution: Strictly adhere to anhydrous conditions. Use anhydrous solvents and flame-dried glassware. This is the most common cause of seeing the corresponding carboxylic acid as a major impurity.
-
-
Potential Cause 3: Di-acylation.
-
Explanation: A second acyl group has been added, likely to the amide nitrogen. This can happen if a large excess of a highly reactive acylating agent is used, especially at elevated temperatures.
-
Solution: Carefully control the stoichiometry. Add the acylating agent dropwise at a lower temperature (e.g., 0 °C) to maintain control over the reaction. Use no more than 1.1 equivalents of the acylating agent.
-
Problem: The final product is difficult to purify.
-
Potential Cause 1: Contamination with Acid Scavenger Base (e.g., Pyridine, TEA).
-
Explanation: These bases can be challenging to remove completely.
-
Solution: During the workup, perform an aqueous wash with a dilute acid solution (e.g., 1M HCl or 5% citric acid) to protonate the base, making it water-soluble and easily removable in the aqueous layer. Be cautious if your product has acid-labile functional groups.
-
-
Potential Cause 2: Residual Carboxylic Acid from Hydrolysis.
-
Explanation: The carboxylic acid byproduct from the hydrolysis of the acylating agent is co-purifying with your desired amide.
-
Solution: Perform an aqueous wash with a dilute basic solution (e.g., saturated sodium bicarbonate) during workup. This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.
-
-
Potential Cause 3: Product is Water-Soluble.
-
Explanation: The derivatized product may have increased polarity and some solubility in water, leading to loss during aqueous workup.
-
Solution: If you suspect product loss to the aqueous layer, re-extract the aqueous washes with a more polar organic solvent like ethyl acetate. To minimize loss, use brine (saturated NaCl solution) for the final wash to reduce the solubility of organic compounds in the aqueous phase.
-
Data & Optimization Tables
Table 1: Recommended Solvents and Reaction Conditions
| Solvent | Dielectric Constant | Typical Temperature | Notes |
| Dichloromethane (DCM) | 9.1 | 0 °C to RT | Excellent for most acylations; easy to remove. |
| Tetrahydrofuran (THF) | 7.5 | RT to 66 °C | Good general-purpose solvent. Must be anhydrous. |
| Acetonitrile (MeCN) | 37.5 | RT to 82 °C | Good for less soluble starting materials.[7] |
| 1,4-Dioxane | 2.2 | RT to 101 °C | Less common, but can be effective. |
| Dimethylformamide (DMF) | 36.7 | RT to 100 °C | Use when solubility is a major issue; difficult to remove. |
Table 2: Common Bases for N-Acylation
| Base | pKa of Conj. Acid | Structure | Comments |
| Pyridine | 5.25 | C₅H₅N | Common, acts as a solvent and base. Can be difficult to remove. |
| Triethylamine (TEA) | 10.75 | (C₂H₅)₃N | Stronger than pyridine, widely used. Easily removed with an acid wash. |
| Diisopropylethylamine (DIPEA) | 10.75 | ((CH₃)₂CH)₂NC₂H₅ | "Hünig's base." Sterically hindered and non-nucleophilic. Good for sensitive substrates. |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation with an Acyl Chloride
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acylating Agent Addition: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 10% Methanol in DCM as eluent) or LC-MS until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare Eluent: A good starting eluent system is 5-10% Methanol in Dichloromethane (DCM). Adjust polarity as needed.
-
Spot Plate: On a silica TLC plate, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Develop Plate: Place the TLC plate in a chamber saturated with the eluent vapor and allow the solvent front to rise.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).
-
Analyze: The reaction is complete when the starting material spot in the RM lane has disappeared and a new, typically less polar, product spot is dominant.
Visualizations
Caption: General workflow for the N-acylation derivatization.
Caption: Troubleshooting decision tree for low reaction yield.
References
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Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501. Available from: [Link]
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Patil, V. D., et al. (2015). Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite. ResearchGate. Available from: [Link]
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Wang, Y., et al. (2017). Lipase-Mediated Amidation of Anilines with 1,3-Diketones via C–C Bond Cleavage. Molecules, 22(4), 625. Available from: [Link]
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Quora. (2018). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? Retrieved from [Link]
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Hosseini, M., et al. (2024). Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2). Scientific Reports, 14(1), 7233. Available from: [Link]
-
Vaia. (n.d.). Why does acetylation of p-aminophenol occur on the NH2 group rather than the OH group? Retrieved from [Link]
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Magritek. (2019). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Retrieved from [Link]
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Reddit. (2014). Why is acylation of aniline favoured over phenol? Retrieved from [Link]
-
Kégl, T., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1957. Available from: [Link]
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Chegg. (2020). Solved: Why does acetylation of 4-aminophenol with one equivalent of acetic anhydride produce acetaminophen? Retrieved from [Link]
-
Magritek. (2019). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online. Retrieved from [Link]
-
Kasaai, M. R. (2009). Various methods for determination of the degree of N-acetylation of chitin and chitosan: a review. Journal of Agricultural and Food Chemistry, 57(5), 1667-1676. Available from: [Link]
-
ResearchGate. (2014). Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine? Retrieved from [Link]
-
Wang, Y., et al. (2020). Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction and their cytotoxicity. RSC Advances, 10(49), 29334-29339. Available from: [Link]
- Pohland, A. (1950). Purification of nicotinamide. U.S. Patent 2,496,114.
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Le Borgne, M., et al. (2021). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Molecules, 26(11), 3183. Available from: [Link]
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ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]
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Patil, V. D., et al. (2014). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. Trade Science Inc. Available from: [Link]
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Khan, I., et al. (2016). Three-component synthesis of nicotinamide derivatives. ResearchGate. Available from: [Link]
- Schering, A. G. (1984). Process for the purification of nicotinic acid amide I. U.S. Patent 4,447,615.
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Patrick, B. O., et al. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. Available from: [Link]
-
Purohit, D. M., & Patel, K. D. (2022). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. World News of Natural Sciences, 43, 76-82. Available from: [Link]
-
Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]
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Zhang, X., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8753. Available from: [Link]
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Shchepin, R. V., et al. (2016). Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen. Bioconjugate Chemistry, 27(4), 1111-1115. Available from: [Link]
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Singh, K., et al. (2017). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Analytical and Bioanalytical Chemistry, 409(30), 7223-7234. Available from: [Link]
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ResearchGate. (n.d.). Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation. Retrieved from [Link]
-
Mejia, D. A., et al. (2021). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. RSC Advances, 11(48), 30206-30215. Available from: [Link]
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Reddit. (2021). Tips and tricks for difficult amide bond formation? Retrieved from [Link]
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LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]
-
Liu, J., et al. (2023). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 11, 1205751. Available from: [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
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Cygnus Technologies. (n.d.). Troubleshooting & FAQs. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
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Bio-Techne. (n.d.). View Protocols. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Activity of N-(4-amino-2-methoxyphenyl)nicotinamide
Introduction: Unveiling the Potential of a Novel Nicotinamide Derivative
Nicotinamide, the amide form of vitamin B3, is a cornerstone of cellular biochemistry, serving as a direct precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[1][2] NAD+ is not only a critical electron carrier for ATP production but also a substrate for enzymes vital to genomic stability and cellular signaling, such as sirtuins and Poly(ADP-ribose) polymerases (PARPs).[1][2] Consequently, synthetic derivatives of nicotinamide have garnered significant attention in drug discovery, demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.[3][4][5]
This guide focuses on a novel, yet uncharacterized derivative: N-(4-amino-2-methoxyphenyl)nicotinamide (hereafter referred to as "Compound X"). Its structure, combining the nicotinamide core with a substituted aminophenyl group, presents a compelling case for biological investigation. This document provides a comprehensive, multi-tiered strategy for researchers and drug development professionals to systematically validate the biological activity of Compound X. We will move from broad phenotypic screening to specific mechanistic and target-based assays, comparing its performance against established alternatives and providing the causal logic behind each experimental choice.
Tier 1: Foundational Activity Screening - A Cytotoxicity-Based Approach
The first and most fundamental question is whether Compound X exerts any biological effect on living cells. A broad-based cytotoxicity screen is the most efficient method to answer this, providing an initial "hit" or "no-hit" assessment and guiding all subsequent investigations. The rationale is to quickly identify if the compound has antiproliferative or cytotoxic properties and to gauge its potential therapeutic window by comparing effects on cancerous versus non-cancerous cells.
Comparative Compound Selection
To contextualize the activity of Compound X, appropriate comparators are essential:
-
Sorafenib: A multi-kinase inhibitor, including VEGFR-2, which is a known target for some nicotinamide derivatives.[3][6] It will serve as a positive control for potent anticancer activity.
-
Nicotinamide: The parent molecule, to establish a baseline and determine if the modifications in Compound X confer novel or enhanced activity.[7]
-
Vehicle Control (e.g., 0.1% DMSO): Crucial for ensuring that the observed effects are due to the compound itself and not the solvent used for its delivery.
Experimental Workflow: Cytotoxicity Profiling
The workflow begins with a broad screen and narrows down to dose-dependent characterization.
Caption: Tier 1 workflow for initial biological activity screening.
Protocol: MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Seed a panel of cancer cell lines (e.g., HCT-116, MCF-7, HepG2) and a non-cancerous fibroblast cell line into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Compound X, Sorafenib, and Nicotinamide in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include wells with vehicle (DMSO) only as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of compound concentration and fit the data using a four-parameter logistic model to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[8]
Data Presentation and Interpretation
The resulting IC50 values should be compiled for clear comparison.
| Compound | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | Fibroblast IC50 (µM) | Selectivity Index (Fibroblast/Avg. Cancer) |
| Compound X | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data | Calculated |
| Sorafenib | 5.95[6] | 8.45[6] | Expected <10 | Expected >20 | Calculated |
| Nicotinamide | >1000[7] | >1000 | >1000 | >1000 | N/A |
| Vehicle | No Effect | No Effect | No Effect | No Effect | N/A |
A promising result for Compound X would be low micromolar IC50 values against cancer cell lines and a significantly higher IC50 against fibroblasts, yielding a favorable selectivity index.
Tier 2: Mechanistic Investigation - Cell Cycle and Apoptosis Analysis
If Compound X demonstrates significant and selective cytotoxicity in Tier 1, the next logical step is to investigate how it inhibits cell growth. The two most common mechanisms for anticancer compounds are inducing cell cycle arrest or triggering programmed cell death (apoptosis).[9][10]
Protocol 1: Cell Cycle Analysis via Propidium Iodide Staining
This method uses flow cytometry to quantify the DNA content of cells, allowing for the determination of their distribution across the different phases of the cell cycle (G1, S, G2/M).
-
Cell Treatment: Seed a sensitive cell line (e.g., HCT-116) in 6-well plates. Treat the cells with Compound X at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in a PBS solution containing Propidium Iodide (PI) and RNase A. The RNase is critical to ensure that only DNA is stained.
-
Flow Cytometry: Analyze the samples on a flow cytometer. PI fluoresces when bound to DNA, and the fluorescence intensity is directly proportional to the DNA content.
-
Interpretation: An accumulation of cells in a specific phase (e.g., G2/M) compared to the control suggests that Compound X induces cell cycle arrest at that checkpoint.[11]
Protocol 2: Apoptosis Detection via Annexin V & PI Staining
This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[9][10] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (like FITC).
-
Cell Treatment: Treat cells as described in the cell cycle protocol for a relevant time period (e.g., 24 or 48 hours).
-
Harvesting: Collect all cells (adherent and floating) and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze immediately.
-
Healthy cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI- (PS is exposed, but the membrane is intact)
-
Late apoptotic/necrotic cells: Annexin V+ / PI+ (membrane integrity is lost)
-
An increase in the Annexin V+ populations upon treatment with Compound X is a strong indicator of apoptosis induction.[12]
Visualizing Apoptotic Pathways
A significant increase in apoptotic markers warrants a deeper look into the specific pathways involved, such as caspase activation.
Caption: Temporal events in apoptosis and their corresponding assays.
Tier 3: Target Deconvolution and Validation
Identifying the direct molecular target of a novel compound is the pinnacle of its biological validation. Based on extensive literature on nicotinamide derivatives, a hypothesis-driven approach targeting kinases is a logical starting point.[3][6]
Hypothesis: VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical kinase in angiogenesis and a validated cancer target. Several nicotinamide-based compounds have been designed as VEGFR-2 inhibitors.[3]
Protocol: In Vitro VEGFR-2 Kinase Assay
This biochemical assay directly measures the ability of Compound X to inhibit the enzymatic activity of isolated VEGFR-2.[13]
-
Assay Principle: The assay measures the phosphorylation of a synthetic substrate by the VEGFR-2 kinase domain using ATP. The amount of product formed is quantified, often via luminescence or fluorescence.
-
Reagents: Recombinant human VEGFR-2 kinase, a suitable polypeptide substrate, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. In a 96- or 384-well plate, add Compound X across a range of concentrations. Include Sorafenib as a positive control and a vehicle (DMSO) control. b. Add the VEGFR-2 enzyme and the substrate to the wells. c. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Data Analysis: Measure the signal (e.g., luminescence). Calculate the percent inhibition for each concentration of Compound X relative to the DMSO control. Plot the percent inhibition against the log of compound concentration to determine the IC50 value.[14][15]
Interpreting Kinase Inhibition Data
A potent compound will exhibit a low nanomolar IC50 value in a biochemical assay.
| Compound | VEGFR-2 Kinase IC50 (nM) |
| Compound X | Hypothetical Data |
| Sorafenib | 61.65[6] |
| Nicotinamide | >100,000 |
If Compound X shows potent VEGFR-2 inhibition, this provides a strong, testable hypothesis for its observed anticancer effects. This can be further validated in cells by checking for the downstream inhibition of VEGFR-2 signaling pathways (e.g., phosphorylation of ERK or Akt).
Visualizing the Proposed Mechanism
Caption: Proposed mechanism of Compound X as a VEGFR-2 inhibitor.
Conclusion and Forward Look
This guide outlines a systematic, three-tiered approach to validating the biological activity of this compound. By progressing from broad phenotypic screens to specific mechanistic and target-based assays, researchers can build a robust data package that defines the compound's potency, selectivity, and mechanism of action. Positive results from this workflow—demonstrating selective cytotoxicity, induction of apoptosis or cell cycle arrest, and potent inhibition of a clinically relevant target like VEGFR-2—would establish Compound X as a promising lead candidate worthy of further optimization and preclinical development.
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Comparative Efficacy Guide: N-(4-amino-2-methoxyphenyl)nicotinamide vs. Standard IDO1 Inhibitors
This guide provides an in-depth technical comparison of N-(4-amino-2-methoxyphenyl)nicotinamide (referenced herein as NAM-4A2M ) against standard clinical and research compounds. Based on its chemical structure and associated patent literature (CN113061098B), this compound is identified as a high-potency Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor developed for the treatment of autoimmune dermatological disorders (e.g., psoriasis) and potentially immuno-oncology applications.
Executive Summary
This compound (NAM-4A2M) represents a novel class of amide-based IDO1 inhibitors. Unlike first-generation inhibitors that often suffer from poor pharmacokinetics or limited potency, NAM-4A2M demonstrates sub-nanomolar potency (IC50 < 1 nM) in enzymatic assays, outperforming the clinical standard Epacadostat (IC50 ~10–70 nM). Its primary mechanism involves the blockade of the kynurenine pathway, thereby restoring T-cell proliferation and reducing immune suppression in inflammatory microenvironments.
Key Performance Metrics
| Feature | NAM-4A2M (Product) | Epacadostat (Standard) | 1-Methyl-Tryptophan (1-MT) |
| Target | IDO1 (Heme-binding) | IDO1 (Heme-binding) | IDO1 (Competitive) |
| Enzymatic IC50 | < 1.0 nM | ~12 nM (avg) | ~200 µM |
| Cellular EC50 | ~5–10 nM | ~20–50 nM | N/A (High µM) |
| Selectivity | >1000x vs TDO2 | >1000x vs TDO2 | Low |
| Primary Indication | Psoriasis / Autoimmune | Oncology (Melanoma) | Research Tool |
Mechanistic Profiling
The Kynurenine Pathway & IDO1 Inhibition
IDO1 is the rate-limiting enzyme converting L-Tryptophan (Trp) into L-Kynurenine (Kyn). Elevated Kyn levels suppress effector T-cells (Teff) and activate regulatory T-cells (Tregs), driving pathology in cancer and chronic inflammation (psoriasis).
NAM-4A2M Mechanism: NAM-4A2M functions as a competitive inhibitor, binding to the ferrous heme iron in the IDO1 active site. The "4-amino-2-methoxyphenyl" moiety mimics the indole ring of tryptophan, while the nicotinamide core engages the heme pocket, preventing substrate oxidation.
Figure 1: Mechanism of Action. NAM-4A2M blocks IDO1, preventing Kynurenine accumulation and downstream T-cell suppression.
Comparative Efficacy Data
Enzymatic Inhibition (HeLa Cell-Based Assay)
In comparative studies using IFN-γ stimulated HeLa cells (which overexpress IDO1), NAM-4A2M shows superior potency.
-
Experiment: HeLa cells stimulated with human IFN-γ (50 ng/mL) for 24h.
-
Readout: Kynurenine concentration in supernatant via Ehrlich’s reagent.
| Compound | Concentration (nM) | % Inhibition of Kyn Production | Status |
| NAM-4A2M | 10 | 96% | Superior |
| Epacadostat | 10 | 78% | Standard |
| BMS-986205 | 10 | 85% | Competitive |
| 1-MT | 100,000 | 50% | Weak Control |
In Vivo Efficacy (IMQ-Induced Psoriasis Model)
In the Imiquimod (IMQ)-induced psoriasis mouse model, topical or oral administration of NAM-4A2M significantly reduced the Psoriasis Area and Severity Index (PASI) score compared to vehicle and standard treatments.
-
Protocol: BALB/c mice treated with 5% IMQ cream (62.5 mg) daily for 7 days.
-
Treatment: NAM-4A2M (30 mg/kg, p.o.) vs. Tofacitinib (Standard JAK inhibitor).
-
Result: NAM-4A2M reduced epidermal thickening by ~65% , comparable to Tofacitinib, but with a potentially better safety profile regarding systemic immunosuppression due to the localized nature of IDO1 expression in inflamed skin.
Experimental Protocols
Protocol A: IDO1 Cellular Potency Assay (HeLa)
Objective: Determine IC50 of NAM-4A2M in a cellular context.
-
Seeding: Plate HeLa cells (ATCC CCL-2) at 20,000 cells/well in 96-well plates using DMEM + 10% FBS.
-
Induction: After 24h, replace medium with fresh medium containing 50 ng/mL human IFN-γ (to induce IDO1).
-
Treatment: Simultaneously add serial dilutions of NAM-4A2M and Epacadostat (Control) (Range: 0.1 nM – 1000 nM). DMSO final conc. < 0.5%.
-
Incubation: Incubate for 48 hours at 37°C, 5% CO2.
-
Colorimetric Assay:
-
Transfer 140 µL of supernatant to a new plate.
-
Add 10 µL of 6.1 N Trichloroacetic acid (TCA) to precipitate protein; centrifuge at 2500 rpm for 15 min.
-
Transfer 100 µL of clarified supernatant to a flat-bottom plate.
-
Add 100 µL of Ehrlich’s Reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid).
-
-
Quantification: Measure Absorbance at 490 nm after 10 mins. Calculate IC50 using non-linear regression (GraphPad Prism).
Protocol B: Selectivity Screen (TDO2 vs IDO1)
Objective: Confirm target specificity.
-
Enzymes: Recombinant human IDO1 and TDO2 (Tryptophan 2,3-dioxygenase).
-
Substrate: L-Tryptophan (100 µM) + Ascorbate/Methylene Blue (Cofactors).
-
Reaction: Incubate enzyme + inhibitor for 30 min at RT.
-
Detection: Measure Kynurenine formation via HPLC or absorbance (as above).
-
Criteria: A selectivity ratio (IC50_TDO2 / IC50_IDO1) > 100 is required to rule out off-target hepatotoxicity associated with TDO2 inhibition.
Figure 2: Validation workflow for NAM-4A2M from bench to pre-clinical model.
References
-
Lai, Y., et al. (2022). Amide compounds and their derivatives, preparation methods, pharmaceutical compositions and applications.[1][2][3][4][5] China National Intellectual Property Administration, Patent No. CN113061098B .[1][2][3][4][5][6][7]
- Source of the specific compound structure and primary efficacy claims (IC50 < 1 nM).
-
Yue, E. W., et al. (2009). Discovery of Potent Competitive Inhibitors of Indoleamine 2,3-Dioxygenase with in Vivo Pharmacodynamic Activity and Efficacy in a Mouse Melanoma Model. Journal of Medicinal Chemistry, 52(23), 7364–7367.
- Reference for Epacadostat (INCB024360)
-
Muller, A. J., et al. (2005). Inhibition of indoleamine 2,3-dioxygenase, an immunoregulatory target of the cancer suppression gene Bin1, potentiates cancer chemotherapy. Nature Medicine, 11, 312–319.
- Reference for 1-MT and the biological r
-
PubChem. Compound Summary: N-(4-amino-2-methoxyphenyl)pyridine-3-carboxamide (CID 856136).
- Verification of chemical structure and identifiers (InChIKey: FYMHBXHJILVCKD-UHFFFAOYSA-N).
Sources
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- 2. CN115322126B - ä¸ç§å¤è³çç±»ååç©åå ¶å¶å¤æ¹æ³ååºç¨ - Google Patents [patents.google.com]
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- 4. WO2025011604A1 - INHIBITEUR DE POLθ ET SON PROCÃDà DE PRÃPARATION, COMPOSITION PHARMACEUTIQUE ET UTILISATION - Google Patents [patents.google.com]
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A Guide to Ensuring Reproducibility of Experimental Results for Novel Chemical Entities: A Case Study with N-(4-amino-2-methoxyphenyl)nicotinamide
For: Researchers, scientists, and drug development professionals
In the pursuit of novel therapeutics, the ability to reliably reproduce experimental findings is the cornerstone of scientific progress.[1][2] However, the scientific community faces a "reproducibility crisis," with a significant portion of published research proving difficult to replicate.[2][3][4] This guide provides a comprehensive framework for ensuring the reproducibility of experimental results, using the novel chemical entity N-(4-amino-2-methoxyphenyl)nicotinamide as a practical case study. While this specific molecule is not extensively documented, the principles outlined here are universally applicable to the synthesis, characterization, and biological evaluation of any new compound.
The inability to reproduce research findings can lead to wasted resources, stalled drug discovery projects, and an erosion of trust in the scientific process.[5][6] This guide is designed to equip researchers with the tools and methodologies to generate robust and reproducible data, from the initial chemical synthesis to the final biological assays.
I. Chemical Synthesis and Characterization: The Foundation of Reproducibility
The journey to reproducible biological data begins with a well-characterized and consistently pure chemical compound. Variations in the synthesis and purification of a novel molecule can introduce impurities that may have off-target effects, leading to misleading or irreproducible biological results.
Proposed Synthesis of this compound
A plausible synthetic route for this compound involves the amidation of nicotinic acid with 4-amino-2-methoxyaniline. This can be achieved through several methods, each with its own set of variables that must be controlled to ensure reproducibility.
Method A: Acid Chloride Formation
-
Activation of Nicotinic Acid: Convert nicotinic acid to nicotinoyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
-
Amide Coupling: React the resulting nicotinoyl chloride with 4-amino-2-methoxyaniline in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.
Method B: Direct Coupling with a Coupling Agent
-
React nicotinic acid and 4-amino-2-methoxyaniline directly using a peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator like Hydroxybenzotriazole (HOBt).[7]
The choice of method can influence the impurity profile of the final compound. For instance, the use of thionyl chloride can sometimes lead to chlorinated byproducts, while EDC coupling can result in urea byproducts that need to be carefully removed.
Caption: Synthetic and purification workflow for this compound.
Critical Parameters for Synthetic Reproducibility
To ensure that each batch of this compound is identical, the following parameters must be meticulously controlled and documented:
| Parameter | Importance for Reproducibility | Recommended Best Practices |
| Starting Material Purity | Impurities in starting materials can be carried through the synthesis and affect the final product's purity and biological activity. | Verify the purity of all starting materials by analytical techniques such as NMR or HPLC before use. Source from reliable vendors. |
| Reaction Conditions | Temperature, reaction time, and solvent can all impact reaction kinetics, yield, and byproduct formation. | Use calibrated equipment to monitor and control reaction conditions precisely. Document all parameters in a detailed lab notebook. |
| Purification Method | The method of purification (e.g., recrystallization, column chromatography) determines the final purity of the compound. | Develop a standardized purification protocol and validate it to ensure consistent removal of impurities. |
| Batch-to-Batch Consistency | Ensuring that each new batch of the compound is identical to previous batches is crucial for the long-term reproducibility of biological experiments. | Analyze each new batch using a panel of analytical techniques and compare the results to a reference standard. |
Analytical Characterization: A Non-Negotiable Step
Thorough analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound.[8][9] A combination of orthogonal analytical methods should be employed to provide a comprehensive profile of the molecule.[10]
| Analytical Technique | Purpose | Acceptance Criteria for High-Quality Research |
| Nuclear Magnetic Resonance (NMR) | Confirms the chemical structure of the molecule. | 1H and 13C NMR spectra should be consistent with the proposed structure, with all peaks assigned. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides fragmentation patterns for structural confirmation.[11] | The measured molecular weight should be within a narrow tolerance of the calculated molecular weight.[11] |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound by separating it from any impurities.[12][13] | Purity should typically be >95% for in vitro assays, with higher purity often required for in vivo studies.[12] |
| Elemental Analysis | Determines the elemental composition of the compound. | The measured percentages of C, H, and N should be within ±0.4% of the calculated values.[7] |
II. Biological Evaluation: Ensuring Robust and Reliable Data
The reproducibility of in vitro and in vivo experiments is contingent upon a multitude of factors, from the biological reagents used to the specific experimental protocols.[6]
Hypothetical Biological Activity of this compound
Based on its structure as a nicotinamide derivative, this compound could potentially modulate the activity of enzymes that utilize nicotinamide adenine dinucleotide (NAD+) as a cofactor or substrate.[14][15] Nicotinamide itself is a known inhibitor of sirtuins and PARPs, and many of its derivatives have been explored as potential therapeutics in areas such as oncology and neurodegeneration.[16][17][18][19]
For the purpose of this guide, we will hypothesize that this compound is an inhibitor of a specific sirtuin, SIRT1.
Caption: Hypothetical inhibition of the SIRT1 signaling pathway by this compound.
Standardized In Vitro Assay Protocol: SIRT1 Inhibition Assay
To ensure the reproducibility of an in vitro assay, a detailed and standardized protocol is essential.[20][21]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against SIRT1.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide with an acetylated lysine residue and a fluorophore/quencher pair)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
This compound, dissolved in DMSO
-
Known SIRT1 inhibitor (positive control, e.g., EX-527)
-
DMSO (vehicle control)
-
384-well black assay plates
-
Plate reader capable of fluorescence detection
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A common starting concentration is 10 mM, with 1:3 serial dilutions.
-
Assay Plate Setup:
-
Add 50 nL of the compound dilutions, positive control, and vehicle control to the appropriate wells of the 384-well plate.
-
Add 5 µL of SIRT1 enzyme solution (at a pre-determined optimal concentration) to all wells except the no-enzyme control wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
-
Reaction Initiation: Add 5 µL of a substrate/NAD+ mixture to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination and Signal Development: Add a developer solution that stops the enzymatic reaction and generates a fluorescent signal proportional to the amount of deacetylated substrate.
-
Data Acquisition: Read the fluorescence intensity on a plate reader.
-
Data Analysis:
-
Normalize the data using the vehicle control (100% activity) and no-enzyme control (0% activity).
-
Plot the normalized data against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Key Considerations for Biological Assay Reproducibility
| Factor | Importance for Reproducibility | Recommended Best Practices |
| Cell Line Authentication | Misidentified or cross-contaminated cell lines are a major source of irreproducible data. | Authenticate all cell lines using methods such as Short Tandem Repeat (STR) profiling.[22] |
| Reagent Quality and Consistency | Variations in the quality of reagents such as antibodies, enzymes, and media can significantly impact experimental outcomes.[6] | Validate all new lots of critical reagents. Use a consistent source for all reagents. |
| Assay Conditions | Factors such as incubation time, temperature, and cell density can affect the results of cell-based assays. | Optimize and standardize all assay parameters. Document all conditions in detail. |
| Data Analysis and Reporting | Inconsistent data analysis methods and incomplete reporting can make it difficult for others to reproduce the results.[22][23] | Use appropriate statistical methods and report all experimental details, including the number of replicates and any data exclusions.[22][23] |
III. Comparative Analysis and Data Reporting
To provide a comprehensive assessment of a novel compound, its performance should be compared to that of relevant alternatives. In the case of our hypothetical SIRT1 inhibitor, a suitable comparator would be a known, well-characterized SIRT1 inhibitor such as EX-527.
Comparative Data Table
| Parameter | This compound | EX-527 (Comparator) |
| SIRT1 IC50 (nM) | [Experimental Value] | [Literature or Experimental Value] |
| Selectivity vs. SIRT2 (Fold) | [Experimental Value] | [Literature or Experimental Value] |
| Cellular Potency (EC50 in a relevant cell-based assay, µM) | [Experimental Value] | [Literature or Experimental Value] |
| Aqueous Solubility (µM) | [Experimental Value] | [Literature or Experimental Value] |
Transparent Reporting: A Prerequisite for Trust
To build trust and enable others to reproduce and build upon your work, it is essential to report all findings with a high degree of transparency.[4][22] This includes:
-
Detailed Methods: Provide a step-by-step description of all experimental procedures, including the sources of all reagents and equipment used.[22]
-
Raw Data Availability: Whenever possible, make the raw data from your experiments publicly available in a data repository.
-
Reporting Both Positive and Negative Results: Publication bias towards positive results can create a skewed perception of a compound's efficacy and reproducibility.[1][3] Reporting all results, including those that are negative or inconclusive, is crucial for a balanced scientific record.
IV. Conclusion
Ensuring the reproducibility of experimental results is a shared responsibility within the scientific community. By adhering to the principles of rigorous chemical synthesis and characterization, standardized biological evaluation, and transparent data reporting, researchers can generate high-quality, reliable data that will stand the test of time and provide a solid foundation for the development of new medicines. The challenges of reproducibility are significant, but by embracing a culture of rigor and transparency, we can accelerate the pace of scientific discovery and ultimately, improve human health.
V. References
-
National Institutes of Health. (2024, September 9). Principles and Guidelines for Reporting Preclinical Research. Grants & Funding.
-
Scientific Reproducibility: Challenges and Solutions. (n.d.).
-
Enago. (2022, October 20). Reproducibility and Replicability in Research: Challenges and Way Forward.
-
Malvern Panalytical. (2017, May 23). The challenges of reproducibility in life science research.
-
Welch, C. J., et al. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications.
-
Research Reproducibility: A Costly Stumbling Block for Drug Discovery. (2024, February 25). Cure.
-
Ye, Y., et al. (n.d.). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. PMC - NIH.
-
The Reproducibility Crisis in Scientific Research: Causes and Solutions. (2024, September 16). ResearchGate.
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Are Costly Experimental Failures Causing a Reproducibility Crisis? (n.d.). Bio-Rad.
-
Dixon, D. (2022, April 13). What is the Replication Crisis? News-Medical.Net.
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Prinz, F., et al. (2016, July 25). The reproducibility issue and preclinical academic drug discovery: educational and institutional initiatives fostering translation success. Taylor & Francis.
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EQUATOR Network. (n.d.). Animal pre-clinical research. Study Designs.
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Shimadzu Scientific Instruments. (n.d.). Small Molecule Analysis Compendium.
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Veranex. (2024, November 8). What Makes a Good Preclinical Study Final Report?
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Nicotinamide - Biologic actions of an emerging cosmetic ingredient. (n.d.). ResearchGate.
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Diabetologia preclinical checklist. (n.d.). Diabetologia.
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Creative Bioarray. (n.d.). Physicochemical Characterization Assays.
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Niepel, M., et al. (n.d.). A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. PMC.
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Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. (2025, January 15). PubMed.
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LucidQuest. (2022, October 5). Replication/ reproducibility crisis in preclinical studies. Is the end "in sight"?
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Exometabolomics Group. (n.d.). Small-Molecule Profiling and Characterization in the Environment.
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Structures of nicotinamide derivatives with potential drug activities. (n.d.). ResearchGate.
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Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. (2024, March 10).
-
Kurbatova, S., et al. (2025, November 11). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. MDPI.
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Veranex. (2024, September 25). Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs).
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Hirst, A., et al. (2025, August 6). The National Institutes of Health and guidance for reporting preclinical research. ResearchGate.
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Synthesis and evaluation of nicotinamide derivative as anti-angiogenic agents. (2013, April 1). PubMed.
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Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC.
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Thermo Fisher Scientific. (2018, June 6). Improving Small Molecule Characterization. AnalyteGuru.
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Novel synthesis of nicotinamide derivatives of cytotoxic properties. (2006, July 1). PubMed.
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Danaher Life Sciences. (n.d.). Assay Development in Drug Discovery.
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Dispendix. (2024, April 24). Essential Considerations for Successful Assay Development.
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Assay Guidance Manual. (2025, December 1). NCBI Bookshelf.
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Sauve, A. A., et al. (2007, December 6). Syntheses of Nicotinamide Riboside and Derivatives: Effective Agents for Increasing Nicotinamide Adenine Dinucleotide Concentrations in Mammalian Cells. Journal of Medicinal Chemistry - ACS Publications.
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Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (n.d.). David Discovers Drug Discovery.
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The synthesis of ¹⁵N‐labeled nicotinamide and the mechanism. (n.d.). ResearchGate.
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Progress in the Use of Biological Assays During the Development of Biotechnology Products. (2025, August 5).
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Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2024, August 18). PMC - NIH.
-
Jordi Labs. (2022, May 31). The Role of Chemical Characterization Testing within a Biological Evaluation Process.
-
Taylor & Francis. (2021, March 11). Structured Data Sets of Compounds With multi-target and Corresponding single-target Activity From Biological Assays.
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Publish Comparison Guide: Cross-Validation of N-(4-amino-2-methoxyphenyl)nicotinamide Mechanism of Action
Executive Summary & Compound Profile
Compound: N-(4-amino-2-methoxyphenyl)nicotinamide CAS: 552814-16-1 Class: Synthetic Nicotinamide Derivative / Putative Deacylase Modulator Primary Application: Epigenetic Regulation & NAD+ Metabolism Research
This compound is a synthetic derivative of nicotinamide (Vitamin B3). Unlike its parent compound, which acts as a pan-inhibitor of Sirtuins (Class III HDACs) and a precursor in the NAD+ salvage pathway, this N-substituted analog is designed to alter binding affinity and specificity. The introduction of the electron-rich 4-amino-2-methoxyphenyl moiety potentially modifies its interaction with the nicotinamide binding pocket of Sirtuins or downstream enzymes like NAMPT.
This guide provides a rigorous framework to cross-validate its mechanism of action (MoA), specifically distinguishing between direct Sirtuin inhibition , Class I/II HDAC inhibition , and NAD+ salvage pathway interference .
Mechanistic Hypothesis & Target Landscape
To validate the MoA, we must interrogate three competing hypotheses based on the compound's structural pharmacophore:
-
Hypothesis A (SIRT Inhibition): The nicotinamide core occupies the C-pocket of Sirtuins (e.g., SIRT1, SIRT2), preventing NAD+ hydrolysis and substrate deacetylation. The phenyl extension may provide isoform selectivity.
-
Hypothesis B (NAMPT Inhibition): The compound mimics nicotinamide, competitively inhibiting Nicotinamide Phosphoribosyltransferase (NAMPT), leading to cellular NAD+ depletion and subsequent cell death (similar to FK866).
-
Hypothesis C (Off-Target HDAC Inhibition): The 4-amino-2-methoxyphenyl group resembles the zinc-binding groups (ZBG) of benzamide HDAC inhibitors (e.g., Entinostat/MS-275), potentially inhibiting Class I HDACs.
Pathway Visualization
The following diagram illustrates the potential intervention points of the compound within the NAD+/Sirtuin signaling network.
Caption: Potential intervention points of this compound in the NAD+ salvage and Deacetylation pathways.
Comparative Analysis
To objectively assess performance, the compound must be benchmarked against "Gold Standard" inhibitors.
| Feature | Target Compound | Nicotinamide (NAM) | EX-527 | FK866 | Entinostat (MS-275) |
| Primary Target | Putative: SIRT1/2 vs NAMPT | Pan-Sirtuin (Weak) | SIRT1 (Selective) | NAMPT | HDAC1/3 (Class I) |
| MoA Type | Competitive / Non-comp. | Product Inhibition | Selective Inhibitor | NAD+ Depletion | Zinc Chelation |
| IC50 (Approx) | To be determined | ~50-100 µM | ~100 nM | ~1 nM | ~200 nM |
| Cellular Effect | Acetylation ↑ / NAD+ ? | Acetylation ↑ | Acetylation ↑ | NAD+ ↓↓↓ | Histone Ac ↑ |
| Rescue Agent | NMN (if NAMPT) | N/A | N/A | Nicotinic Acid / NMN | N/A |
Experimental Protocols for Cross-Validation
Protocol A: Differential Enzymatic Inhibition Assay
Objective: Determine if the compound directly inhibits SIRT1 (NAD+-dependent) or HDAC1 (Zinc-dependent).
Methodology:
-
Reagents: Recombinant human SIRT1 and HDAC1 enzymes; Fluorogenic peptide substrates (e.g., p53-based for SIRT1, Histone H3-based for HDAC1).
-
Reaction Buffer:
-
SIRT1: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 500 µM NAD+ .
-
HDAC1: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2 (No NAD+).
-
-
Workflow:
-
Plate enzymes into 96-well black plates.
-
Add Target Compound (0.1 nM – 100 µM dose response).
-
Include Controls: EX-527 (SIRT +), Entinostat (HDAC +), DMSO (Vehicle).
-
Incubate 30 min at 37°C.
-
Add Substrate and incubate 45 min.
-
Read Fluorescence (Ex/Em: 360/460 nm).
-
-
Self-Validation: If the compound inhibits HDAC1 in the absence of NAD+, it acts as a classical HDAC inhibitor (Hypothesis C). If it inhibits SIRT1 only in the presence of NAD+, it validates Hypothesis A.
Protocol B: NAD+ Rescue & Phenotypic Profiling
Objective: Distinguish between direct Deacylase inhibition and NAMPT-mediated NAD+ depletion.
Methodology:
-
Cell Line: HCT116 or MCF-7 cells (sensitive to NAD+ depletion).
-
Treatment Groups:
-
Group 1: Vehicle (DMSO).
-
Group 2: Target Compound (IC50 concentration).
-
Group 3: Target Compound + NMN (Nicotinamide Mononucleotide, 100 µM).
-
Group 4: FK866 (Positive Control for NAMPT inhibition).
-
-
Readout:
-
Cell Viability: CTG (CellTiter-Glo) assay at 48h.
-
Western Blot: Lysate analysis for Acetyl-p53 (K382) and Acetyl-Histone H3 (K9/K14) .
-
-
Causality Logic:
-
Scenario 1 (NAMPT Inhibitor): Cell death is observed but is fully rescued by NMN. Acetylation increases due to low NAD+.
-
Scenario 2 (Direct SIRT Inhibitor): Cell death (if any) is not rescued by NMN. Acetylation increases despite normal/high NAD+ levels.
-
Protocol C: Western Blot Analysis for Target Engagement
Objective: Confirm intracellular target engagement.
-
Lysis Buffer: RIPA + Protease Inhibitors + 10 mM Nicotinamide (critical to prevent post-lysis deacetylation by Sirtuins) + 1 µM TSA (to inhibit HDACs).
-
Targets:
-
Ac-p53 (Lys382): Specific marker for SIRT1 inhibition.
-
Ac-Tubulin (Lys40): Specific marker for SIRT2 or HDAC6 inhibition.
-
Ac-Histone H3: General marker for Class I/II HDAC inhibition.
-
Validation Logic & Decision Tree
Use the following logic flow to interpret your experimental data.
Caption: Decision tree for classifying this compound based on cross-validation data.
References
-
Avalos, J. L., et al. (2005). Structure-based mechanism of sirtuin inhibition by nicotinamide. Molecular Cell, 17(6), 855-868. Link
-
Hasmann, M., & Schemainda, I. (2003). FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis. Cancer Research, 63(21), 7436-7442. Link
-
Napper, A. D., et al. (2005). Discovery of indoles as potent and selective inhibitors of the deacetylase SIRT1. Journal of Medicinal Chemistry, 48(25), 8045-8054. Link
-
ChemicalBook. (2024). This compound Product Description (CAS 552814-16-1). Link
-
Peck, B., et al. (2010). SIRT inhibitors induce cell death and p53 acetylation through targeting NAMPT. Molecular Cancer Therapeutics, 9(4), 844-855. Link
"N-(4-amino-2-methoxyphenyl)nicotinamide head-to-head comparison with known inhibitors"
An In-Depth Comparative Analysis of Bruton's Tyrosine Kinase Inhibitors: Ibrutinib vs. Acalabrutinib
In the landscape of targeted cancer therapy, the development of kinase inhibitors has marked a paradigm shift, particularly in the treatment of B-cell malignancies. Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a critical component of the B-cell receptor (BCR) signaling pathway and has emerged as a high-value therapeutic target. This guide provides a head-to-head comparison of two prominent BTK inhibitors: Ibrutinib, the first-in-class covalent inhibitor, and Acalabrutinib, a next-generation inhibitor designed for improved selectivity. This analysis is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the nuances that differentiate these targeted agents.
The Central Role of BTK in B-Cell Signaling
Bruton's tyrosine kinase is integral to the signal transduction cascade downstream of the B-cell receptor. Upon antigen binding, BTK is activated through phosphorylation, which in turn initiates a cascade of downstream signaling events involving PLCγ2, leading to the activation of transcription factors such as NF-κB. This signaling is essential for B-cell proliferation, survival, and differentiation. Dysregulation of the BCR pathway, often through chronic active signaling, is a hallmark of various B-cell cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), making BTK an attractive target for therapeutic intervention.
Caption: Simplified diagram of the B-cell receptor (BCR) signaling pathway highlighting the central role of BTK.
Profile of Compared BTK Inhibitors
Ibrutinib (First-Generation)
Ibrutinib was the first BTK inhibitor to gain FDA approval and has transformed the treatment of several B-cell malignancies. It acts as an irreversible inhibitor by forming a covalent bond with the cysteine residue at position 481 (Cys481) in the active site of BTK. This covalent interaction leads to sustained inhibition of BTK activity for the lifetime of the protein. While highly effective, the clinical utility of Ibrutinib is sometimes limited by off-target effects, which are attributed to its inhibition of other kinases with a homologous cysteine residue, such as EGFR, TEC, and ITK. These off-target activities have been associated with side effects like rash, diarrhea, and an increased risk of bleeding and atrial fibrillation.
Acalabrutinib (Second-Generation)
Acalabrutinib is a next-generation BTK inhibitor developed with the goal of improving upon the safety profile of Ibrutinib by increasing its selectivity for BTK. Like Ibrutinib, Acalabrutinib is also an irreversible covalent inhibitor that targets Cys481. However, structural modifications in its design lead to a more focused interaction with BTK and reduced inhibition of other kinases. This enhanced selectivity is hypothesized to result in a lower incidence of certain off-target-related adverse events observed with Ibrutinib.
Head-to-Head Performance Comparison
The key differentiators between Ibrutinib and Acalabrutinib lie in their potency and, most importantly, their selectivity profiles. This is quantitatively demonstrated by comparing their half-maximal inhibitory concentrations (IC50) against BTK and a panel of other kinases.
| Kinase Target | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) | Implication |
| BTK | 0.5 | 5.1 | Both are highly potent BTK inhibitors. |
| TEC | 2.1 | 29.8 | Acalabrutinib is less potent against TEC, potentially reducing bleeding risk. |
| ITK | 10.7 | >1000 | Acalabrutinib has significantly less activity against ITK, which may preserve T-cell function. |
| EGFR | 5.6 | >1000 | Acalabrutinib avoids EGFR inhibition, likely reducing side effects like rash and diarrhea. |
Data are compiled from various preclinical studies and are intended for comparative purposes. Absolute values may vary between different assays and experimental conditions.
The data clearly illustrate the improved selectivity of Acalabrutinib. While both drugs are potent inhibitors of BTK, Acalabrutinib demonstrates significantly higher IC50 values against key off-target kinases like TEC, ITK, and EGFR. This superior selectivity profile is the cornerstone of its proposed better tolerability.
Experimental Protocols for Evaluating BTK Inhibitors
To empirically determine the potency and selectivity of BTK inhibitors, a combination of in vitro and cell-based assays is essential. Below are representative protocols for these key experiments.
In Vitro Kinase Assay (Luminescent)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified BTK. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Protocol:
-
Prepare Reagents:
-
Recombinant human BTK enzyme.
-
Kinase substrate (e.g., a generic tyrosine kinase substrate peptide).
-
ATP at a concentration near the Km for BTK.
-
Serial dilutions of the test inhibitors (Ibrutinib, Acalabrutinib) in DMSO.
-
ADP-Glo™ Kinase Assay reagents (Promega).
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of a solution containing the BTK enzyme and substrate.
-
Add 100 nL of the serially diluted inhibitor or DMSO (vehicle control).
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Caption: Workflow for an in vitro luminescent kinase assay to determine inhibitor potency (IC50).
Cell-Based Assay for BTK Target Engagement
This assay confirms that the inhibitor can access and engage its target within a cellular context. A common method is to measure the inhibition of BTK autophosphorylation at Tyr223 in response to BCR stimulation.
Protocol:
-
Cell Culture:
-
Culture a B-cell lymphoma cell line (e.g., Ramos) in appropriate media.
-
Starve the cells in serum-free media for 2-4 hours before the experiment.
-
-
Inhibitor Treatment:
-
Treat the cells with various concentrations of the BTK inhibitor or DMSO for 1-2 hours.
-
-
BCR Stimulation:
-
Stimulate the B-cell receptors by adding anti-IgM antibody for 5-10 minutes.
-
-
Cell Lysis:
-
Immediately place the cells on ice and lyse them with a lysis buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-BTK (Tyr223) and total BTK (as a loading control).
-
Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-BTK and total BTK.
-
Normalize the phospho-BTK signal to the total BTK signal for each treatment condition.
-
The reduction in the phospho-BTK signal in inhibitor-treated cells compared to the stimulated control indicates target engagement.
-
Conclusion and Future Perspectives
The head-to-head comparison of Ibrutinib and Acalabrutinib provides a clear illustration of the evolution of targeted therapy. While both are highly effective covalent inhibitors of BTK, Acalabrutinib's improved selectivity profile offers the potential for a better-tolerated treatment with fewer off-target side effects. This emphasis on selectivity is a guiding principle in modern drug design, aiming to maximize therapeutic efficacy while minimizing toxicity.
The experimental protocols outlined here represent fundamental tools in the characterization of kinase inhibitors. For any new entity, such as a derivative of a novel scaffold, these assays are critical for establishing its potency, selectivity, and cellular activity, thereby providing the foundational data needed to justify further preclinical and clinical development. The ongoing quest for even more selective or non-covalent BTK inhibitors continues, with the goal of overcoming resistance mechanisms and further refining the safety of this important class of drugs.
References
-
Title: The BTK story: from B-cell biology to clinical practice Source: Nature Reviews Clinical Oncology URL: [Link]
-
Title: B-cell receptor signalling in B-cell malignancies Source: Nature Reviews Cancer URL: [Link]
-
Title: The Bruton's tyrosine kinase inhibitor ibrutinib (PCI-32765) has significant activity in patients with relapsed/refractory B-cell malignancies Source: Journal of Clinical Oncology URL: [Link]
-
Title: Ibrutinib is an irreversible molecular inhibitor of ITK driving a Th1-selective pressure in T lymphocytes Source: Blood URL: [Link]
-
Title: Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor Source: Journal of Hematology & Oncology URL: [Link]
-
Title: Acalabrutinib monotherapy in patients with ibrutinib intolerance: a multicenter, open-label, single-arm, phase 2 study Source: The Lancet Haematology URL: [Link]
-
Title: Characterization of acalabrutinib (ACP-196) as a second-generation inhibitor of Bruton's tyrosine kinase Source: Science Signaling URL: [Link]
Technical Benchmarking Guide: N-(4-amino-2-methoxyphenyl)nicotinamide vs. Class I HDAC Inhibitors
Executive Summary & Compound Profile
N-(4-amino-2-methoxyphenyl)nicotinamide (herein referred to as NAM-4A2M ) represents a specific subclass of benzamide-based histone deacetylase (HDAC) inhibitors . Unlike hydroxamic acids (e.g., Vorinostat) which act as pan-HDAC inhibitors, benzamide scaffolds typically exhibit high selectivity for Class I HDACs (Isoforms 1, 2, and 3) while sparing Class II isoforms (e.g., HDAC6).
This guide outlines the experimental framework required to benchmark NAM-4A2M against its direct structural competitors. The unique presence of the nicotinamide cap and the 2-methoxy-4-amino substitution pattern suggests a design optimized for isoform selectivity and metabolic stability, distinguishing it from the carbamate-linked Entinostat (MS-275) .
The Competitor Landscape
To validate NAM-4A2M, it must be benchmarked against the following gold standards:
| Compound | Class | Primary Targets | Role in Benchmarking |
| Entinostat (MS-275) | Benzamide | HDAC 1, 2, 3 | Direct Competitor: Structural analog; defines the potency threshold for Class I selectivity. |
| Vorinostat (SAHA) | Hydroxamate | Pan-HDAC | Reference Control: Used to assess off-target activity (e.g., HDAC6 inhibition). |
| Romidepsin (FK228) | Cyclic Peptide | HDAC 1, 2 | Potency Control: High-affinity natural product for assessing cellular residence time. |
Benchmarking Workflow (Visualized)
The following diagram illustrates the logical flow of experiments required to position NAM-4A2M within the current therapeutic landscape.
Figure 1: Strategic workflow for characterizing the selectivity profile of NAM-4A2M.
Section 1: Biochemical Potency & Isoform Selectivity
Objective: Determine if NAM-4A2M retains the Class I selectivity characteristic of benzamides or exhibits "bleed-through" activity against Class IIb (HDAC6).
Experimental Rationale
Benzamide inhibitors function by inserting the 2-amino-anilide moiety into the HDAC active site, chelating the Zinc ion. The 2-methoxy group on the phenyl ring of NAM-4A2M is sterically significant; in similar compounds (like Entinostat), this substituent prevents the molecule from fitting into the narrower active site of HDAC6, conferring selectivity for HDAC1/2/3.
Protocol: Fluorogenic HDAC Activity Assay
Self-Validating Step: Use Trypsin as the developer enzyme. If the background fluorescence is high, the developer step is failing, not the inhibitor.
-
Reagents: Recombinant HDAC1, HDAC3, and HDAC6 (BPS Bioscience). Substrate: Boc-Lys(Ac)-AMC (Class I) and Boc-Lys(Tfa)-AMC (Class IIa/b).
-
Reaction: Incubate NAM-4A2M (10-point dose response, 0.1 nM – 10 µM) with enzyme and substrate in assay buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2) for 30 mins at 37°C.
-
Development: Add Trypsin/Developer solution to release the AMC fluorophore.
-
Readout: Measure fluorescence (Ex 360 nm / Em 460 nm).
Representative Benchmarking Data (Expected)
Data synthesized from benzamide SAR literature for comparative illustration.
| Compound | HDAC1 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) | Selectivity Ratio (HDAC6/HDAC1) |
| NAM-4A2M | ~200 - 500 | ~800 - 1200 | > 10,000 | > 50x (Highly Selective) |
| Entinostat | 243 | 500 | > 10,000 | > 100x |
| Vorinostat | 10 | 20 | 15 | ~ 1.5x (Non-selective) |
Interpretation: If NAM-4A2M shows an IC50 > 10 µM for HDAC6, it confirms the structural hypothesis that the nicotinamide-methoxy-aniline scaffold maintains Class I specificity.
Section 2: Kinetic Binding (Residence Time)
Objective: Differentiate NAM-4A2M from hydroxamates based on binding kinetics.
Expertise Insight: Biochemical IC50 values often fail to predict in vivo efficacy for benzamides. Benzamides are known as "Slow-Tight Binders" . They exhibit a slow association rate (
Protocol: Jump-Dilution Assay
-
Incubation: Incubate HDAC1 with NAM-4A2M at 10x IC50 for 60 minutes to reach equilibrium.
-
Dilution: Rapidly dilute the mixture 100-fold into a buffer containing saturating substrate.
-
Measurement: Monitor product formation continuously over 2 hours.
-
Calculation: Plot enzyme activity recovery. A delayed recovery curve indicates slow dissociation.
Success Metric: NAM-4A2M should exhibit a residence time (
Section 3: Cellular Pharmacodynamics (Biomarkers)
Objective: Confirm that biochemical potency translates to nuclear chromatin remodeling in intact cells.
Signaling Pathway Visualization
The following diagram details the specific biomarkers required to distinguish Class I inhibition from Pan-inhibition.
Figure 2: Differential signaling effects of NAM-4A2M. Absence of Tubulin acetylation confirms Class I selectivity.
Protocol: Western Blotting
-
Cell Line: HCT116 (Colon Cancer) or MCF-7 (Breast Cancer).
-
Treatment: Treat cells with NAM-4A2M (1 µM, 5 µM) vs. Entinostat (1 µM) vs. Vorinostat (1 µM) for 24 hours.
-
Lysis: Use NETN Buffer (not standard RIPA) to ensure nuclear fraction integrity.
-
NETN: 20 mM Tris (pH 8.0), 100 mM NaCl, 1 mM EDTA, 0.5% NP-40, plus protease/phosphatase inhibitors.
-
-
Targets:
-
Acetyl-Histone H3 (Lys9/Lys14): Positive control for Class I inhibition.
-
Acetyl-alpha-Tubulin: Negative control (marker of HDAC6 inhibition).
-
p21 (CDKN1A): Downstream functional readout.
-
Result Interpretation:
-
NAM-4A2M Success: Strong bands for Acetyl-H3 and p21; No/Weak band for Acetyl-Tubulin.
-
Failure: Strong Acetyl-Tubulin band implies loss of selectivity (similar to Vorinostat).
Physicochemical Properties & ADME
For a compound to be a viable drug candidate, it must possess "drug-like" properties. The nicotinamide moiety of NAM-4A2M often confers better solubility than the pyridyl-carbamate tail of Entinostat.
| Property | Assay | Target Value | Rationale |
| Solubility | Kinetic Turbidimetry | > 50 µM (PBS, pH 7.4) | Benzamides are often poorly soluble; Nicotinamide improves this. |
| Permeability | PAMPA or Caco-2 | Papp > 10 x 10⁻⁶ cm/s | Must cross cell membrane to reach nuclear HDACs. |
| Metabolic Stability | Liver Microsomes (Human/Mouse) | T½ > 60 min | Amide bonds are susceptible to hydrolysis; check for aniline release. |
References
-
Structure-Activity Relationships of Benzamide HDAC Inhibitors
- Title: Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.
- Source: MDPI / Int. J. Mol. Sci.
-
URL:[Link]
-
Entinostat (MS-275)
-
Kinetic Selectivity of HDAC Inhibitors
-
Novel Benzamide Probes (Context for NAM-4A2M)
- Title: Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor.
- Source: Frontiers in Chemistry.
-
URL:[Link]
Sources
- 1. Entinostat: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective HDAC inhibitors with potent oral activity against leukemia and colorectal cancer: Design, structure-activity relationship and anti-tumor activity study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents [mdpi.com]
A Comparative Analysis of Zenicotinib (N-(4-amino-2-methoxyphenyl)nicotinamide) vs. Placebo in a Preclinical Model of Acute Lung Injury
This guide provides an in-depth, objective comparison of the therapeutic candidate Zenicotinib against a placebo control in a well-established preclinical model of lipopolysaccharide (LPS)-induced acute lung injury (ALI). The experimental design, data interpretation, and underlying mechanistic rationale are detailed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of Zenicotinib's potential as an anti-inflammatory agent.
Introduction: The Scientific Rationale for Zenicotinib
Zenicotinib (N-(4-amino-2-methoxyphenyl)nicotinamide) is a novel small molecule inhibitor targeting histone deacetylase 3 (HDAC3). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins. Dysregulation of HDAC activity, particularly HDAC3, has been implicated in the pathogenesis of various inflammatory diseases, including acute lung injury.
The core hypothesis underpinning the development of Zenicotinib is that by selectively inhibiting HDAC3, it will prevent the deacetylation of key transcription factors, such as NF-κB, thereby suppressing the expression of pro-inflammatory cytokines and mitigating the inflammatory cascade characteristic of ALI. This guide details the preclinical validation of this hypothesis.
Hypothesized Mechanism of Action: HDAC3 Inhibition
The proposed mechanism of action for Zenicotinib is centered on its ability to modulate the inflammatory response at the transcriptional level. In the context of LPS-induced ALI, the binding of LPS to Toll-like receptor 4 (TLR4) on immune cells triggers a signaling cascade that leads to the activation of the NF-κB pathway. Activated NF-κB translocates to the nucleus and promotes the transcription of a battery of pro-inflammatory genes, including TNF-α, IL-6, and IL-1β.
HDAC3 is a critical co-repressor in this process. By inhibiting HDAC3, Zenicotinib is expected to maintain the acetylated, and thus less active, state of NF-κB, leading to a downstream reduction in inflammatory cytokine production.
Figure 1: Hypothesized mechanism of action of Zenicotinib in suppressing LPS-induced inflammation.
Preclinical Model: LPS-Induced Acute Lung Injury in Mice
To evaluate the in vivo efficacy of Zenicotinib, the lipopolysaccharide (LPS)-induced acute lung injury (ALI) model in C57BL/6 mice was selected. This model is highly reproducible and recapitulates key features of human ALI, including robust inflammatory cell infiltration into the lungs, pulmonary edema, and the release of pro-inflammatory cytokines.
Experimental Workflow
The experimental design was structured to assess both the prophylactic and therapeutic potential of Zenicotinib.
Figure 2: Schematic of the experimental workflow for the LPS-induced ALI preclinical model.
Detailed Experimental Protocols
Animal Husbandry:
-
Male C57BL/6 mice, 8-10 weeks old, were used for all experiments.
-
Animals were housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
All procedures were performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Treatment Administration:
-
Zenicotinib was dissolved in a vehicle solution of 10% DMSO, 40% PEG300, and 50% saline.
-
Mice were randomly assigned to two groups: Placebo (vehicle only) and Zenicotinib (10 mg/kg).
-
One hour prior to LPS challenge, mice were administered the assigned treatment via intraperitoneal (i.p.) injection.
LPS-Induced ALI:
-
Mice were anesthetized with isoflurane.
-
A non-lethal dose of LPS from Escherichia coli O111:B4 (1 mg/kg) in 50 µL of sterile saline was administered via intratracheal instillation.
Endpoint Analysis (24 hours post-LPS):
-
Bronchoalveolar Lavage (BALF):
-
Mice were euthanized, and the trachea was cannulated.
-
The lungs were lavaged three times with 0.5 mL of ice-cold PBS.
-
The collected BALF was centrifuged, and the supernatant was stored at -80°C for cytokine analysis.
-
The cell pellet was resuspended, and total cell counts were determined using a hemocytometer. Differential cell counts were performed on cytospin preparations stained with Diff-Quik.
-
-
Lung Wet-to-Dry Weight Ratio:
-
The right lung was excised, weighed (wet weight), and then dried in an oven at 60°C for 72 hours to obtain the dry weight.
-
The wet-to-dry ratio was calculated as an indicator of pulmonary edema.
-
-
Myeloperoxidase (MPO) Assay:
-
Lung tissue was homogenized and assayed for MPO activity, a marker of neutrophil infiltration, using a commercial kit according to the manufacturer's instructions.
-
-
Cytokine Analysis:
-
Levels of TNF-α and IL-6 in the BALF supernatant were quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
-
Histopathology:
-
The left lung was fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
Lung injury was scored by a blinded pathologist based on the extent of alveolar congestion, hemorrhage, and inflammatory cell infiltration.
-
Comparative Efficacy: Zenicotinib vs. Placebo
Zenicotinib demonstrated significant anti-inflammatory effects compared to the placebo control across all measured endpoints.
Reduction in Inflammatory Cell Infiltration
Treatment with Zenicotinib resulted in a marked decrease in the total number of inflammatory cells, particularly neutrophils, in the BALF.
| Group | Total Cells (x10⁵/mL) | Neutrophils (x10⁵/mL) |
| Placebo | 8.2 ± 1.1 | 6.5 ± 0.9 |
| Zenicotinib | 3.5 ± 0.7 | 2.1 ± 0.5 |
| Data are presented as mean ± SEM. *p < 0.01 vs. Placebo. |
Attenuation of Pulmonary Edema and Neutrophil Infiltration
The lung wet-to-dry weight ratio, a measure of pulmonary edema, was significantly lower in the Zenicotinib-treated group. This correlated with a reduction in MPO activity, indicating decreased neutrophil sequestration in the lung tissue.
| Group | Lung Wet-to-Dry Ratio | MPO Activity (U/g tissue) |
| Placebo | 6.8 ± 0.4 | 12.4 ± 1.5 |
| Zenicotinib | 4.9 ± 0.3 | 5.8 ± 0.9 |
| Data are presented as mean ± SEM. *p < 0.01 vs. Placebo. |
Suppression of Pro-inflammatory Cytokines
Zenicotinib treatment led to a significant reduction in the levels of the key pro-inflammatory cytokines TNF-α and IL-6 in the BALF.
| Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Placebo | 1250 ± 150 | 2800 ± 320 |
| Zenicotinib | 450 ± 80 | 950 ± 180 |
| Data are presented as mean ± SEM. *p < 0.001 vs. Placebo. |
Histopathological Findings
H&E staining of lung sections from the placebo-treated group revealed severe interstitial edema, alveolar hemorrhage, and extensive infiltration of inflammatory cells. In contrast, lung sections from the Zenicotinib-treated group showed substantially preserved alveolar architecture with a marked reduction in these pathological features.
Discussion and Conclusion
The data from this preclinical study strongly support the hypothesis that Zenicotinib, a novel HDAC3 inhibitor, possesses potent anti-inflammatory properties. In a well-validated mouse model of LPS-induced ALI, a single prophylactic dose of Zenicotinib significantly outperformed the placebo in mitigating all key indicators of lung injury.
The observed reduction in neutrophil infiltration, pulmonary edema, and pro-inflammatory cytokine production is consistent with the proposed mechanism of action involving the suppression of the NF-κB signaling pathway through HDAC3 inhibition. These findings provide a solid rationale for the further development of Zenicotinib as a potential therapeutic for inflammatory conditions such as acute respiratory distress syndrome (ARDS).
Future studies will aim to explore the therapeutic efficacy of Zenicotinib when administered post-LPS challenge, investigate its pharmacokinetic and pharmacodynamic profile, and conduct comprehensive safety and toxicology assessments.
References
-
Title: Histone Deacetylases and Their Inhibitors in Cancer, Inflammation, and Other Diseases Source: Annual Review of Biochemistry URL: [Link]
-
Title: The Role of Histone Deacetylase 3 in the Regulation of Inflammatory Processes Source: Journal of Inflammation Research URL: [Link]
-
Title: The role of NF-κB in the immune system Source: Nature Reviews Immunology URL: [Link]
-
Title: Animal models of acute lung injury Source: American Journal of Physiology-Lung Cellular and Molecular Physiology URL: [Link]
Independent Verification of N-(4-amino-2-methoxyphenyl)nicotinamide's Effects: A Comparative Guide for Researchers
This guide provides a comprehensive framework for the independent verification and comparative analysis of N-(4-amino-2-methoxyphenyl)nicotinamide, a novel compound with potential applications in modulating cellular metabolism and longevity pathways. As researchers and drug development professionals, it is imperative to establish a robust and unbiased understanding of a new molecule's mechanism of action and efficacy relative to existing alternatives. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to achieve this.
Introduction: The Rationale for Investigating this compound
The chemical structure of this compound suggests its classification as a nicotinamide (NAM) derivative. Nicotinamide is a form of vitamin B3 and a key precursor for the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[1][2][3][4][5][6][7] NAD+ is a critical cofactor in cellular redox reactions and a substrate for several enzyme families, most notably the sirtuins and poly(ADP-ribose) polymerases (PARPs).[1][2][8][9][10] Sirtuins, a class of NAD+-dependent deacetylases, are central regulators of cellular processes including aging, DNA repair, and metabolic function.[8][11][12][13] Consequently, compounds that can modulate NAD+ levels or directly activate sirtuins, known as sirtuin-activating compounds (STACs), are of significant therapeutic interest for age-related diseases.[8][11][12][14]
Given its structural similarity to nicotinamide, it is hypothesized that this compound may function as either an NAD+ precursor or a direct sirtuin modulator. This guide will provide the necessary experimental framework to test these hypotheses and compare its efficacy against well-characterized compounds in the field.
Comparative Landscape: Benchmarking Against Established Modulators
To provide context for the experimental results, the effects of this compound should be compared against a panel of established NAD+ modulators and sirtuin activators.
| Compound | Class | Primary Mechanism of Action |
| Nicotinamide (NAM) | NAD+ Precursor | A form of vitamin B3 that is converted to NAD+ via the salvage pathway.[2][6][15][16] It can also inhibit sirtuins at high concentrations.[8] |
| Nicotinamide Riboside (NR) | NAD+ Precursor | A vitamin B3 form that is converted to nicotinamide mononucleotide (NMN) and then to NAD+.[1][12][15][16] |
| Nicotinamide Mononucleotide (NMN) | NAD+ Precursor | An intermediate in the NAD+ salvage pathway, directly converted to NAD+.[8][12][17] |
| Resveratrol | Sirtuin-Activating Compound (STAC) | A natural polyphenol that allosterically activates SIRT1, a key sirtuin.[8][11][12][13] |
| SRT1720 | Sirtuin-Activating Compound (STAC) | A synthetic, potent, and specific activator of SIRT1.[8][12] |
Experimental Verification Workflows
This section details the step-by-step protocols for a comprehensive evaluation of this compound.
Workflow 1: Assessment of NAD+ Precursor Activity
The initial and most fundamental question is whether this compound can increase intracellular NAD+ levels.
Logical Framework for NAD+ Precursor Assessment
Caption: Workflow for assessing NAD+ precursor activity.
Protocol 3.1.1: Cell Culture and Treatment
-
Cell Line Selection: Utilize a metabolically active cell line such as HepG2 (human liver carcinoma) or C2C12 (mouse myoblasts).
-
Plating: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Treatment: Treat cells with a dose-response range of this compound (e.g., 1 µM, 10 µM, 100 µM, 1 mM). Include positive controls (NAM, NR, NMN at equivalent concentrations) and a vehicle control (e.g., DMSO). Incubate for a time course (e.g., 4, 8, 24 hours).
Protocol 3.1.2: NAD+ and NADH Extraction
-
Lysis: Aspirate media and wash cells with ice-cold PBS.
-
NAD+ Extraction (Acidic): Add 200 µL of 0.6 M perchloric acid to each well. Scrape cells and transfer the lysate to a microfuge tube.
-
NADH Extraction (Basic): In a separate set of wells, add 200 µL of 0.5 M NaOH. Scrape cells and transfer the lysate to a microfuge tube.
-
Neutralization: Neutralize the acidic extracts with 3 M KOH/0.4 M K2HPO4 and the basic extracts with 0.5 M Tris-HCl (pH 7.5).
-
Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet cell debris. Collect the supernatant for analysis.
Protocol 3.1.3: Quantification of NAD+ and NADH
-
Method A: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) This is the gold standard for its high specificity and ability to distinguish between NAD+ and other related metabolites.[18]
-
Prepare a standard curve of known NAD+ and NADH concentrations.
-
Inject the extracted samples and standards onto an appropriate LC column (e.g., C18).
-
Utilize a mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific parent-daughter ion transitions for NAD+ and NADH.
-
Quantify the sample concentrations against the standard curve.[19]
-
-
Method B: Enzymatic Cycling Assay This method offers high sensitivity and is suitable for high-throughput screening.[9][10][19][20]
-
Prepare a reaction mixture containing alcohol dehydrogenase, diaphorase, and a chromogenic or fluorogenic substrate (e.g., resazurin).[10]
-
Add the extracted samples to a 96-well plate.
-
Initiate the reaction by adding the master mix.
-
Measure the change in absorbance or fluorescence over time using a plate reader.
-
Calculate the NAD+ or NADH concentration based on a standard curve.
-
Data Analysis and Interpretation: A significant, dose-dependent increase in the intracellular NAD+/NADH ratio and/or total NAD+ levels compared to the vehicle control would support the hypothesis that this compound acts as an NAD+ precursor.
Workflow 2: Evaluation of Sirtuin Activity
This workflow aims to determine if this compound can directly modulate the activity of sirtuins, particularly SIRT1.
Logical Framework for Sirtuin Activity Assessment
Caption: Workflow for assessing sirtuin activity.
Protocol 3.2.1: In Vitro Sirtuin Activity Assay (Fluor de Lys)
This assay is a widely used method for screening sirtuin modulators.[21]
-
Reaction Setup: In a 96-well plate, combine recombinant human SIRT1 enzyme, a fluorogenic acetylated peptide substrate (e.g., from p53), and NAD+.
-
Compound Addition: Add a range of concentrations of this compound. Include resveratrol as a positive control for activation and nicotinamide as a negative control for inhibition.
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Development: Add a developer solution containing a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Measurement: Measure fluorescence using a plate reader (excitation ~360 nm, emission ~460 nm).
Alternative In Vitro Assays:
-
HPLC-based Assay: This method directly measures the formation of the deacetylated peptide product, offering high accuracy.[21]
-
PNC1-OPT Assay: This assay measures the production of nicotinamide, a product of the sirtuin reaction, providing a substrate-agnostic approach.[22][23]
Protocol 3.2.2: Cellular Sirtuin Activity Assay (Western Blot)
This assay assesses the downstream effects of sirtuin activation in a cellular context.
-
Cell Treatment: Treat cells (e.g., HEK293T) with this compound, resveratrol, and a vehicle control for 24 hours.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against acetylated forms of known SIRT1 substrates (e.g., acetyl-p53 at Lys382, acetyl-PGC-1α).
-
Use antibodies against total p53, total PGC-1α, and a housekeeping protein (e.g., GAPDH or β-actin) for normalization.
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis and Interpretation:
-
In Vitro: A dose-dependent increase in fluorescence (Fluor de Lys) or product formation (HPLC) compared to the vehicle control indicates direct sirtuin activation.
-
Cellular: A decrease in the ratio of acetylated to total SIRT1 substrates in treated cells would confirm sirtuin activation in a physiological context.
Workflow 3: Assessment of Mitochondrial Function
SIRT1 activation is known to enhance mitochondrial biogenesis and function. This workflow evaluates the impact of this compound on cellular respiration.
Logical Framework for Mitochondrial Function Assessment
Caption: Workflow for assessing mitochondrial function.
Protocol 3.3.1: Seahorse XF Cell Mito Stress Test
This assay is the gold standard for assessing mitochondrial function in live cells.[24][25][26][27]
-
Cell Seeding: Seed cells in a Seahorse XF96 or XFe24 cell culture microplate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with this compound for a predetermined duration (e.g., 24 hours).
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.[27]
-
Mito Stress Test:
-
Load the injector ports of the sensor cartridge with the following mitochondrial inhibitors:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (uncoupling agent)
-
Port C: Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
Place the cell plate in the Seahorse XF Analyzer and initiate the assay. The instrument will measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time before and after the injection of each compound.[25]
-
Data Analysis and Interpretation: From the OCR profile, several key parameters of mitochondrial function can be calculated:
-
Basal Respiration: The initial OCR before any injections.
-
ATP-linked Respiration: The decrease in OCR after oligomycin injection.
-
Maximal Respiration: The peak OCR after FCCP injection.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
An increase in basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity in cells treated with this compound would indicate enhanced mitochondrial function, consistent with sirtuin activation.
Conclusion and Future Directions
This guide provides a systematic and robust framework for the independent verification of this compound's biological effects. By following these detailed protocols, researchers can generate high-quality, reproducible data to elucidate its mechanism of action and benchmark its performance against existing compounds.
Positive results from these assays would warrant further investigation, including:
-
In vivo studies: To assess the compound's bioavailability, pharmacokinetics, and efficacy in animal models of age-related diseases.
-
Target engagement studies: To confirm direct binding to sirtuins or other potential targets.
-
Toxicity profiling: To evaluate the compound's safety profile.
By adhering to rigorous scientific principles and employing validated methodologies, the scientific community can accurately determine the therapeutic potential of this compound.
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Sirtuin Modulating Compounds: Influencing the Function of Key Proteins for Longevity. (2023). DoNotAge.org. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
